2,6-Nonadienal
Description
Properties
CAS No. |
26370-28-5 |
|---|---|
Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
nona-2,6-dienal |
InChI |
InChI=1S/C9H14O/c1-2-3-4-5-6-7-8-9-10/h3-4,7-9H,2,5-6H2,1H3 |
InChI Key |
HZYHMHHBBBSGHB-UHFFFAOYSA-N |
SMILES |
CCC=CCCC=CC=O |
Canonical SMILES |
CCC=CCCC=CC=O |
density |
0.850-0.870 |
Other CAS No. |
26370-28-5 |
physical_description |
Slightly yellow liquid; powerful, violet, cucumbe |
solubility |
Soluble in most fixed oils; Insoluble in water soluble (in ethanol) |
Synonyms |
2,6-nonadienal 2,6-nonadienal, (E,E)-isomer 2,6-nonadienal, (E,Z)-isomer 2-trans-6-cis-nonadienal |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2,6-Nonadienal
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Nonadienal (C₉H₁₄O) is a naturally occurring unsaturated aldehyde that exists as several geometric isomers, most notably the (2E,6Z) and (2E,6E) forms. It is a significant contributor to the characteristic aroma of various fruits and vegetables, including cucumbers, melons, and violet leaves.[1] Beyond its role as a flavor and fragrance compound, this compound and other unsaturated aldehydes are of interest to researchers in food science, biochemistry, and drug development due to their biological activities and potential as precursors for chemical synthesis. This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its biosynthetic and synthetic pathways.
Physicochemical Properties
The physicochemical properties of this compound are crucial for its application in various scientific and industrial fields. These properties can vary slightly between its different isomers. The following tables summarize the key quantitative data for the most common isomers.
Table 1: General and Physical Properties of this compound Isomers
| Property | (2E,6Z)-2,6-Nonadienal | (2E,6E)-2,6-Nonadienal | Reference(s) |
| Molecular Formula | C₉H₁₄O | C₉H₁₄O | [2][3] |
| Molecular Weight | 138.21 g/mol | 138.21 g/mol | [2][3] |
| Appearance | Colorless to pale yellow oily liquid | Liquid; tallowy aroma | [4][5] |
| Boiling Point | 94-95 °C @ 18 mmHg; 187 °C @ 760 mmHg | 202-203 °C @ 760 mmHg | [4][6] |
| Density | 0.850-0.870 g/mL @ 25 °C | 0.856-0.864 g/mL @ 25 °C | [4][7] |
| Refractive Index | 1.470-1.475 @ 20 °C | 1.439-1.445 @ 20 °C | [4][7] |
| Flash Point | 83 °C (181 °F) TCC | 87.22 °C (189 °F) TCC | [4][7] |
| Vapor Pressure | 0.280 mmHg @ 25 °C (est.) | 0.280 mmHg @ 25 °C (est.) | [4][6] |
| Solubility in Water | Very slightly soluble (est. 318.8 mg/L @ 25 °C) | Not soluble | [4][5] |
| Solubility in Organic Solvents | Soluble in alcohol, dipropylene glycol, fixed oils | Miscible in oil, soluble in ethanol | [4][5] |
| logP (o/w) | 2.799 (est.) | 2.2 | [3][4] |
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible determination of physicochemical properties. The following sections outline protocols for key experiments related to this compound.
Determination of Boiling Point (Thiele Tube Method)
This method is suitable for determining the boiling point of small quantities of liquid samples.[8]
Materials:
-
Thiele tube
-
High-boiling point mineral oil
-
Thermometer (calibrated)
-
Capillary tube (sealed at one end)
-
Small test tube
-
Rubber band or wire for attaching the test tube to the thermometer
-
Bunsen burner or other heat source
-
This compound sample
Procedure:
-
Fill the Thiele tube with mineral oil to a level above the side-arm.
-
Add a small amount (approximately 0.5 mL) of this compound to the small test tube.
-
Place the capillary tube, open end down, into the small test tube containing the sample.
-
Attach the small test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Immerse the thermometer and attached test tube into the mineral oil in the Thiele tube.
-
Gently heat the side arm of the Thiele tube with a small flame.
-
Observe the capillary tube. As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube.
-
Continue gentle heating until a rapid and continuous stream of bubbles is observed.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[8] Record this temperature.
-
Record the atmospheric pressure at the time of the experiment.
Determination of Solubility in Water
This qualitative and semi-quantitative method provides an estimation of the solubility of this compound in water.
Materials:
-
Test tubes
-
Pipettes or droppers
-
Vortex mixer
-
This compound sample
-
Distilled water
Procedure:
-
Add a defined volume of distilled water (e.g., 1 mL) to a clean test tube.
-
Add a small, measured amount of this compound (e.g., 10 µL) to the water.
-
Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.
-
Allow the mixture to stand and observe for any phase separation or undissolved droplets.
-
If the this compound dissolves completely, continue adding small, measured increments, vortexing after each addition, until the solution becomes saturated (i.e., undissolved droplets are visible).
-
The solubility can be reported qualitatively (e.g., insoluble, slightly soluble) or semi-quantitatively based on the amount of solute dissolved in the volume of solvent.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the separation, identification, and quantification of volatile compounds like this compound.[9] The following is a general protocol that can be adapted for specific instrumentation.
Materials and Reagents:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Appropriate capillary column (e.g., HP-5MS, DB-Wax)
-
Helium (carrier gas)
-
This compound standard
-
Solvent for sample dilution (e.g., dichloromethane, hexane)
-
Solid-phase microextraction (SPME) fibers (for headspace analysis, if applicable)
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Create a series of calibration standards by diluting the stock solution.
-
For analysis in a matrix (e.g., food sample), an extraction step (e.g., liquid-liquid extraction, SPME) may be necessary.[4]
GC-MS Parameters (Example):
-
Injection Mode: Splitless
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes
-
Ramp: 5 °C/min to 200 °C
-
Hold at 200 °C for 5 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 35-350
Data Analysis:
-
The retention time of the peak corresponding to this compound in the sample is compared to that of the standard for identification.
-
The mass spectrum of the sample peak is compared to a reference spectrum (e.g., from a library like NIST) for confirmation. Common fragments for aldehydes include the loss of H (M-1) and CHO (M-29).[10]
-
Quantification is achieved by creating a calibration curve from the peak areas of the standards.
Signaling Pathways and Logical Relationships
Biosynthesis of this compound
This compound is biosynthesized from polyunsaturated fatty acids, such as α-linolenic acid, through the lipoxygenase (LOX) pathway.[1][9] This pathway is often initiated in response to tissue damage in plants.
Figure 1. Biosynthetic pathway of (2E,6Z)-2,6-Nonadienal from α-linolenic acid.
Chemical Synthesis of (2E,6Z)-2,6-Nonadienal
A common synthetic route to (2E,6Z)-2,6-Nonadienal involves the condensation of malonic acid with cis-4-heptenal, followed by a series of reactions.[11]
Figure 2. A chemical synthesis route for (2E,6Z)-2,6-Nonadienal.
Conclusion
This technical guide provides a detailed overview of the physicochemical properties of this compound, catering to the needs of researchers, scientists, and professionals in drug development. The summarized data in tabular format, along with the outlined experimental protocols, offer a practical resource for laboratory work. The visualization of the biosynthetic and synthetic pathways provides a clear understanding of the origins and production of this important aldehyde. Further research into the biological activities and potential applications of this compound and its derivatives is a promising area for future investigation.
References
- 1. trans,cis-2,6-Nonadienal - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Determination of important odor-active aldehydes of wine through gas chromatography-mass spectrometry of their O-(2,3,4,5,6-pentafluorobenzyl)oximes formed directly in the solid phase extraction cartridge used for selective isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. TRANS,CIS-2,6-NONADIEN-1-OL(28069-72-9) 13C NMR [m.chemicalbook.com]
- 7. trans-2,cis-6-Nonadienal | C9H14O | CID 643731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. trans-2,cis-6-Nonadienal | 557-48-2 | Benchchem [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. tandfonline.com [tandfonline.com]
The Green Gold: A Technical Guide to the Natural Sources of 2,6-Nonadienal in Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E,Z)-2,6-Nonadienal, a potent nine-carbon aldehyde, is a key volatile organic compound responsible for the characteristic fresh, green, and cucumber-like aroma in a variety of plants.[1][2][3] Its powerful and diffusive nature has made it a significant molecule in the flavor and fragrance industry.[1][3] Beyond its sensory attributes, 2,6-Nonadienal is also gaining attention for its potential biological activities, including antimicrobial properties, making it a molecule of interest for researchers in drug development and food science.[4] This technical guide provides an in-depth exploration of the natural plant sources of this compound, its biosynthesis, and the methodologies for its extraction and analysis.
Natural Plant Sources of this compound
This compound is found in a diverse range of plants, contributing significantly to their distinct aromas. The primary natural sources include cucumbers, melons, and violet leaves.
Cucumber (Cucumis sativus)
Cucumber is arguably the most well-known natural source of (E,Z)-2,6-Nonadienal, which is the principal odorant responsible for its characteristic fresh aroma.[4][5] The concentration of this aldehyde can vary significantly among different cucumber cultivars.
Watermelon (Citrullus lanatus) and Melon (Cucumis melo)
Watermelon and various melon varieties are also significant sources of this compound, contributing to their refreshing and fruity scent profile.[6][7][8] The presence of C9 aldehydes and alcohols, including this compound, is a key determinant of watermelon aroma.[6]
Violet (Viola odorata)
Violet leaf absolute is a prized ingredient in the fragrance industry, and (E,Z)-2,6-Nonadienal is a key contributor to its intense green and leafy scent.[9][10][11] The volatile profile of violet leaf extracts reveals the presence of this potent aldehyde.[9][10][11][12]
Quantitative Data on this compound in Plant Sources
The concentration of this compound can vary based on the plant species, cultivar, and developmental stage of the fruit. The following tables summarize the quantitative data from various studies.
Table 1: Concentration of (E,Z)-2,6-Nonadienal in Different Cucumber Cultivars
| Cucumber Cultivar | Concentration (μg/kg) | Reference |
| Inbred line No. 26 | 93 - 1018 | [13] |
| Inbred line No. 14 | Not specified | [13] |
| European type (average of multiple cultivars) | Not specified | [14] |
| South China type (average of multiple cultivars) | Not specified | [14] |
Note: The concentration in the inbred lines varied with the fruit development stage.
Table 2: Concentration of (E,Z)-2,6-Nonadienal in Watermelon
| Watermelon Cultivar/Condition | Concentration | Reference |
| 'Crimson' Watermelon (mature) | Higher than immature | [6] |
| Thermally Treated Watermelon Juice | Present (OAV = 656) | [15] |
| Fresh Watermelon Juice | Present | [7] |
Note: OAV (Odor Activity Value) is the ratio of concentration to the odor threshold and indicates the contribution of a compound to the overall aroma.
Table 3: Presence of this compound and Related Compounds in Violet Leaf Absolute
| Compound | Presence | Reference |
| (E,Z)-2,6-Nonadienal | 1% | [1] |
| (2E,6Z)-nona-2,6-dienol | Specific to French origin | [9][10][11] |
Biosynthesis of this compound in Plants
The formation of this compound in plants is a well-defined enzymatic process known as the lipoxygenase (LOX) pathway.[16][17] This pathway is initiated by the disruption of plant tissues, which brings enzymes and their substrates into contact.
The primary precursors for C9 aldehydes like this compound are polyunsaturated fatty acids, specifically α-linolenic acid. The key enzymes involved are lipoxygenase (LOX) and hydroperoxide lyase (HPL).[16][17][18][19]
The biosynthetic pathway can be summarized as follows:
-
Lipoxygenase (LOX) Action: Upon tissue damage, lipoxygenase catalyzes the dioxygenation of α-linolenic acid to form 9-hydroperoxyoctadecatrienoic acid (9-HPOT).[18][19]
-
Hydroperoxide Lyase (HPL) Cleavage: The 9-HPOT is then cleaved by a specific hydroperoxide lyase (9-HPL) to produce (Z)-3,6-nonadienal and 9-oxononanoic acid.[18]
-
Isomerization: (Z)-3,6-nonadienal can then be isomerized to the more stable and characteristically aromatic (E,Z)-2,6-Nonadienal.
Experimental Protocols for the Analysis of this compound
The standard method for the extraction and analysis of volatile compounds like this compound from plant materials is Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS).[14][20][21][22][23]
Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a solvent-free extraction technique that is highly effective for concentrating volatile and semi-volatile compounds from a sample's headspace.[21][22][23]
Detailed Methodology:
-
Sample Preparation: A known weight of the homogenized plant material (e.g., cucumber, watermelon flesh) is placed in a sealed headspace vial. An internal standard may be added for quantification.
-
Equilibration: The vial is incubated at a specific temperature (e.g., 40-60°C) for a set time (e.g., 15-30 minutes) to allow the volatile compounds to partition into the headspace.[24]
-
Extraction: An SPME fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace of the vial for a defined period (e.g., 30-60 minutes) to adsorb the analytes.[24]
-
Desorption: The fiber is then withdrawn and inserted into the hot injection port of a gas chromatograph, where the adsorbed compounds are thermally desorbed onto the GC column.[24]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful analytical technique used to separate, identify, and quantify the components of a complex mixture.[25][26][27][28]
Detailed Methodology:
-
Separation: The desorbed volatile compounds are separated based on their boiling points and interactions with the stationary phase of the GC column (e.g., a non-polar or medium-polar capillary column). The oven temperature is programmed to increase over time to elute compounds with different volatilities.
-
Identification: As the separated compounds elute from the GC column, they enter the mass spectrometer. The molecules are ionized, and the resulting fragments are separated based on their mass-to-charge ratio, creating a unique mass spectrum for each compound. The identification of this compound is achieved by comparing its retention time and mass spectrum with that of a pure standard and by matching the mass spectrum with a reference library (e.g., NIST, Wiley).
-
Quantification: The concentration of this compound can be determined by comparing the peak area of the analyte to the peak area of a known amount of an internal standard.
Conclusion
This compound is a vital aroma compound naturally occurring in various plants, with cucumbers, melons, and violets being the most prominent sources. Its biosynthesis via the lipoxygenase pathway from polyunsaturated fatty acids is a well-established mechanism. For researchers and professionals in drug development and food science, understanding the natural sources and the analytical methodologies for this compound is crucial for harnessing its potential applications. The use of HS-SPME coupled with GC-MS provides a robust and sensitive method for the detailed analysis of this potent volatile compound in complex plant matrices. Further research into the quantitative variations of this compound in different plant cultivars and the exploration of its bioactivities will continue to be areas of significant scientific interest.
References
- 1. olfactivestudio.com [olfactivestudio.com]
- 2. researchgate.net [researchgate.net]
- 3. (E,Z)-2,6-nonadienal, 557-48-2 [thegoodscentscompany.com]
- 4. lib3.dss.go.th [lib3.dss.go.th]
- 5. researchgate.net [researchgate.net]
- 6. Metabolome and Transcriptome Integration Reveals Insights Into Flavor Formation of ‘Crimson’ Watermelon Flesh During Fruit Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IDENTIFICATION OF AROMA COMPOUNDS IN WATERMELON JUICE BY SPME-GCMS | International Society for Horticultural Science [ishs.org]
- 8. researchgate.net [researchgate.net]
- 9. Volatile compounds of Viola odorata absolutes: identification of odorant active markers to distinguish plants originating from France and Egypt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Volatile components of violet leaves | Semantic Scholar [semanticscholar.org]
- 13. Profiling of Volatile Compounds and Associated Gene Expression and Enzyme Activity during Fruit Development in Two Cucumber Cultivars - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Diversity of Volatile Profiles and Nutritional Traits Among 29 Cucumber Cultivars - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of Key Off-Flavor Compounds in Thermally Treated Watermelon Juice via Gas Chromatography–Olfactometry–Mass Spectrometry, Aroma Recombination, and Omission Experiments [mdpi.com]
- 16. Frontiers | From linoleic acid to hexanal and hexanol by whole cell catalysis with a lipoxygenase, hydroperoxide lyase and reductase cascade in Komagataella phaffii [frontiersin.org]
- 17. The lipoxygenase metabolic pathway in plants: potential for industrial production of natural green leaf volatiles | Université de Liège [popups.uliege.be]
- 18. Formation of lipid-derived volatile products through lipoxygenase (LOX)- and hydroperoxide lyase (HPL)- mediated pathway in oat, barley and soy bean - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. VOCs Analysis of Three Different Cultivars of Watermelon (Citrullus lanatus L.) Whole Dietary Fiber - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Headspace solid-phase microextraction method for extracting volatile constituents from the different parts of Saudi Anethum graveolens L. and their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. hrcak.srce.hr [hrcak.srce.hr]
- 23. mdpi.com [mdpi.com]
- 24. Optimization and Validation of a Headspace Solid-Phase Microextraction with Comprehensive Two-Dimensional Gas Chromatography Time-of-Flight Mass Spectrometric Detection for Quantification of Trace Aroma Compounds in Chinese Liquor (Baijiu) - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. journalcps.com [journalcps.com]
- 27. journaljocamr.com [journaljocamr.com]
- 28. kijoms.uokerbala.edu.iq [kijoms.uokerbala.edu.iq]
2,6-Nonadienal biosynthesis pathway from linolenic acid
An In-depth Technical Guide to the Biosynthesis of 2,6-Nonadienal from α-Linolenic Acid
For Researchers, Scientists, and Drug Development Professionals December 2025
Abstract
(E,Z)-2,6-Nonadienal is a potent C9 aliphatic aldehyde responsible for the characteristic fresh, green aroma of cucumbers and watermelon.[1] Its biosynthesis from polyunsaturated fatty acids is a critical area of study for the food, flavor, and fragrance industries. This technical guide provides a comprehensive overview of the core biosynthetic pathway of this compound from its precursor, α-linolenic acid. It details the enzymatic cascade, presents key quantitative data, outlines detailed experimental protocols for pathway analysis, and includes workflow visualizations to support research and development in this field.
The Biosynthesis Pathway: An Enzymatic Cascade
The formation of this compound from α-linolenic acid is a multi-step enzymatic process initiated in response to tissue disruption.[2] This pathway, a branch of the broader oxylipin pathway, primarily involves the sequential action of two key enzymes: 9-Lipoxygenase (9-LOX) and 9-Hydroperoxide Lyase (9-HPL), followed by an isomerization step.[3][4]
Step 1: Lipoxygenation of α-Linolenic Acid
The pathway begins when cellular damage makes α-linolenic acid (C18:3), a polyunsaturated fatty acid, available to the enzyme 9-Lipoxygenase (9-LOX). 9-LOX, a non-heme iron-containing dioxygenase, catalyzes the insertion of molecular oxygen into the fatty acid backbone.[5] Specifically, it targets the C9 position of α-linolenic acid to produce 9(S)-hydroperoxy-(10E,12Z,15Z)-octadecatrienoic acid (9-HPOT).[4][6] This reaction introduces a hydroperoxide group and creates a conjugated diene system, which is a crucial feature for the subsequent enzymatic step.
Step 2: Cleavage by Hydroperoxide Lyase
The 9-HPOT intermediate is then cleaved by a specific 9-Hydroperoxide Lyase (9-HPL), an enzyme belonging to the cytochrome P450 family (specifically, CYP74C).[3] This enzyme catalyzes the scission of the carbon-carbon bond adjacent to the hydroperoxide group. The cleavage of 9-HPOT yields two fragments: a nine-carbon (C9) aldehyde, initially (3Z,6Z)-nonadienal, and a nine-carbon ω-oxo-acid.[3]
Step 3: Isomerization to (E,Z)-2,6-Nonadienal
The initially formed (3Z,6Z)-nonadienal is often unstable. It is rapidly converted to the more stable and sensorially significant isomer, (E,Z)-2,6-nonadienal.[3] This conversion is catalyzed by a (3Z):(2E)-hexenal isomerase, an enzyme that has been identified in cucumbers and is capable of acting on C9 aldehydes like (Z,Z)-3,6-nonadienal in addition to its C6 substrates.[7]
Quantitative Data Presentation
The efficiency and characteristics of the enzymes in the this compound biosynthesis pathway are critical for understanding and manipulating its output. The following tables summarize key quantitative parameters reported in the literature for the involved enzymes.
Table 1: Kinetic Parameters of Lipoxygenase (LOX) Isoforms
| Enzyme Source | Substrate | K_m (µM) | V_max | k_cat/K_m (s⁻¹µM⁻¹) | Optimal pH | Reference |
|---|---|---|---|---|---|---|
| Tea Plant (CsLOX1, 9/13-LOX) | α-Linolenic Acid | 32.89 | 6x lower than Linoleic Acid | 26.72 | 3.6 | [5] |
| Tea Plant (CsLOX1, 9/13-LOX) | Linoleic Acid | 141.12 | - | 38.55 | 3.6 | [5] |
| Soybean (LOX-1B) | Linoleic Acid | 7.7 (in 2% hexane) | 30.0 nmol/mg/min (in 2% hexane) | - | 9.0 | [8] |
| General Plant LOX | Varies | - | - | - | 4.5 - 8.0 |[9] |
Table 2: Substrate Specificity and Properties of Hydroperoxide Lyase (HPL)
| Enzyme Source | Preferred Substrate | Relative Activity (9-HPOT vs. 13-HPOT) | Optimal pH | Notes | Reference |
|---|---|---|---|---|---|
| Almond (developing seed) | 9-HPOD | High activity with 9-HPOT; ~5% activity with 13-hydroperoxides | 6.5 - 7.0 | Shows strict specificity for 9-hydroperoxides. | [10] |
| Cucumber (recombinant C15) | 9-Hydroperoxides | Acts on both 9- and 13-hydroperoxides, with a preference for 9-isomers. | - | Despite sequence similarity to Allene Oxide Synthase, shows only HPL activity. | [11] |
| Potato Leaves | 13-HPOT | No detectable activity with 9-hydroperoxide substrate. | - | HPL activity was ~1,454 nmol/min/gfw with 13-HPOT. | [12] |
| Tomato | 13-HPOT | Metabolizes 13- but not 9-hydroperoxides. | 6.0 | - |[13] |
Experimental Protocols
Analyzing the this compound pathway requires robust methodologies for enzyme activity assessment and product quantification.
Protocol for Lipoxygenase (LOX) Activity Assay
This spectrophotometric method measures the formation of the conjugated diene system in the fatty acid hydroperoxide product, which results in an increase in absorbance at 234 nm.
Materials:
-
Phosphate Buffer (e.g., 50 mM, pH 6.0-7.0 depending on the enzyme source)
-
α-Linolenic Acid (or Linoleic Acid) substrate solution (e.g., 10 mM stock)
-
Enzyme extract (from homogenized plant tissue)
-
Spectrophotometer capable of reading at 234 nm
Procedure:
-
Prepare Substrate Emulsion: Create an emulsion of α-linolenic acid in the assay buffer, often with a surfactant like Tween-20 to aid solubility.
-
Reaction Setup: In a quartz cuvette, combine the phosphate buffer and the substrate solution. Equilibrate to the desired reaction temperature (e.g., 25°C).
-
Initiate Reaction: Add a small volume of the enzyme extract to the cuvette to start the reaction. Mix quickly by inversion.
-
Measure Absorbance: Immediately begin monitoring the increase in absorbance at 234 nm over time (e.g., every 15-30 seconds for 2-5 minutes). The initial linear rate of absorbance increase is used for activity calculation.
-
Blank Control: Run a parallel reaction where the enzyme extract is replaced with buffer or heat-inactivated extract to account for non-enzymatic oxidation.
-
Calculate Activity: Enzyme activity is calculated using the Beer-Lambert law (ε₂₃₄ for fatty acid hydroperoxides is ~25,000 M⁻¹cm⁻¹). One unit of activity is often defined as the amount of enzyme that forms 1 µmol of hydroperoxide per minute.
Protocol for Hydroperoxide Lyase (HPL) Activity Assay
This assay measures the cleavage of the fatty acid hydroperoxide substrate by monitoring the decrease in absorbance at 234 nm as the conjugated diene system is destroyed.
Materials:
-
Phosphate Buffer (e.g., 50 mM, pH 6.5)
-
9-HPOT substrate solution (prepared enzymatically from α-linolenic acid)
-
Enzyme extract
-
Spectrophotometer
Procedure:
-
Prepare 9-HPOT Substrate: Synthesize 9-HPOT by reacting α-linolenic acid with a 9-specific lipoxygenase (e.g., from soybean at pH 6.5).[14] Purify the hydroperoxide product.
-
Reaction Setup: In a quartz cuvette, add the phosphate buffer and equilibrate to the reaction temperature.
-
Initiate Reaction: Add the enzyme extract, followed immediately by the 9-HPOT substrate to start the reaction.
-
Measure Absorbance: Monitor the decrease in absorbance at 234 nm over time. The initial linear rate reflects the HPL activity.
-
Calculate Activity: One unit of HPL activity can be defined as the amount of enzyme that converts 1 nmol of substrate per minute.[10]
Protocol for Volatile Aldehyde Analysis via HS-SPME-GC-MS
This protocol is used to identify and quantify the final volatile products, including this compound, from plant tissue.
Materials:
-
Homogenized plant tissue (e.g., cucumber slurry)
-
Headspace vials (e.g., 20 mL) with septa
-
Solid-Phase Microextraction (SPME) fiber assembly (e.g., Divinylbenzene/Carboxen/PDMS)
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
-
Internal standard (e.g., decanal)
Procedure:
-
Sample Preparation: Place a known amount of homogenized plant tissue (e.g., 5 g) into a headspace vial. Add an internal standard solution. Seal the vial immediately.
-
Incubation & Extraction: Equilibrate the vial at a controlled temperature (e.g., 40-60°C) for a set time (e.g., 15 minutes) to allow volatiles to accumulate in the headspace.
-
SPME Adsorption: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) under agitation to adsorb the volatile compounds.[15][16]
-
Thermal Desorption and GC-MS Analysis: Retract the fiber and immediately insert it into the heated injection port of the GC-MS. The adsorbed volatiles are thermally desorbed onto the GC column.
-
Separation and Detection: The compounds are separated based on their volatility and polarity on the GC column and subsequently identified and quantified by the mass spectrometer.
-
Quantification: Build a calibration curve using authentic standards of (E,Z)-2,6-nonadienal to determine the concentration in the original sample.[15]
Conclusion
The biosynthesis of (E,Z)-2,6-nonadienal from α-linolenic acid is a well-defined enzymatic cascade central to the flavor profile of several important plant species. The pathway relies on the sequential, specific actions of 9-lipoxygenase, 9-hydroperoxide lyase, and an isomerase. Understanding the kinetics, substrate specificities, and optimal conditions of these enzymes is paramount for applications in food science, biotechnology, and potentially in modulating plant defense mechanisms. The methodologies outlined in this guide provide a robust framework for researchers to investigate this pathway, quantify its products, and explore its broader biological and commercial significance.
References
- 1. trans,cis-2,6-Nonadienal - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Differential expression pattern of an acidic 9/13-lipoxygenase in flower opening and senescence and in leaf response to phloem feeders in the tea plant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transcript Abundance Patterns of 9- and 13-Lipoxygenase Subfamily Gene Members in Response to Abiotic Stresses (Heat, Cold, Drought or Salt) in Tomato (Solanum lycopersicum L.) Highlights Member-Specific Dynamics Relevant to Each Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Identification and Characterization of (3Z):(2E)-Hexenal Isomerases from Cucumber [frontiersin.org]
- 8. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 9. Specific Roles of Lipoxygenases in Development and Responses to Stress in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Fatty acid 9- and 13-hydroperoxide lyases from cucumber - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. uniprot.org [uniprot.org]
- 14. Formation of lipid-derived volatile products through lipoxygenase (LOX)- and hydroperoxide lyase (HPL)- mediated pathway in oat, barley and soy bean - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Solid-phase microextraction (SPME) technique for measurement of generation of fresh cucumber flavor compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Isomers and Derivatives of 2,6-Nonadienal for Researchers and Drug Development Professionals
Introduction
2,6-Nonadienal is an unsaturated aliphatic aldehyde that plays a significant role in the flavor and fragrance industry and is increasingly being investigated for its biological activities. This technical guide provides a comprehensive overview of the isomers and derivatives of this compound, with a focus on their chemical properties, synthesis, and biological implications relevant to researchers, scientists, and professionals in drug development. This document details experimental protocols, presents quantitative data in a structured format, and visualizes key pathways and workflows.
Isomers of this compound
This compound exists as several geometric isomers, with the (E,Z) and (E,E) isomers being the most common and well-characterized. These isomers share the same molecular formula, C₉H₁₄O, and molecular weight of approximately 138.21 g/mol , but differ in the spatial arrangement of their double bonds, leading to distinct physical and sensory properties.[1][2][3]
(2E,6Z)-2,6-Nonadienal
Also known as trans,cis-2,6-nonadienal, this isomer is famously recognized as "violet leaf aldehyde" or "cucumber aldehyde" due to its powerful and diffusive green, leafy, and cucumber-like aroma.[3][4] It is a key aroma compound in cucumbers, watermelon, and bread crust.[3] In addition to its use in flavors and fragrances, it has demonstrated notable biological activities.
(2E,6E)-2,6-Nonadienal
The trans,trans isomer of this compound possesses a less fresh and more fatty or tallow-like aroma compared to its (E,Z) counterpart.[5] This isomer is also of interest as a versatile intermediate in pharmaceutical synthesis, where its specific stereochemistry can be crucial for the reactivity and stereochemical outcome of the final product.[6]
Other Related Isomers
(Z,Z)-3,6-Nonadienal is a known biosynthetic precursor to (E,Z)-2,6-nonadienal in plants.[7] Its synthesis and enzymatic conversion are of interest for understanding the natural production of cucumber aroma.
Physicochemical and Spectroscopic Data
The following tables summarize the key physicochemical and spectroscopic data for the main isomers of this compound.
Table 1: Physicochemical Properties of this compound Isomers
| Property | (2E,6Z)-2,6-Nonadienal | (2E,6E)-2,6-Nonadienal |
| Synonyms | Violet leaf aldehyde, Cucumber aldehyde | trans,trans-2,6-Nonadienal |
| CAS Number | 557-48-2[1] | 17587-33-6[2] |
| Molecular Formula | C₉H₁₄O[1] | C₉H₁₄O[2] |
| Molecular Weight | 138.21 g/mol [8] | 138.21 g/mol [5] |
| Appearance | Colorless to slightly yellow liquid[8] | Liquid[5] |
| Odor | Powerful green, cucumber, violet leaf[4] | Tallowy, fatty[5] |
| Boiling Point | 94-95 °C at 18 mmHg[8] | - |
| Density | 0.850-0.870 g/mL at 25 °C[8] | 0.856-0.864 g/mL[5] |
| Refractive Index | 1.470-1.475 at 20 °C[8] | 1.439-1.445[5] |
Table 2: Spectroscopic Data for this compound Isomers
| Data Type | (2E,6Z)-2,6-Nonadienal | (2E,6E)-2,6-Nonadienal |
| ¹³C NMR | Spectra available in public databases[8] | Spectra available in public databases[9] |
| Mass Spectrometry (MS) | Key fragments (m/z) can be found in the NIST WebBook[10] | Key fragments (m/z) can be found in the NIST WebBook[11] |
| IR Spectroscopy | Data available in public databases | Data available in public databases |
Synthesis of this compound Isomers and Derivatives
Several synthetic routes to this compound isomers have been developed, often involving the oxidation of the corresponding alcohol precursors.
Synthesis of (2E,6Z)-2,6-Nonadienal
A common laboratory-scale synthesis involves the oxidation of (2E,6Z)-2,6-nonadien-1-ol. The alcohol precursor can be synthesized via a Grignard reaction between acrolein and the Grignard reagent derived from cis-3-hexenyl chloride.[12] A multi-step synthesis starting from cis-4-heptenal is also reported.[13]
This protocol is a representative method based on a Swern oxidation, a mild and efficient method for converting primary alcohols to aldehydes.
-
Preparation of the Oxidizing Agent: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add dimethyl sulfoxide (DMSO) (2.2 equivalents) dropwise to the cooled solution, ensuring the temperature does not rise above -60 °C. Stir the mixture for 15 minutes.
-
Alcohol Addition: Dissolve (2E,6Z)-2,6-nonadien-1-ol (1.0 equivalent) in a small amount of anhydrous DCM and add it dropwise to the reaction mixture. Stir for 30 minutes at -78 °C.
-
Quenching: Add triethylamine (5.0 equivalents) dropwise to the mixture. After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature.
-
Work-up: Add water to the reaction mixture and transfer it to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure (2E,6Z)-2,6-nonadienal.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and GC-MS.
Biosynthesis of (2E,6Z)-2,6-Nonadienal
In plants such as cucumber, (2E,6Z)-2,6-nonadienal is biosynthesized from α-linolenic acid through a lipoxygenase (LOX) pathway.[8] This pathway involves the enzymatic oxidation of the fatty acid to a hydroperoxide, which is then cleaved by a hydroperoxide lyase (HPL) to form (Z)-3-alkenals, followed by isomerization.[14]
Caption: Biosynthesis pathway of (E,Z)-2,6-Nonadienal from α-linolenic acid.
Derivatives of this compound
The aldehyde functionality of this compound allows for the synthesis of various derivatives with potential applications in drug development and materials science.
-
(2E,6Z)-2,6-Nonadien-1-ol: The corresponding alcohol, which can be obtained by the reduction of the aldehyde, is also used in the fragrance industry and as a synthetic precursor.[12]
-
Esters: Esters of 2,6-nonadien-1-ol, such as the acetate, have been synthesized and exhibit their own unique aroma profiles.[12]
-
Schiff Bases: this compound can react with primary amines, such as methyl anthranilate or indole, to form Schiff bases, which are compounds with a C=N double bond.[13] Schiff bases are a versatile class of ligands and are also investigated for their biological activities.
Biological Activities and Potential Pharmaceutical Applications
Recent research has highlighted several biological activities of this compound and its isomers, suggesting their potential for further investigation in a pharmaceutical context.
Antimicrobial Activity
(E,Z)-2,6-Nonadienal has demonstrated bactericidal activity against a range of pathogenic bacteria.[2] The antimicrobial mechanism of α,β-unsaturated aldehydes is believed to involve the disruption of the bacterial cell membrane. These compounds can perturb the lipid bilayer, leading to increased permeability and leakage of cellular contents, ultimately causing cell death.[1][4] They may also penetrate the cell and interact with intracellular components.[4]
Table 3: Antimicrobial Activity of (E,Z)-2,6-Nonadienal
| Pathogen | Concentration (ppm) | Effect | Reference |
| Bacillus cereus | 250 | Complete elimination | [2] |
| Salmonella Typhimurium | 500 | Complete elimination | [2] |
| Escherichia coli O157:H7 | 500 | 5.8-log reduction | [2] |
| Listeria monocytogenes | 500 | ~2-log reduction | [2] |
This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of this compound.
-
Preparation of Inoculum: From a fresh culture plate, select several colonies of the test bacterium and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard.
-
Preparation of Dilutions: Prepare a series of twofold dilutions of this compound in a suitable solvent (e.g., DMSO) and then further dilute in sterile Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37 °C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Caption: Proposed antimicrobial mechanism of this compound.
Genotoxic Effects
Studies on α,β-unsaturated aldehydes, including this compound, have revealed potential genotoxic effects. (2E,6Z)-2,6-Nonadienal has been shown to induce sister-chromatid exchanges and micronuclei in human lymphocytes.[4] Notably, it acts as a potent inducer of aneuploidy (abnormal number of chromosomes), suggesting it may interfere with the mitotic apparatus rather than directly causing DNA breaks (clastogenic effects).[4] This aneugenic activity is a critical consideration in the safety assessment and potential therapeutic development of this class of compounds.
References
- 1. Study on the mechanisms of the antibacterial action of some plant alpha,beta-unsaturated aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. nmppdb.com.ng [nmppdb.com.ng]
- 4. academic.oup.com [academic.oup.com]
- 5. trans-2,cis-6-Nonadienal | C9H14O | CID 643731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. perfumerflavorist.com [perfumerflavorist.com]
- 8. trans,cis-2,6-Nonadienal - Wikipedia [en.wikipedia.org]
- 9. ScenTree - (2E,6Z)-Nonadienal (CAS N° 557-48-2) [scentree.co]
- 10. This compound, (E,Z)- [webbook.nist.gov]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Genotoxic effects of the alpha, beta-unsaturated aldehydes 2-trans-butenal, 2-trans-hexenal and 2-trans, 6-cis-nonadienal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [Comparative studies on the antimicrobial activity of alpha, beta-unsaturated aldehydes (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
(E,Z)-2,6-Nonadienal structural formula and CAS number
An In-depth Technical Guide to (E,Z)-2,6-Nonadienal
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E,Z)-2,6-Nonadienal, also known as violet leaf aldehyde or cucumber aldehyde, is a doubly unsaturated aliphatic aldehyde that is a key aroma compound in various plants and food products, most notably cucumbers, watermelon, and bread crust.[1] Its potent, diffusive green and cucumber-like scent has led to its use in the flavor and fragrance industry.[2] Beyond its sensory characteristics, (E,Z)-2,6-Nonadienal has garnered attention for its biological activities, including notable antimicrobial properties, making it a compound of interest for researchers in food science, agriculture, and drug development.
This technical guide provides a comprehensive overview of (E,Z)-2,6-Nonadienal, including its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, its biosynthetic pathway, and an exploration of its biological activities and mechanism of action.
Structural Formula:
CAS Number: 557-48-2[3]
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic properties of (E,Z)-2,6-Nonadienal is presented below. This data is essential for its identification, purification, and handling in a laboratory setting.
Table 1: Physicochemical Properties of (E,Z)-2,6-Nonadienal
| Property | Value | Reference |
| IUPAC Name | (2E,6Z)-Nona-2,6-dienal | [3] |
| Synonyms | Violet leaf aldehyde, Cucumber aldehyde | |
| Molecular Formula | C₉H₁₄O | [3] |
| Molecular Weight | 138.21 g/mol | |
| Appearance | Colorless to pale yellow oily liquid | |
| Odor | Powerful, green, cucumber, melon, fatty | |
| Boiling Point | 94-95 °C at 18 mmHg | |
| Density | 0.86 g/mL at 25 °C | |
| Refractive Index | n20/D 1.474 | |
| Solubility | Insoluble in water; soluble in alcohol, oils |
Table 2: Spectroscopic Data for (E,Z)-2,6-Nonadienal
| Spectroscopic Data | Details | Reference |
| ¹³C NMR | A reference to the ¹³C NMR spectrum can be found in J. Chem. Soc. Perkin I 567 (1991). | [4] |
| Mass Spectrometry (MS) | Key fragments observed in GC-MS analysis. |
Experimental Protocols
Stereoselective Synthesis of (E,Z)-2,6-Nonadienal
This protocol is adapted from a stereoselective synthesis approach and involves the oxidation of (3Z,6Z)-nonadienol.
Materials:
-
(3Z,6Z)-nona-3,6-dien-1-ol
-
Dimethyl sulfoxide (DMSO)
-
Sulfur trioxide pyridine complex
-
Triethylamine
-
Dichloromethane (DCM)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve (3Z,6Z)-nona-3,6-dien-1-ol in anhydrous dichloromethane.
-
Add triethylamine to the solution.
-
In a separate flask, prepare a solution of sulfur trioxide pyridine complex in anhydrous DMSO.
-
Cool the flask containing the alcohol and triethylamine to 0 °C in an ice bath.
-
Slowly add the DMSO solution of the sulfur trioxide pyridine complex to the stirred alcohol solution via the dropping funnel over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash successively with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to yield pure (E,Z)-2,6-nonadienal.
-
Confirm the structure and purity of the product using GC-MS, ¹H NMR, and ¹³C NMR spectroscopy.
Determination of Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
This protocol outlines the broth microdilution method for determining the MIC of (E,Z)-2,6-Nonadienal against pathogenic bacteria.[1][5][6][7]
Materials:
-
(E,Z)-2,6-Nonadienal
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium
-
Bacterial strains of interest (e.g., E. coli, S. aureus)
-
Sterile saline or broth for inoculum preparation
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of the Antimicrobial Agent: Prepare a stock solution of (E,Z)-2,6-Nonadienal in a suitable solvent (e.g., DMSO) at a high concentration.
-
Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution with sterile MHB to achieve a range of desired concentrations.
-
Inoculum Preparation: From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test microorganism. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[1] Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the antimicrobial dilutions.[1] Include a positive control (broth + bacteria, no compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.[7]
-
Reading the Results: The MIC is the lowest concentration of (E,Z)-2,6-Nonadienal that completely inhibits visible growth of the organism.[5][6]
Table 3: Bactericidal Activity of (E,Z)-2,6-Nonadienal
| Bacterial Strain | Concentration (ppm) | Result | Reference |
| Bacillus cereus | 250 | Complete elimination of viable cells | [8][9] |
| Salmonella Typhimurium | 500 | Complete elimination of viable cells | [8][9] |
| Escherichia coli O157:H7 | 500 | 5.8-log reduction in CFU | [8][9] |
| Listeria monocytogenes | 500 | ~2-log reduction in CFU | [8][9] |
Extraction and Analysis from Cucumbers by HS-SPME-GC-MS
This protocol describes the extraction of volatile compounds, including (E,Z)-2,6-Nonadienal, from cucumber tissue using headspace solid-phase microextraction (HS-SPME) followed by gas chromatography-mass spectrometry (GC-MS) analysis.[10][11]
Materials:
-
Fresh cucumber tissue
-
Sodium chloride
-
Headspace vials with septa
-
SPME fiber (e.g., DVB/CAR/PDMS)
-
GC-MS system with a suitable capillary column (e.g., DB-5MS)
Procedure:
-
Sample Preparation: Homogenize a known amount of fresh cucumber tissue. To a headspace vial, add the homogenized tissue and a saturated solution of sodium chloride (to enhance the release of volatiles).
-
Headspace Extraction: Place the vial in a heating block at a controlled temperature (e.g., 40-50°C).[10] Expose the SPME fiber to the headspace above the sample for a defined period (e.g., 30 minutes) with agitation.[10]
-
GC-MS Analysis: Retract the fiber and immediately insert it into the hot injection port of the GC-MS for thermal desorption of the analytes.
-
Chromatographic Separation: Use a suitable temperature program for the GC oven to separate the volatile compounds.
-
Mass Spectrometry Detection: Acquire mass spectra in the electron ionization (EI) mode.
-
Compound Identification: Identify (E,Z)-2,6-Nonadienal by comparing its mass spectrum and retention time with that of an authentic standard and by matching with mass spectral libraries (e.g., NIST).
Biological Activity and Signaling Pathways
Antimicrobial Mechanism of Action
(E,Z)-2,6-Nonadienal exhibits significant bactericidal activity against a range of foodborne pathogens.[8][9] The antimicrobial action of α,β-unsaturated aldehydes, such as (E,Z)-2,6-Nonadienal, is believed to be multifaceted. The primary mechanism involves the disruption of bacterial cell membranes. These lipophilic compounds can intercalate into the lipid bilayer, causing a perturbation of its structure and increasing its permeability. This leads to the leakage of essential intracellular components and ultimately cell death.[12][13] Furthermore, their ability to cross the compromised membrane allows them to interact with intracellular targets, such as proteins and enzymes, further contributing to their bactericidal effect.[12][13]
Caption: Mechanism of antimicrobial action of (E,Z)-2,6-Nonadienal.
Biosynthesis Pathway
In plants, (E,Z)-2,6-Nonadienal is synthesized from α-linolenic acid through the lipoxygenase (LOX) pathway. This pathway is initiated upon tissue damage, leading to the characteristic "green" aroma of freshly cut plants.
The key enzymatic steps are:
-
Lipoxygenase (LOX): This enzyme catalyzes the dioxygenation of α-linolenic acid to form 9-hydroperoxy-linolenic acid.
-
Hydroperoxide Lyase (HPL): This enzyme cleaves the 9-hydroperoxy-linolenic acid into two smaller fragments. One of these fragments is (Z)-3,(Z)-6-nonadienal.
-
Isomerase: An isomerase then catalyzes the conversion of (Z)-3,(Z)-6-nonadienal to the more stable (E,Z)-2,6-Nonadienal.
Caption: Biosynthesis of (E,Z)-2,6-Nonadienal from α-linolenic acid.
Conclusion
(E,Z)-2,6-Nonadienal is a multifaceted compound with significant relevance beyond its well-known role as a flavor and fragrance component. Its defined biosynthetic pathway and potent antimicrobial properties present opportunities for further research and development. For scientists and professionals in drug development, the bactericidal activity of (E,Z)-2,6-Nonadienal, coupled with its proposed mechanism of membrane disruption, suggests a potential scaffold for the development of novel antimicrobial agents. The detailed protocols provided herein serve as a valuable resource for the synthesis, analysis, and biological evaluation of this intriguing natural product.
References
- 1. benchchem.com [benchchem.com]
- 2. (E,Z)-2,6-nonadienal, 557-48-2 [thegoodscentscompany.com]
- 3. 2,6-Nonadienal, (E,Z)- [webbook.nist.gov]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. acmeresearchlabs.in [acmeresearchlabs.in]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. protocols.io [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. Inactivation of pathogenic bacteria by cucumber volatiles (E,Z)-2,6-nonadienal and (E)-2-nonenal. | Semantic Scholar [semanticscholar.org]
- 10. m.youtube.com [m.youtube.com]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. Study on the mechanisms of the antibacterial action of some plant alpha,beta-unsaturated aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of 2,6-Nonadienal in Defining Cucumber Aroma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The characteristic fresh, green, and slightly floral aroma of cucumber (Cucumis sativus) is a complex sensory experience primarily orchestrated by a specific volatile aldehyde: 2,6-nonadienal. This technical guide delves into the core aspects of this compound's contribution to cucumber aroma, focusing on its isomeric forms, biosynthetic origins, and the analytical methodologies used for its characterization. Quantitative data from various studies are summarized, and detailed experimental protocols are provided to facilitate further research in this area. Furthermore, signaling pathways and experimental workflows are visually represented to enhance understanding.
Introduction: The Chemical Signature of Cucumber
The aroma of cucumber is a blend of numerous volatile organic compounds (VOCs), with aldehydes and alcohols being the predominant chemical classes.[1] Among these, (E,Z)-2,6-nonadienal has been unequivocally identified as the principal compound responsible for the fresh, "cucumber-like" scent.[2][3][4] This C9 aldehyde, often referred to as violet leaf aldehyde, possesses an intensely green and powerful odor.[5][6][7] Its geometric isomer, (E,E)-2,6-nonadienal, also contributes to the overall aroma profile, typically imparting green, melon, and fatty notes.[8] The ratio and concentration of these and other volatiles, such as (E)-2-nonenal and various C6 aldehydes, ultimately determine the specific flavor characteristics of different cucumber cultivars and their developmental stages.[3][4]
Biosynthesis of this compound: The Lipoxygenase (LOX) Pathway
The formation of this compound in cucumber is a rapid enzymatic process initiated upon tissue disruption, such as cutting or chewing. This process is part of the broader lipoxygenase (LOX) pathway, which is responsible for the generation of various "green leaf volatiles" in plants. The key steps are as follows:
-
Release of Precursors: Mechanical damage to cucumber cells triggers the release of polyunsaturated fatty acids, primarily α-linolenic acid and linoleic acid, from cell membranes.[3][9]
-
Oxygenation by Lipoxygenase (LOX): The enzyme 9-lipoxygenase (9-LOX) specifically oxygenates linolenic acid at the 9th carbon position.[10]
-
Formation of Hydroperoxide: This oxygenation creates a 9-hydroperoxide intermediate.[10]
-
Cleavage by Hydroperoxide Lyase (HPL): The intermediate is then cleaved by a hydroperoxide lyase (HPL) to produce C9 aldehydes.[3][4][10]
-
Isomerization: An isomerase may be involved in the final conversion to the specific (E,Z) configuration of this compound from a precursor like (Z,Z)-3,6-nonadienal.[11][12]
This enzymatic cascade is sensitive to factors such as pH and temperature, with low pH and heating to 60°C leading to its inactivation.[2]
Quantitative Analysis of this compound
The concentration of this compound can vary significantly depending on the cucumber cultivar, fruit developmental stage, and post-harvest handling. The following tables summarize quantitative data from various studies.
Table 1: Concentration of (E,Z)-2,6-Nonadienal in Different Cucumber Cultivars and Conditions.
| Cucumber Cultivar/Condition | (E,Z)-2,6-Nonadienal Concentration (µg/g or mg/kg) | Reference |
| Fresh Pickling Cucumbers (Size 2B) | 8 to 12 mg/kg | [2] |
| Inbred Line 'No. 26' (High Flavor) | 0.093–1.018 µg/g | [3] |
| Inbred Line 'No. 14' (Low Flavor) | Lower than 'No. 26' | [3] |
| Tissues frozen to -20°C and thawed | Not produced | [2] |
Table 2: Aroma Impact Compounds in Cucumber and their Odor Thresholds.
| Compound | Odor Description | Odor Threshold (ppb) | Reference |
| (E,Z)-2,6-Nonadienal | Fresh cucumber, green, violet leaf | 0.01 | [13] |
| (E)-2-Nonenal | Fatty, green, cucumber | 0.08 | [13] |
| Hexanal | Green, grassy | - | [3] |
| (E)-2-Hexenal | Green | - | [3] |
Experimental Protocols for Aroma Analysis
The analysis of volatile compounds like this compound requires sensitive and specific analytical techniques. Solid-phase microextraction (SPME) coupled with gas chromatography-mass spectrometry (GC-MS) is a widely used method.
Sample Preparation and Volatile Extraction (SPME)
-
Sample Homogenization: A known weight of fresh cucumber tissue (e.g., 5 g) is homogenized in deionized water or a buffer solution. To prevent enzymatic activity when not desired, the sample can be heated or the pH can be lowered.[2]
-
Internal Standard: An internal standard (e.g., decanal) is added to the homogenate for quantification.[13]
-
SPME Fiber Exposure: The vial containing the homogenate is sealed and equilibrated at a specific temperature (e.g., 40°C) for a set time (e.g., 30 min). An SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) is then exposed to the headspace above the sample for a defined period (e.g., 30 min) to adsorb the volatile compounds.[14][15][16]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Desorption: The SPME fiber is inserted into the heated injection port of the gas chromatograph, where the adsorbed volatiles are desorbed.
-
Separation: The volatile compounds are separated on a capillary column (e.g., DB-5ms) using a temperature program.
-
Detection and Identification: The separated compounds are detected by a mass spectrometer. Identification of this compound is achieved by comparing its mass spectrum and retention time with those of an authentic standard.
-
Quantification: The concentration of this compound is determined by comparing its peak area to that of the internal standard.
Sensory Perception and Importance
The human olfactory system is incredibly sensitive to (E,Z)-2,6-nonadienal, with an odor threshold as low as 0.01 parts per billion.[13] This low threshold underscores its significance as a key impact odorant in cucumber. The perception of cucumber aroma is not solely dependent on the presence of this compound but also on the intricate balance of other volatile compounds. The ratio of (E,Z)-2,6-nonadienal to (E)-2-nonenal is a critical factor, with a higher ratio generally correlating with a more intense and fresh "cucumber-like" flavor.[3]
Conclusion
This compound, particularly the (E,Z) isomer, is the cornerstone of cucumber's characteristic aroma. Its biosynthesis via the lipoxygenase pathway upon tissue damage is a well-defined process. Understanding the factors that influence the concentration and ratio of this potent odorant is crucial for optimizing cucumber flavor in fresh produce and processed foods. The analytical methods detailed in this guide provide a robust framework for researchers to further explore the nuances of cucumber aroma and its modulation. This knowledge is not only valuable for the food and fragrance industries but also for drug development professionals interested in the biological activities of plant-derived volatile compounds.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. lib3.dss.go.th [lib3.dss.go.th]
- 3. Profiling of Volatile Compounds and Associated Gene Expression and Enzyme Activity during Fruit Development in Two Cucumber Cultivars - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. perfumerflavorist.com [perfumerflavorist.com]
- 6. (E,Z)-2,6-nonadienal, 557-48-2 [perflavory.com]
- 7. fraterworks.com [fraterworks.com]
- 8. (E,E)-2,6-nonadienal, 17587-33-6 [thegoodscentscompany.com]
- 9. trans,cis-2,6-Nonadienal - Wikipedia [en.wikipedia.org]
- 10. trans-2,cis-6-Nonadienal | 557-48-2 | Benchchem [benchchem.com]
- 11. Frontiers | Identification and Characterization of (3Z):(2E)-Hexenal Isomerases from Cucumber [frontiersin.org]
- 12. Identification of (Z)-3:(E)-2-Hexenal Isomerases Essential to the Production of the Leaf Aldehyde in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ars.usda.gov [ars.usda.gov]
- 14. Determination of major aroma impact compounds in fermented cucumbers by solid-phase microextraction--gas chromatography--mass spectrometry--olfactometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
The Biological Activity of Unsaturated Aldehydes: A Technical Guide for Researchers
An in-depth exploration of the mechanisms, quantitative effects, and experimental assessment of α,β-unsaturated aldehydes, providing researchers, scientists, and drug development professionals with a comprehensive resource on their multifaceted biological roles.
Introduction to Unsaturated Aldehydes
α,β-Unsaturated aldehydes are a class of reactive molecules characterized by a carbon-carbon double bond conjugated to a carbonyl group. This structural feature renders them electrophilic and highly reactive towards biological nucleophiles such as the side chains of cysteine, histidine, and lysine residues in proteins, as well as DNA bases.[1][2][3] These compounds are generated endogenously through processes like lipid peroxidation of polyunsaturated fatty acids, leading to the formation of well-known examples such as 4-hydroxynonenal (HNE) and acrolein.[4][5] They are also found in the environment and in heated foods.[6]
The biological activities of unsaturated aldehydes are concentration-dependent and can range from signaling roles at low concentrations to significant cytotoxicity at higher concentrations.[6] Their ability to covalently modify proteins and DNA is central to their diverse effects, which include the induction of oxidative stress, modulation of inflammatory responses, and activation of cytoprotective signaling pathways.[4][5] This guide provides a detailed overview of their mechanisms of action, quantitative biological data, and key experimental protocols for their study.
Core Mechanism of Action: Covalent Adduction
The primary mechanism by which α,β-unsaturated aldehydes exert their biological effects is through covalent modification of macromolecules, predominantly via a Michael addition reaction.[1][3] The electrophilic β-carbon of the unsaturated aldehyde is susceptible to nucleophilic attack by thiol groups (from cysteine), imidazole groups (from histidine), and amino groups (from lysine) in proteins.[3] This irreversible adduction can alter the structure and function of the target protein, leading to a cascade of downstream cellular events.[2]
Key Signaling Pathway Modulation: The Keap1-Nrf2 Axis
A prominent example of signaling pathway modulation by unsaturated aldehydes is the activation of the Keap1-Nrf2 pathway, a critical regulator of the cellular antioxidant response.[1][7][8] Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation.[8] Unsaturated aldehydes can covalently modify specific cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[9][10][11] This allows newly synthesized Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, upregulating the expression of a suite of cytoprotective enzymes.[1][12]
Quantitative Biological Activity Data
The biological effects of unsaturated aldehydes are highly dependent on their specific chemical structure and the cellular context. The following tables summarize key quantitative data from the literature.
Table 1: Cytotoxicity of Unsaturated Aldehydes (IC50 Values)
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Acrolein | U937 (macrophage) | Cell Viability | ~100 | [4][13] |
| Crotonaldehyde | U937 (macrophage) | Cell Viability | >100 | [13] |
| Cinnamaldehyde | A549 (lung carcinoma) | MTT Assay | < 3.9 µg/mL | [14] |
| 4-Hydroxynonenal (HNE) | U937 (macrophage) | IL-8 Release | 30-100 | [4] |
Table 2: Keap1-Nrf2 Pathway Activation by Unsaturated Aldehydes
| Compound | Cell Line | Assay | Endpoint | Effective Concentration | Reference |
| Perillaldehyde | - | ARE-Luciferase | ARE Activation | - | [1] |
| trans-Cinnamaldehyde | - | ARE-Luciferase | ARE Activation | - | [1] |
| Safranal | - | ARE-Luciferase | ARE Activation | - | [1] |
| 2,4-Octadienal | - | ARE-Luciferase | ARE Activation | - | [1] |
| Citral | - | ARE-Luciferase | ARE Activation | - | [1] |
| trans-2,cis-6-Nonadienal | - | ARE-Luciferase | ARE Activation | - | [1] |
| trans-2-Hexenal | - | ARE-Luciferase | ARE Activation | - | [1] |
Table 3: Dose-Response of Cinnamaldehyde on TRPA1 Activation and Inflammatory Markers
| Endpoint | System | Dose/Concentration | Effect | Reference |
| Serotonin Release | QGP-1 cells | 0.5 - 2.5 mM | Dose-dependent increase | |
| Cutaneous Vasodilation | Human skin | 8.8 - 80% | Dose-dependent increase | |
| Ear Edema | Mouse | 1 - 6 µ g/ear | Dose-dependent increase | |
| IL-8 Release | U937 cells | 3 - 100 µM | Stimulatory effect | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the biological activity of unsaturated aldehydes.
Assessment of Protein Carbonylation by Western Blot
This protocol detects the formation of carbonyl groups on proteins, a hallmark of oxidative stress and adduction by unsaturated aldehydes.
-
Sample Preparation: Homogenize tissues or lyse cells in a buffer containing protease inhibitors. Determine protein concentration using a standard assay (e.g., BCA).
-
Derivatization with DNPH: To 10-20 µg of protein, add an equal volume of 10 mM 2,4-dinitrophenylhydrazine (DNPH) in 2 M HCl. Incubate in the dark at room temperature for 15-30 minutes. A blank is prepared by adding 2 M HCl without DNPH.
-
Protein Precipitation: Add 20% trichloroacetic acid (TCA) to each sample, vortex, and incubate on ice for 10 minutes. Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet the protein.
-
Washing: Discard the supernatant and wash the pellet three times with 1 mL of ethanol:ethyl acetate (1:1, v/v) to remove free DNPH.
-
Resuspension: Resuspend the final pellet in a guanidine hydrochloride-containing buffer.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunodetection: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody against DNP, followed by an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Nrf2 Nuclear Translocation Assay by Immunofluorescence
This method visualizes the movement of Nrf2 from the cytoplasm to the nucleus upon activation.
-
Cell Culture and Treatment: Seed cells on glass coverslips in a multi-well plate. Treat with the unsaturated aldehyde of interest for the desired time. Include a positive control (e.g., sulforaphane) and a vehicle control.
-
Fixation and Permeabilization: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes. Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBST for 30-60 minutes.
-
Primary Antibody Incubation: Incubate with a primary antibody against Nrf2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI for 5 minutes. Mount the coverslips onto microscope slides with an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Nrf2 nuclear translocation is indicated by the co-localization of the Nrf2 signal with the DAPI nuclear stain.
Glutathione (GSH) Depletion Assay
This assay quantifies the level of reduced glutathione, which is depleted by reactive aldehydes.
-
Sample Preparation: Prepare cell lysates or tissue homogenates in a suitable buffer.
-
Deproteinization: Precipitate proteins by adding an equal volume of metaphosphoric acid or 5% sulfosalicylic acid. Centrifuge to collect the supernatant.
-
GSH Measurement: Several methods can be used:
-
DTNB (Ellman's Reagent) Method: In a 96-well plate, mix the sample with DTNB solution and glutathione reductase in a phosphate buffer containing NADPH. The rate of color development at 412 nm is proportional to the GSH concentration.
-
Fluorescence-based Assay: Use a fluorescent probe such as o-phthalaldehyde (OPA) or monochlorobimane (MCB) that reacts with GSH to produce a fluorescent product.
-
-
Quantification: Determine the GSH concentration by comparing the signal to a standard curve prepared with known concentrations of GSH.
Genotoxicity Assessment by Comet Assay (Single-Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA damage in individual cells.
-
Cell Preparation: Prepare a single-cell suspension from treated and control cells.
-
Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal-melting-point agarose.
-
Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Apply an electric field to the slides. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).
-
Visualization and Analysis: Visualize the comets under a fluorescence microscope and quantify the extent of DNA damage using image analysis software to measure parameters like tail length and tail moment.
Experimental Workflows
A logical sequence of experiments is crucial for a comprehensive assessment of the biological activity of an unsaturated aldehyde.
Conclusion
Unsaturated aldehydes represent a fascinating and biologically important class of molecules with dual roles as both signaling mediators and toxic agents. Their reactivity, driven by the α,β-unsaturated carbonyl moiety, underpins their ability to modulate a wide range of cellular processes. For researchers in drug development and toxicology, a thorough understanding of their mechanisms of action and the availability of robust experimental protocols are essential for harnessing their therapeutic potential while mitigating their harmful effects. This guide provides a foundational resource to aid in the systematic investigation of these multifaceted compounds.
References
- 1. Fragrant unsaturated aldehydes elicit activation of the Keap1/Nrf2 system leading to the upregulation of thioredoxin expression and protection against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. PROTEIN ADDUCTS OF ALDEHYDIC LIPID PEROXIDATION PRODUCTS: IDENTIFICATION AND CHARACTERIZATION OF PROTEIN ADDUCTS USING AN ALDEHYDE/KETO REACTIVE PROBE IN COMBINATION WITH MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alpha,beta-unsaturated aldehydes in cigarette smoke release inflammatory mediators from human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of Lipid Peroxidation-Derived α, β-Unsaturated Aldehydes in Vascular Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Using three statistical methods to analyze the association between aldehyde exposure and markers of inflammation and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. msjonline.org [msjonline.org]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Post-translational modifications of Keap1: the state of the art [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
The Ubiquitous Cucumber Aldehyde: An In-depth Technical Guide to 2,6-Nonadienal in Food and Beverages
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E,Z)-2,6-Nonadienal, often referred to as cucumber aldehyde or violet leaf aldehyde, is a potent aroma compound that imparts the characteristic fresh, green, and cucumber-like scent to a variety of foods and beverages.[1][2] This doubly unsaturated nine-carbon aldehyde is a key flavor volatile in many fruits and vegetables and is also formed during the processing of other food products.[1] Its presence, even at trace levels, can significantly influence the sensory profile of consumables. This technical guide provides a comprehensive overview of the occurrence of 2,6-nonadienal in the food and beverage landscape, detailed analytical methodologies for its quantification, and an exploration of its primary formation pathway.
Occurrence of this compound in Food and Beverages
This compound has been identified in a wide array of food and beverage products, both as a naturally occurring volatile and as a product of lipid oxidation. Its concentration can vary significantly depending on the food matrix, processing conditions, and storage. The following table summarizes the quantitative data available in the scientific literature.
| Food/Beverage Category | Specific Product | Concentration Range | Reference |
| Fruits & Vegetables | Cucumber (fresh) | 0.093 - 1.018 µg/g | [3] |
| Cucumber (fresh) | 1.261 - 12.348 µg/g FW | [4] | |
| Cucumber (processed) | Not detected after freezing, fermentation | Buescher & Buescher, 2001 | |
| Watermelon (freshly cut) | Present | [1] | |
| Muskmelon | Potent odorant | Schieberle et al., 1990 | |
| Bakery Products | Bread Crust | Present | [1] |
| Beverages | Wine | Detection Limit: 20 ng/L | Ferreira et al., 2004 |
| Beer | Threshold: 23 ng/L (in a mixture) | [5] |
Biosynthesis of this compound
The primary pathway for the formation of this compound in plant-based foods is through the enzymatic oxidation of polyunsaturated fatty acids, specifically linoleic acid and α-linolenic acid.[1] This process is initiated by the enzyme lipoxygenase (LOX), which catalyzes the introduction of molecular oxygen into the fatty acid backbone, forming a hydroperoxide. Subsequently, the enzyme hydroperoxide lyase (HPL) cleaves the hydroperoxide, leading to the formation of shorter-chain aldehydes, including the nine-carbon aldehydes that are precursors to this compound.
Experimental Protocols for Quantification
The accurate quantification of this compound in complex food and beverage matrices requires sensitive and selective analytical techniques. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the most commonly employed method for this purpose.
Detailed Protocol for HS-SPME-GC-MS Analysis
This protocol provides a general framework for the analysis of this compound. Optimization of specific parameters may be required depending on the sample matrix.
1. Sample Preparation:
-
Solid Samples (e.g., fruits, vegetables, meat):
-
Homogenize a representative portion of the sample (e.g., 5-10 g) in a blender.
-
Transfer a known amount of the homogenate (e.g., 2-5 g) into a 20 mL headspace vial.
-
For enhanced volatile release, add a saturated solution of sodium chloride (e.g., 1-2 mL).
-
If necessary, an internal standard (e.g., a deuterated analog of this compound or a compound with similar chemical properties and volatility) should be added at a known concentration.
-
-
Liquid Samples (e.g., beverages, juices):
-
Transfer a known volume of the liquid sample (e.g., 5-10 mL) into a 20 mL headspace vial.
-
Add a salt (e.g., NaCl) to increase the ionic strength of the solution and promote the release of volatile compounds into the headspace.
-
Add a known concentration of an appropriate internal standard.
-
2. HS-SPME Procedure:
-
SPME Fiber: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for its broad selectivity for volatile and semi-volatile compounds.[6]
-
Equilibration: Place the sealed headspace vial in a heating block or water bath and allow the sample to equilibrate at a controlled temperature (typically between 40°C and 70°C) for a specific time (e.g., 15-30 minutes) with gentle agitation.[6]
-
Extraction: Expose the SPME fiber to the headspace of the sample vial for a defined period (typically 30-60 minutes) at the same temperature as the equilibration step.[6][7]
3. GC-MS Analysis:
-
Desorption: After extraction, retract the fiber and immediately insert it into the heated injection port of the gas chromatograph (typically set at 250°C) for thermal desorption of the analytes.[6] The desorption is usually performed in splitless mode to maximize the transfer of analytes to the GC column.
-
Gas Chromatography:
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms, or equivalent) is suitable for the separation of volatile compounds.
-
Oven Temperature Program: A typical temperature program starts at a low temperature (e.g., 40°C), holds for a few minutes, and then ramps up to a final temperature (e.g., 250-280°C) to elute all compounds of interest.
-
Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.
-
-
Mass Spectrometry:
-
Ionization: Electron Ionization (EI) at 70 eV is standard.
-
Acquisition Mode: Data can be acquired in full scan mode for qualitative identification and in selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis. The characteristic ions for this compound should be monitored in SIM mode.
-
4. Quantification:
-
Create a calibration curve using standard solutions of this compound of known concentrations.
-
The concentration of this compound in the sample is determined by comparing the peak area of the analyte to that of the internal standard and using the calibration curve.
Conclusion
This compound is a critical flavor compound that significantly contributes to the sensory characteristics of a diverse range of food and beverage products. Understanding its occurrence and concentration is vital for quality control, product development, and sensory science. The biosynthesis from polyunsaturated fatty acids is a key process in its natural formation. For accurate and reliable quantification, the HS-SPME-GC-MS method stands as the gold standard, providing the necessary sensitivity and selectivity. The detailed protocol and workflow provided in this guide offer a robust starting point for researchers and scientists in the field. Further research is warranted to expand the quantitative database of this compound across a broader spectrum of food and beverage products and to investigate the impact of various processing techniques on its formation and stability.
References
- 1. trans,cis-2,6-Nonadienal - Wikipedia [en.wikipedia.org]
- 2. trans-2,cis-6-Nonadienal | C9H14O | CID 643731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Profiling of Volatile Compounds and Associated Gene Expression and Enzyme Activity during Fruit Development in Two Cucumber Cultivars - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative trait locus mapping of fruit aroma compounds in cucumber (Cucumber sativus L.) based on a recombinant inbred line population - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
sensory perception and odor threshold of 2,6-Nonadienal
An In-depth Technical Guide to the Sensory Perception and Odor Threshold of 2,6-Nonadienal
Introduction
This compound (C₉H₁₄O) is a potent, unsaturated aliphatic aldehyde renowned for its significant contribution to the aroma profiles of numerous fruits, vegetables, and other natural products. It is a prominent member of the "green leaf volatiles" (GLVs), a class of compounds released by plants upon tissue damage that play crucial roles in plant defense and signaling. The (2E,6Z) isomer, in particular, is a key character-impact compound responsible for the fresh, green aroma of cucumbers, melon, and violet leaf absolute.[1][2][3] Due to its extremely low odor threshold, even trace amounts of this compound can have a profound effect on the overall sensory profile of foods, beverages, and fragrances.[1]
This technical guide provides a comprehensive overview of the isomers. It is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and insights into its mechanism of perception.
Physicochemical and Sensory Properties
This compound exists as several geometric isomers, with the (2E,6Z) and (2E,6E) forms being the most commercially and sensorially significant. While chemically similar, these isomers possess distinct sensory characteristics.
Physicochemical Data
The fundamental physical and chemical properties of the primary isomers of this compound are summarized below.
| Property | (2E,6Z)-Nonadienal | (2E,6E)-Nonadienal |
| CAS Number | 557-48-2 | 17587-33-6 |
| Molecular Formula | C₉H₁₄O | C₉H₁₄O |
| Molecular Weight | 138.21 g/mol | 138.21 g/mol |
| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid |
| Boiling Point | 94-95 °C @ 18 mmHg | Not specified |
| Density | ~0.86 g/mL @ 25 °C | 0.856-0.864 g/mL @ 25 °C |
| Refractive Index | n20/D 1.474 | n20/D 1.439-1.445 |
| Flash Point | 83 °C (181 °F) | 87 °C (189 °F) |
(Data sourced from multiple references)
Sensory Profile
The isomers of this compound have distinct and powerful odor profiles. The (2E,6Z) isomer is the most utilized in the flavor and fragrance industry for its characteristic fresh notes.[1]
| Isomer | Sensory Descriptors |
| (2E,6Z)-Nonadienal | Intense green, cucumber, violet leaf, melon, fatty, watery, herbaceous.[2][4] Described as extremely powerful and diffusive.[4] |
| (2E,6E)-Nonadienal | Fresh, green, cucumber, melon, vegetative with fatty and citrus nuances.[5] |
| (2Z,6E)-Nonadienal | No distinct odor and/or flavor descriptions were found in the provided search results.[6] |
Odor Threshold Values
The odor threshold is the lowest concentration of a substance that can be perceived by the human sense of smell. This compound is known for its exceptionally low odor detection threshold (ODT), making it a high-impact aroma compound. Threshold values can vary significantly based on the medium (air, water), temperature, and the specific methodology used for determination.
| Isomer | Medium | Threshold Value | Notes / Reference |
| (2E,6Z)-Nonadienal | General | In the order of ppb (parts-per-billion) | A very powerful note that must be used in dilution.[1] |
| (2E,6Z)-Nonadienal | Water | 2 ng/L (0.002 ppb) | Detectable threshold concentration.[7] |
| (2E,6Z)-Nonadienal | Water (leading to air) | >10 ng/L (>0.01 ppb) @ 42°C | Aqueous concentration at which the compound becomes detectable in the air of a shower stall.[7][8] |
| Nonadienols (related alcohols) | Air | ~50 ppb (estimated) | For comparison, the related alcohol has a significantly higher estimated threshold.[9] |
Mechanism of Olfactory Perception
The perception of this compound, like other odorants, is initiated by its interaction with Olfactory Receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. These receptors are G protein-coupled receptors (GPCRs). The binding event triggers a sophisticated intracellular signaling cascade, converting the chemical signal into an electrical one that is transmitted to the brain.[10][11]
Olfactory Signal Transduction Pathway
-
Binding: An odorant molecule (this compound) binds to a specific Olfactory Receptor (OR).
-
G Protein Activation: The activated OR interacts with a heterotrimeric G protein (Gαolf), causing the Gαolf subunit to exchange GDP for GTP.[11]
-
Adenylyl Cyclase Activation: The activated Gαolf-GTP complex binds to and activates type III adenylyl cyclase (ACIII).[10][11]
-
cAMP Production: ACIII catalyzes the conversion of ATP to cyclic AMP (cAMP), rapidly increasing the intracellular concentration of this second messenger.[11]
-
Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) cation channels.[10]
-
Depolarization: The opening of CNG channels allows an influx of Na⁺ and Ca²⁺ ions, leading to the depolarization of the neuron's membrane. This initial depolarization is amplified by the opening of Ca²⁺-gated chloride channels.[11]
-
Action Potential: If the depolarization reaches the threshold, an action potential is generated and propagated along the axon to the olfactory bulb in the brain, where the signal is processed further.
References
- 1. ScenTree - (2E,6Z)-Nonadienal (CAS N° 557-48-2) [scentree.co]
- 2. fraterworks.com [fraterworks.com]
- 3. perfumerflavorist.com [perfumerflavorist.com]
- 4. (E,Z)-2,6-nonadienal, 557-48-2 [thegoodscentscompany.com]
- 5. (E,E)-2,6-nonadienal, 17587-33-6 [thegoodscentscompany.com]
- 6. (Z,E)-2,6-nonadienal, 23313-79-3 [thegoodscentscompany.com]
- 7. researchgate.net [researchgate.net]
- 8. Ability of humans to smell geosmin, 2-MIB and nonadienal in indoor air when using contaminated drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 10. pnas.org [pnas.org]
- 11. Mammalian olfactory receptors: pharmacology, G protein coupling and desensitization - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of (E,Z)-2,6-Nonadienal for Flavor Standards
Introduction
(E,Z)-2,6-Nonadienal, also known as violet leaf aldehyde, is a potent aroma compound found in a variety of natural sources, including cucumbers, watermelon, and bread crust.[1] Its characteristic fresh, green, and cucumber-like scent makes it a valuable ingredient in the flavor and fragrance industry.[2][3] The synthesis of high-purity (E,Z)-2,6-nonadienal is crucial for its use as a flavor standard, enabling accurate sensory analysis and quality control in the food and beverage sector. This document outlines a detailed protocol for the synthesis, purification, and characterization of (E,Z)-2,6-nonadienal.
Synthesis Approach
The synthesis of (E,Z)-2,6-nonadienal can be achieved through various synthetic routes. A common and effective method involves the oxidation of the corresponding alcohol, (E,Z)-2,6-nonadien-1-ol. Another widely used method is the Wittig reaction, which allows for the stereoselective formation of the double bonds.[4][5] This application note will focus on a two-step synthesis involving an initial Wittig reaction to form an intermediate, followed by further elaboration and oxidation to the final aldehyde.
Experimental Protocols
Part 1: Synthesis of (Z)-1-bromo-3-hexene (Wittig Reagent Precursor)
This section details the preparation of a key precursor for the Wittig reaction.
-
Materials:
-
cis-3-Hexen-1-ol
-
Triphenylphosphine (PPh₃)
-
Carbon tetrabromide (CBr₄)
-
Dichloromethane (CH₂Cl₂)
-
Hexane
-
Silica gel for column chromatography
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cis-3-hexen-1-ol and triphenylphosphine in dry dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of carbon tetrabromide in dichloromethane to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using hexane as the eluent to obtain (Z)-1-bromo-3-hexene.
-
Part 2: Synthesis of (E,Z)-2,6-Nonadienal via Wittig Reaction and Oxidation
This part describes the core Wittig reaction to assemble the carbon skeleton and the subsequent oxidation to the target aldehyde.
-
Materials:
-
(Z)-1-bromo-3-hexene
-
Triphenylphosphine (PPh₃)
-
Potassium tert-butoxide (t-BuOK)
-
Acrolein
-
Tetrahydrofuran (THF), anhydrous
-
Pyridinium chlorochromate (PCC) or other suitable oxidizing agent
-
Dichloromethane (CH₂Cl₂)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Silica gel for column chromatography
-
-
Procedure:
-
Wittig Salt Formation: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve (Z)-1-bromo-3-hexene and triphenylphosphine in anhydrous toluene. Heat the mixture to reflux for 24 hours to form the phosphonium salt. Cool the reaction mixture to room temperature, and collect the precipitated phosphonium salt by filtration. Wash the salt with cold diethyl ether and dry under vacuum.
-
Ylide Generation and Wittig Reaction: In a separate flame-dried flask under an inert atmosphere, suspend the phosphonium salt in anhydrous THF. Cool the suspension to -78 °C. Add potassium tert-butoxide slowly to the suspension. Stir the resulting ylide solution at -78 °C for 30 minutes. Add a solution of freshly distilled acrolein in anhydrous THF dropwise to the ylide solution. Allow the reaction mixture to slowly warm to room temperature and stir overnight.[4]
-
Work-up: Quench the reaction by adding saturated aqueous ammonium chloride solution.[4] Extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solution under reduced pressure to obtain the crude (E,Z)-2,6-nonadien-1-ol.
-
Oxidation: In a round-bottom flask, dissolve the crude (E,Z)-2,6-nonadien-1-ol in dichloromethane. Add pyridinium chlorochromate (PCC) in one portion. Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Purification: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts. Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to yield pure (E,Z)-2,6-nonadienal.[6] An alternative purification method for separating isomers and other closely related impurities is column chromatography.[6] For separating non-volatile impurities, vacuum distillation can be employed.[6]
-
Data Presentation
The following table summarizes the key quantitative data for the synthesized (E,Z)-2,6-nonadienal.
| Parameter | Value |
| Molecular Formula | C₉H₁₄O |
| Molecular Weight | 138.21 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Odor | Green, cucumber, melon, fatty |
| Boiling Point | 94-95 °C at 18 mmHg |
| Refractive Index (n²⁰/D) | 1.470 - 1.475 |
| Purity (by GC-MS) | >95% |
| Yield | Varies depending on scale and optimization |
Characterization
The identity and purity of the synthesized (E,Z)-2,6-nonadienal should be confirmed using standard analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the stereochemistry of the double bonds.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, particularly the aldehyde C=O stretch and the C=C stretches.
Visualization of Experimental Workflow
Caption: Synthetic workflow for (E,Z)-2,6-Nonadienal.
Signaling Pathway/Logical Relationship Diagram
The Wittig reaction proceeds through a key intermediate, an oxaphosphetane, which then collapses to form the desired alkene and triphenylphosphine oxide. The stereochemical outcome is determined by the nature of the ylide and the reaction conditions. For non-stabilized ylides, the reaction typically favors the formation of the Z-alkene.
Caption: Simplified mechanism of the Wittig reaction.
This application note provides a comprehensive and detailed protocol for the synthesis of (E,Z)-2,6-nonadienal, a key flavor standard. By following the described experimental procedures and utilizing the specified analytical techniques, researchers can reliably produce high-purity (E,Z)-2,6-nonadienal for use in flavor chemistry, sensory analysis, and other research applications. The provided diagrams offer a clear visualization of the synthetic workflow and the underlying reaction mechanism.
References
Application Notes and Protocols for the Analytical Determination of 2,6-Nonadienal
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the detection and quantification of 2,6-nonadienal, a key volatile compound associated with the characteristic aroma of cucumbers and melons, and also an indicator of lipid peroxidation in various food and biological samples. The following protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are designed to offer robust and reliable analytical approaches.
Introduction to this compound Analysis
This compound is a C9 aldehyde that exists as different isomers, with the (E,Z)- and (E,E)- forms being the most common. Its presence and concentration are of significant interest in the food and fragrance industries, as well as in studies related to oxidative stress and product stability. Accurate quantification of this compound requires sensitive and selective analytical methods due to its volatility and potential for matrix interference. The methods outlined below, Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS and HPLC with UV detection after derivatization, are widely employed for this purpose.
Method Selection: GC-MS vs. HPLC
HS-SPME-GC-MS is a highly sensitive and selective method ideal for the analysis of volatile compounds like this compound in complex matrices. It requires minimal sample preparation and allows for the simultaneous analysis of multiple volatile compounds.
HPLC with UV detection following derivatization with 2,4-dinitrophenylhydrazine (DNPH) is a robust alternative, particularly for samples where the volatility of this compound might pose a challenge or when GC-MS instrumentation is unavailable. The derivatization step enhances the stability and detectability of the aldehyde.
Analytical Method 1: Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)
This method is suitable for the trace analysis of this compound in liquid and solid samples such as beverages, edible oils, and food products.
Experimental Protocol
1. Sample Preparation:
-
Liquid Samples (e.g., fruit juice, beer):
-
Place 5 mL of the liquid sample into a 20 mL headspace vial.
-
Add 1 g of sodium chloride (NaCl) to the vial to increase the ionic strength of the solution and promote the release of volatile compounds.
-
If an internal standard is used, add a known amount of a suitable standard (e.g., d12-hexanal) to the vial.
-
Immediately seal the vial with a PTFE/silicone septum.
-
-
Solid Samples (e.g., fruit puree, processed food):
-
Weigh 2 g of the homogenized solid sample into a 20 mL headspace vial.
-
Add 5 mL of deionized water and 1 g of NaCl.
-
If an internal standard is used, add a known amount of a suitable standard.
-
Immediately seal the vial with a PTFE/silicone septum.
-
2. HS-SPME Procedure:
-
Place the sealed vial in a heating block or the autosampler's incubation station.
-
Equilibrate the sample at 60°C for 15 minutes with agitation.
-
Expose a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for 40 minutes at 60°C.[1]
3. GC-MS Analysis:
-
After extraction, immediately transfer the SPME fiber to the GC injector.
-
Desorb the analytes from the fiber in the GC inlet at 250°C for 5 minutes in splitless mode.[1]
-
Gas Chromatograph (GC) Conditions:
-
Column: DB-WAX capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar column.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 3 minutes.
-
Ramp 1: Increase to 125°C at a rate of 8°C/min.
-
Ramp 2: Increase to 165°C at a rate of 3°C/min.
-
Ramp 3: Increase to 230°C at a rate of 10°C/min, hold for 2 minutes.[1]
-
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 250°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 50-550.
-
For quantitative analysis, Selected Ion Monitoring (SIM) mode can be used. Characteristic ions for this compound include m/z 67, 81, 95, and 138.
-
Quantitative Data Summary: HS-SPME-GC-MS
The following table summarizes typical performance characteristics for the quantitative analysis of volatile aldehydes using HS-SPME-GC-MS. Actual values for this compound may vary depending on the matrix and instrumentation.
| Parameter | Typical Value Range | Reference |
| Linearity (R²) | ||
| ≥ 0.99 | [2][3] | |
| Limit of Detection (LOD) | 0.03 - 5 µg/L | [3] |
| Limit of Quantification (LOQ) | 0.1 - 15 µg/L | [3] |
| Recovery | 85 - 115% | [3] |
| Precision (RSD) | < 15% | [3] |
Analytical Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) following Derivatization
This method is suitable for the quantification of this compound in various samples after derivatization with 2,4-dinitrophenylhydrazine (DNPH).
Experimental Protocol
1. Derivatization Procedure:
-
Prepare a stock solution of this compound standard in acetonitrile.
-
Sample Preparation:
-
For aqueous samples, a liquid-liquid or solid-phase extraction may be necessary to isolate the analyte.
-
-
Prepare a saturated solution of DNPH in acetonitrile. To ensure purity, DNPH can be recrystallized from hot acetonitrile.[4]
-
In a 5 mL volumetric flask, mix 2.0 mL of the sample or standard solution with the DNPH solution (ensure a 100-200% excess of DNPH).[4]
-
Add 0.2 mL of 1.0 M HCl to catalyze the reaction.[4]
-
Dilute to the mark with acetonitrile.[4]
-
Allow the reaction to proceed for 40 minutes at room temperature.[4] The resulting solution contains the this compound-DNPH derivative.
2. HPLC-UV Analysis:
-
High-Performance Liquid Chromatograph (HPLC) Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]
-
Mobile Phase: A gradient of acetonitrile and water is typically used. For example, a starting mobile phase of 60% acetonitrile in water, increasing to 100% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
-
UV Detector:
-
Wavelength: 360 nm.[5]
-
Quantitative Data Summary: HPLC-UV with DNPH Derivatization
The following table presents typical performance characteristics for the HPLC-UV analysis of aldehydes after DNPH derivatization.
| Parameter | Typical Value Range | Reference |
| Linearity (R²) | ||
| ≥ 0.999 | ||
| Limit of Detection (LOD) | 1 - 10 µg/L | |
| Limit of Quantification (LOQ) | 3 - 30 µg/L | |
| Recovery | 90 - 110% | [2] |
| Precision (RSD) | < 10% | [2] |
Mandatory Visualizations
Diagrams of Experimental Workflows
Caption: Workflow for this compound analysis by HS-SPME-GC-MS.
Caption: Workflow for this compound analysis by HPLC-UV after DNPH derivatization.
References
- 1. Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of an analytical method using HS-SPME-GC/MS-SIM to assess the exposure risk to carbonyl compounds and furan derivatives through beer consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. csus.edu [csus.edu]
- 4. unitedchem.com [unitedchem.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
Application Notes and Protocols for the GC-MS Analysis of 2,6-Nonadienal
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analysis of 2,6-Nonadienal using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a key aroma compound found in many fruits, vegetables, and processed foods, is of significant interest in flavor and fragrance research, food quality control, and studies of oxidative chemistry. The methodologies outlined here are designed to provide a robust framework for the identification and quantification of this volatile aldehyde in various matrices.
Introduction
This compound (C₉H₁₄O, Molar Mass: 138.21 g/mol ) is an unsaturated aldehyde with two primary isomers, (2E,6Z)-nonadienal, known for its fresh cucumber and melon aroma, and (2E,6E)-nonadienal, which has a more fatty, green odor.[1][2] Its potent sensory properties and low odor threshold make its accurate analysis critical.[3] GC-MS is the analytical technique of choice for this compound due to its high sensitivity, selectivity, and ability to separate and identify volatile compounds in complex mixtures.
This application note details two primary sample preparation techniques—Headspace Solid-Phase Microextraction (HS-SPME) for volatile analysis without solvent extraction, and a derivatization-based method for enhanced sensitivity and chromatographic performance.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the GC-MS analysis of this compound. These values are compiled from various studies and should be used as a reference. Method optimization and validation are crucial for specific matrices and instrumentation.
Table 1: GC-MS Retention and Mass Spectral Data for this compound
| Compound Isomer | Common Name | Kovats Retention Index (Non-polar Column) | Key Mass-to-Charge Ratios (m/z) |
| (2E,6Z)-2,6-Nonadienal | Cucumber Aldehyde | 1154 (SE-54)[4] | 41, 69, 70, 81, 95, 138 (M⁺) |
| (2E,6E)-2,6-Nonadienal | 1153 (Semi-standard non-polar)[5] | 41, 69, 70, 81, 95, 138 (M⁺) |
Note: The mass spectra of the isomers are very similar. Chromatographic separation is essential for differentiation.
Table 2: Reported Limits of Detection (LOD) and Quantification (LOQ)
| Analyte | Matrix | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| (E,Z)-2,6-Nonadienal | Wine | SPE-PFBHA Derivatization-GC-MS | 20 ng/L | Not Reported | [6][7] |
| Volatile Aldehydes (general) | Human Blood | HS-SPME-PFBHA Derivatization-GC-MS | 0.006 nM (for Hexanal) | Not Reported | [8] |
PFBHA: O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride
Experimental Protocols
Two detailed protocols are provided below. The first, HS-SPME, is a solvent-free method ideal for analyzing volatile compounds in the headspace of a sample. The second involves derivatization, which can improve the thermal stability and chromatographic peak shape of aldehydes, and significantly enhance sensitivity.
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS
This protocol is suitable for the analysis of volatile compounds in liquid (e.g., fruit juice, wine) and solid (e.g., fruit puree, meat) samples.[9][10]
Materials and Reagents:
-
20 mL headspace vials with PTFE/silicone septa
-
Sodium chloride (NaCl)
-
Deionized water
-
SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
This compound standard for identification and quantification
-
Internal standard (e.g., Cyclohexanone)[11]
Sample Preparation:
-
Weigh 3 g of the homogenized solid or liquid sample into a 20 mL headspace vial.[9]
-
Add 5 mL of a saturated NaCl solution to the vial. The salt increases the ionic strength of the aqueous phase, promoting the partitioning of volatile analytes into the headspace.[9]
-
If using an internal standard, spike the sample with a known concentration of the standard solution.
-
Immediately seal the vial with the cap and septum.
HS-SPME Procedure:
-
Place the vial in a heating block or the autosampler's incubator.
-
Equilibrate the sample at 60°C for 15 minutes to allow volatiles to partition into the headspace.[11]
-
Expose the SPME fiber to the headspace of the vial for 40 minutes at 60°C to extract the volatile compounds.[11]
-
After extraction, immediately transfer the SPME fiber to the GC injector for thermal desorption.
GC-MS Parameters (Starting Point):
-
Injector: 250°C, Splitless mode, Desorption time: 5 minutes[11]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min[11]
-
Column: DB-WAX or similar polar column (30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended for good separation of aldehydes.[11]
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 3 minutes
-
Ramp 1: Increase to 125°C at 8°C/min
-
Ramp 2: Increase to 165°C at 3°C/min
-
Ramp 3: Increase to 230°C at 10°C/min, hold for 2 minutes[11]
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Ion Source Temperature: 230°C
-
Transfer Line Temperature: 250°C
-
Scan Range: m/z 40-200
-
Acquisition Mode: Full Scan for identification, Selected Ion Monitoring (SIM) for quantification (e.g., monitoring m/z 41, 69, 70, 81).
-
Protocol 2: Solid-Phase Extraction (SPE) with PFBHA Derivatization
This method is highly sensitive and suitable for matrices where the concentration of this compound is very low. The derivatization with PFBHA creates a more stable and less polar oxime derivative, which improves chromatographic performance.[6][7]
Materials and Reagents:
-
LiChrolut EN SPE cartridges (or equivalent)
-
O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Methanol
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane
-
This compound standard
-
Internal standard
Derivatization and Extraction Procedure:
-
Condition an SPE cartridge by passing 20 mL of dichloromethane, followed by 20 mL of methanol, and then 30 mL of deionized water.
-
For a wine sample, for example, percolate 200 mL through the conditioned SPE cartridge.
-
Wash the cartridge with 60 mL of an aqueous solution containing 40% methanol and 1% NaHCO₃ to remove interferences.[6][7]
-
Prepare a 5 mg/mL PFBHA reagent solution.
-
Pass 2 mL of the PFBHA solution through the cartridge and allow the derivatization reaction to proceed for 15 minutes at room temperature.[6][7]
-
Elute the PFBHA-aldehyde derivatives from the cartridge with 2 mL of dichloromethane.
-
Concentrate the eluate under a gentle stream of nitrogen if necessary.
-
Inject an aliquot (e.g., 1 µL) into the GC-MS system.
GC-MS Parameters (Starting Point):
-
Injector: 250°C, Splitless mode
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Column: DB-5ms or similar non-polar column (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 4 minutes
-
Ramp 1: Increase to 80°C at 20°C/min, hold for 4 minutes
-
Ramp 2: Increase to 100°C at 2°C/min, hold for 5 minutes
-
Ramp 3: Increase to 170°C at 2.5°C/min
-
Ramp 4: Increase to 250°C at 20°C/min, hold for 1 minute[12]
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Ion Source Temperature: 250°C
-
Transfer Line Temperature: 250°C
-
Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity, monitoring the characteristic fragment ions of the PFBHA derivatives.
-
Visualized Workflows and Logical Relationships
The following diagrams illustrate the experimental workflows for the analysis of this compound.
Caption: Experimental workflow for HS-SPME GC-MS analysis of this compound.
Caption: Workflow for SPE with PFBHA derivatization for sensitive GC-MS analysis.
Conclusion
The protocols and data presented provide a comprehensive guide for the GC-MS analysis of this compound. The choice between direct headspace analysis and a derivatization-based method will depend on the sample matrix, the expected concentration of the analyte, and the required sensitivity. For volatile profiling and higher concentration samples, HS-SPME is a rapid and robust solvent-free technique. For trace-level quantification in complex matrices, SPE with PFBHA derivatization offers superior sensitivity and selectivity. In all cases, proper method validation, including the use of appropriate standards and quality control samples, is essential for obtaining accurate and reliable results.
References
- 1. spectrabase.com [spectrabase.com]
- 2. (E,Z)-2,6-nonadienal, 557-48-2 [thegoodscentscompany.com]
- 3. trans-2,cis-6-Nonadienal | 557-48-2 | Benchchem [benchchem.com]
- 4. The Kovats Retention Index: (E,Z)-2,6-Nonadienal (C9H14O) [pherobase.com]
- 5. (E,E)-2,6-Nonadienal | C9H14O | CID 636687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Determination of important odor-active aldehydes of wine through gas chromatography-mass spectrometry of their O-(2,3,4,5,6-pentafluorobenzyl)oximes formed directly in the solid phase extraction cartridge used for selective isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 10. Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Solid-Phase Microextraction (SPME) of 2,6-Nonadienal
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the extraction of 2,6-Nonadienal using Solid-Phase Microextraction (SPME). This compound is a key volatile compound responsible for the characteristic aroma of cucumbers and is also an important flavor component in various other foods and beverages.[1][2][3] Accurate and efficient extraction of this analyte is crucial for quality control, flavor and fragrance analysis, and stability studies.
Introduction to SPME for this compound Analysis
Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and versatile sample preparation technique that integrates sampling, extraction, and concentration of analytes into a single step.[4][5] For volatile compounds like this compound, Headspace SPME (HS-SPME) is the most common approach.[6][7] In HS-SPME, a fused silica fiber coated with a stationary phase is exposed to the headspace above a sample, where volatile analytes partition between the sample matrix, the headspace, and the fiber coating.[6][7] The analytes are then thermally desorbed from the fiber into the injection port of a gas chromatograph (GC) for separation and detection, typically by mass spectrometry (MS).
Quantitative Data Summary
The following table summarizes quantitative data for the analysis of (E,Z)-2,6-Nonadienal in a sample of Chinese Liquor using HS-SPME coupled with two-dimensional gas chromatography time-of-flight mass spectrometry (GC×GC-TOFMS).[8]
| Analyte | Concentration (μg/L) | Relative Standard Deviation (%) |
| (E,Z)-2,6-Nonadienal | 4.87 ± 0.19 | 7.61 |
| (E,Z)-2,6-Nonadienal | 7.31 ± 1.03 | 11.42 |
| (E,Z)-2,6-Nonadienal | 5.25 ± 0.31 | 8.20 |
Data extracted from a study on trace aroma compounds in Chinese Liquor.[8] The different values represent analyses of different liquor samples.
Experimental Workflow
The general workflow for the extraction and analysis of this compound using HS-SPME-GC-MS is depicted below.
Caption: Workflow for this compound analysis using HS-SPME-GC-MS.
Detailed Experimental Protocol: HS-SPME-GC-MS of this compound
This protocol is a generalized procedure based on optimized methods reported in the literature.[8][9][10] Researchers should optimize these parameters for their specific sample matrix and instrumentation.
1. Materials and Reagents
-
SPME Fiber: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for broad-range volatile analysis, including aldehydes like this compound.[8][10][11]
-
Headspace Vials: 10 mL or 20 mL clear glass vials with magnetic screw caps and PTFE/silicone septa.
-
Sodium Chloride (NaCl): ACS grade or higher, baked at a high temperature (e.g., 400°C) for several hours to remove volatile contaminants.
-
Internal Standard (IS): A suitable internal standard, such as cyclohexanone or a deuterated analog of a related compound, should be used for accurate quantification.[11]
-
Sample Matrix: The food, beverage, or other sample to be analyzed.
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
2. SPME Fiber Conditioning
Before its first use, and as recommended by the manufacturer, the SPME fiber must be conditioned. This is typically done by inserting the fiber into the GC injection port at a temperature slightly higher than the intended desorption temperature for a specified period (e.g., 250-270°C for 30-60 minutes).
3. Sample Preparation
-
Place a precisely weighed or measured amount of the sample (e.g., 2-8 mL for liquids, 0.5-2 g for solids) into a headspace vial.[8][12]
-
Add a known amount of salt (e.g., 2-3 g of NaCl) to the vial.[8] The addition of salt increases the ionic strength of the aqueous phase, which can enhance the partitioning of volatile analytes into the headspace.
-
Spike the sample with a known concentration of the internal standard.
-
Immediately seal the vial with the screw cap.
4. Headspace Solid-Phase Microextraction (HS-SPME)
-
Place the sealed vial in an autosampler tray or a heating block with agitation capabilities.
-
Incubation/Equilibration: Incubate the sample at a controlled temperature (e.g., 45-60°C) for a specific time (e.g., 5-15 minutes) with continuous agitation (e.g., 400 rpm) to allow the volatile compounds to equilibrate in the headspace.[8]
-
Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30-45 minutes) at the same temperature and agitation.[8]
5. GC-MS Analysis
-
Desorption: After extraction, the SPME fiber is immediately transferred to the heated injection port of the GC (e.g., 250°C) for thermal desorption of the analytes.[8][10] The desorption is typically performed in splitless mode for a few minutes (e.g., 3-5 minutes) to ensure complete transfer of the analytes to the GC column.[8]
-
Chromatographic Separation: The desorbed compounds are separated on a suitable capillary column (e.g., a mid-polarity column like DB-5ms or equivalent). The oven temperature program should be optimized to achieve good resolution of this compound from other volatile components. A typical program might start at a low temperature (e.g., 45°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 230°C).[8]
-
Mass Spectrometric Detection: A mass spectrometer is used for the detection and identification of the eluted compounds. The MS can be operated in full scan mode for qualitative analysis or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis.
6. Data Analysis
-
Identify this compound based on its retention time and mass spectrum by comparison with an authentic standard or a reference library.
-
Quantify the concentration of this compound by constructing a calibration curve using the peak area ratio of the analyte to the internal standard.
Key Experimental Parameters and Optimization
The efficiency of SPME is influenced by several factors that should be optimized for each specific application.
| Parameter | Typical Range | Rationale |
| SPME Fiber Coating | DVB/CAR/PDMS, PDMS/DVB | The choice of fiber depends on the polarity and volatility of the analyte. DVB/CAR/PDMS is a mixed-phase fiber suitable for a wide range of volatile and semi-volatile compounds.[13][14] |
| Extraction Temperature | 35 - 80 °C | Higher temperatures increase the vapor pressure of the analytes, facilitating their transfer to the headspace. However, excessively high temperatures can affect the partitioning equilibrium.[8][15] |
| Extraction Time | 15 - 75 min | The time required to reach equilibrium between the sample, headspace, and fiber. This needs to be determined experimentally.[8] |
| Sample Volume/Headspace Ratio | Varies | The ratio of sample volume to headspace volume can influence the concentration of analytes in the headspace.[8] |
| Salt Addition | 0 - saturation | Adding salt can increase the volatility of some analytes ("salting-out" effect).[8] |
| Agitation | On/Off (e.g., 250-500 rpm) | Agitation helps to accelerate the mass transfer of analytes from the sample to the headspace. |
| Desorption Temperature | 230 - 270 °C | Should be high enough to ensure complete and rapid desorption of the analytes without causing thermal degradation of the analytes or the fiber.[10] |
| Desorption Time | 1 - 5 min | The time required for complete transfer of the analytes from the fiber to the GC column. |
Logical Relationship of SPME Parameters
The following diagram illustrates the interconnectedness of the key parameters in an HS-SPME experiment.
Caption: Interplay of factors affecting SPME extraction efficiency.
By carefully optimizing these parameters, researchers can develop a robust and sensitive method for the routine analysis of this compound in a variety of sample matrices.
References
- 1. Publication : USDA ARS [ars.usda.gov]
- 2. (E,Z)-2,6-nonadienal, 557-48-2 [thegoodscentscompany.com]
- 3. researchgate.net [researchgate.net]
- 4. Protocol for solid-phase microextraction method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. mdpi.com [mdpi.com]
- 8. Optimization and Validation of a Headspace Solid-Phase Microextraction with Comprehensive Two-Dimensional Gas Chromatography Time-of-Flight Mass Spectrometric Detection for Quantification of Trace Aroma Compounds in Chinese Liquor (Baijiu) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. mdpi.com [mdpi.com]
- 12. HS–SPME combined with GC–MS and GC–O for characterization of key aroma-active compounds in fruity and grassy peppers (Capsicum chinense Jacq.) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. supelco.com.tw [supelco.com.tw]
- 14. Optimization of the determination of volatile organic compounds in plant tissue and soil samples: Untargeted metabolomics of main active compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Headspace solid-phase microextraction method for extracting volatile constituents from the different parts of Saudi Anethum graveolens L. and their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
The Dual Nature of 2,6-Nonadienal: From Fresh Aromas to Off-Notes in Food Chemistry
Application Note AN26NONAD01
Introduction
(E,Z)-2,6-Nonadienal, a C9 aldehyde, is a potent aroma compound with a profound impact on the sensory profile of numerous food products. Renowned for its characteristic fresh, green, and cucumber-like aroma, it is a key flavor volatile in fruits and vegetables. However, its formation through lipid peroxidation also positions it as a potential indicator of off-flavor development in foods rich in polyunsaturated fatty acids, such as edible oils and fried products. This application note explores the multifaceted role of 2,6-nonadienal in food chemistry research, providing quantitative data, detailed analytical protocols, and insights into its formation pathways.
Key Sensory Attributes and Applications
This compound is primarily associated with the desirable fresh and green notes in many foods. Its distinct aroma profile makes it a valuable compound in the flavor and fragrance industry.
-
Characteristic Aroma: Described as having a powerful green, cucumber, violet leaf, and melon-like scent.[1][2] At high dilutions, it imparts a very natural and fresh character.[1]
-
Food Occurrence: It is a major characteristic flavor volatile in cucumber and is also found in freshly cut watermelon, bread crust, mango, and fish oil.[3][4][5][6]
-
Flavor Formulations: Due to its potent aroma, it is used in trace amounts to add freshness to a variety of flavor profiles, including vegetable, fruit, and savory applications.[7] Recommended usage levels in finished products are typically around 1.00 ppm.[1]
Quantitative Data Summary
The concentration of this compound and its sensory perception are critical for its role as either a desirable flavor compound or an off-note. The following table summarizes key quantitative data from various food chemistry studies.
| Parameter | Food Matrix | Value | Unit | Reference(s) |
| Concentration | ||||
| Fresh Cucumber | 0.093 - 1.018 | µg/g | [3] | |
| Fresh Cucumber | 9.4 - 12.5 | mg/kg | [8] | |
| Pickling Cucumbers | ~10 - 12 | ppm | [9] | |
| Sensory Threshold | ||||
| Water | 0.01 | ng/g | [3] | |
| Beer (in a 10:1 mixture with (E)-2-nonenal) | 23 | ng/L | [10] | |
| Odor Activity Value (OAV) | ||||
| Cucumber | >1 | (dimensionless) | [11] |
Formation Pathway: Lipid Peroxidation of Linolenic Acid
This compound is primarily formed from the enzymatic oxidation of α-linolenic acid, a common polyunsaturated fatty acid found in many plant-based foods and oils.[4] The key enzymes involved in this pathway are lipoxygenase (LOX) and hydroperoxide lyase (HPL).[3]
Caption: Enzymatic formation of this compound from α-linolenic acid.
Experimental Protocols
Protocol 1: Quantification of this compound in Cucumber using HS-SPME-GC-MS
This protocol describes the extraction and quantification of this compound from a fresh cucumber matrix.
1. Sample Preparation: a. Homogenize fresh cucumber tissue. For improved volatile recovery, homogenization in a saturated sodium chloride solution is recommended.[3] b. Transfer a known amount (e.g., 3 g) of the homogenate into a 20 mL headspace vial.[12] c. Add 5 mL of a saturated NaCl solution to the vial.[12] d. Tightly cap the vial with a PTFE/silicon septum.[12]
2. Headspace Solid-Phase Microextraction (HS-SPME): a. Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for broad analyte coverage.[4] b. Equilibration: Incubate the sample vial at a controlled temperature (e.g., 60°C) for a set time (e.g., 60 minutes) to allow volatiles to partition into the headspace.[13] c. Extraction: Expose the SPME fiber to the headspace of the sample vial for a defined period (e.g., 60 minutes) at the same temperature.[13]
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: a. Desorption: Insert the SPME fiber into the GC inlet, heated to a temperature sufficient for desorption (e.g., 250°C), for a specified time (e.g., 4 minutes).[13] b. GC Separation:
- Column: A DB-WAX capillary column (e.g., 60 m length, 0.25 mm internal diameter, 0.25 µm film thickness) is suitable.[12]
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[12]
- Oven Temperature Program:
- Initial temperature: 35°C, hold for 3 minutes.
- Ramp 1: Increase to 70°C at 3°C/min.
- Ramp 2: Increase to 210°C at 5°C/min.
- Ramp 3: Increase to 250°C at 15°C/min, hold for 10 minutes.[12] c. Mass Spectrometry Detection:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: Scan from m/z 35 to 350.
- Ion Source Temperature: 230°C.[12]
- Transfer Line Temperature: 250°C.[12]
4. Quantification: a. Create a calibration curve using an external standard of (E,Z)-2,6-nonadienal of known purity (≥96%).[3] b. Spike a blank matrix (e.g., water) with known concentrations of the standard and analyze using the same HS-SPME-GC-MS method. c. Plot the peak area of the analyte against the concentration to generate a calibration curve. d. Calculate the concentration of this compound in the cucumber sample by comparing its peak area to the calibration curve.
Caption: Experimental workflow for this compound analysis.
Protocol 2: Sensory Evaluation of this compound as an Off-Flavor in Edible Oil
This protocol outlines a method for assessing the sensory impact of this compound as a potential off-flavor in an edible oil matrix.
1. Panelist Training: a. Select a panel of 15-20 individuals trained in descriptive sensory analysis. b. Familiarize panelists with the aroma of this compound at various concentrations in a neutral oil (e.g., refined sunflower oil). c. Provide reference standards for relevant aroma attributes (e.g., "green," "cucumber-like," "fatty," "rancid").
2. Sample Preparation: a. Prepare a series of oil samples spiked with increasing concentrations of this compound (e.g., from below to above the suspected sensory threshold). b. Include a control sample of the unadulterated oil. c. Present samples in coded, opaque containers to prevent visual bias.
3. Sensory Evaluation Procedure: a. Use a line scale (e.g., 0-100) for each sensory attribute. b. Panelists should evaluate the intensity of each attribute for each sample. c. Provide water and unsalted crackers for palate cleansing between samples. d. Conduct the evaluation in a well-ventilated, odor-free environment.
4. Data Analysis: a. Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences in sensory attributes between samples. b. Determine the sensory detection threshold of this compound in the oil matrix.
Conclusion
This compound is a significant flavor compound in food chemistry, contributing to both desirable fresh aromas and undesirable off-notes. Understanding its formation, concentration, and sensory impact is crucial for quality control and product development in the food industry. The protocols and data presented in this application note provide a framework for researchers and scientists to investigate the role of this compound in their specific food systems.
References
- 1. mdpi.com [mdpi.com]
- 2. From linoleic acid to hexanal and hexanol by whole cell catalysis with a lipoxygenase, hydroperoxide lyase and reductase cascade in Komagataella phaffii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. trans-2,cis-6-Nonadienal | 557-48-2 | Benchchem [benchchem.com]
- 4. Optimization of HS-SPME for GC-MS Analysis and Its Application in Characterization of Volatile Compounds in Sweet Potato - PMC [pmc.ncbi.nlm.nih.gov]
- 5. trans,cis-2,6-Nonadienal - Wikipedia [en.wikipedia.org]
- 6. lib3.dss.go.th [lib3.dss.go.th]
- 7. perfumerflavorist.com [perfumerflavorist.com]
- 8. (E,Z)-2,6-nonadienal, 557-48-2 [perflavory.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 13. Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 2,6-Nonadienal in Plant-Insect Interactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Nonadienal is a C9 aldehyde classified as a green leaf volatile (GLV) that is released from plant tissues upon mechanical damage, such as that caused by herbivory.[1] This volatile organic compound (VOC) is a significant semiochemical, a chemical cue that mediates interactions between organisms. As a product of the lipoxygenase (LOX) pathway, this compound plays a crucial role in plant defense signaling and influences the behavior of various insect species, acting as either an attractant or a repellent.[2] Understanding the intricate role of this compound in these interactions is paramount for the development of novel and sustainable pest management strategies.
These application notes provide a comprehensive overview of the function of this compound in plant-insect interactions, detailed protocols for key experiments, and a summary of quantitative data to facilitate further research in this field.
Data Presentation
Table 1: Electroantennogram (EAG) Responses of Representative Insects to this compound and Other C9 Aldehydes
This table summarizes the electrical responses of insect antennae to various C9 aldehydes, providing a comparative measure of olfactory sensitivity. The data is presented as the mean EAG response in millivolts (mV).
| Insect Species | Compound | Concentration | Mean EAG Response (mV) ± SE | Reference |
| Diabrotica virgifera virgifera | (E,Z)-2,6-Nonadienal | 10 µg | 1.5 ± 0.3 | [1] |
| Diabrotica barberi | (E,Z)-2,6-Nonadienal | 10 µg | 0.7 ± 0.15 | [1] |
| Athetis dissimilis (Male) | trans-2-Hexenal | Not Specified | 1.35 ± 0.02 | [3] |
| Athetis dissimilis (Male) | (E,E)-2,4-Hexadienal | Not Specified | 1.01 ± 0.06 | [3] |
| Athetis dissimilis (Male) | Octanal | Not Specified | 0.69 ± 0.04 | [3] |
| Athetis dissimilis (Male) | Hexanal | Not Specified | 0.67 ± 0.04 | [3] |
Table 2: Behavioral Responses of Representative Insects to this compound in Olfactometer Assays
This table presents quantitative data on the behavioral responses of insects to this compound, typically measured as a preference or avoidance index in a controlled environment. A positive value indicates attraction, while a negative value indicates repulsion.
| Insect Species | Assay Type | Compound | Response Metric | Result | Reference |
| Aedes aegypti (Larvae) | Performance Index | N,N-diethyl-m-toluamide (DEET) | PI (-1 to +1) | Significantly Negative | [4] |
| Aedes aegypti (Larvae) | Performance Index | Yeast Extract | PI (-1 to +1) | Significantly Positive | [4] |
| Anastrepha fraterculus | Olfactometer | γ-Lactone Synthetic Semiochemical | Attraction | Significant for virgin females | [5] |
Experimental Protocols
Protocol 1: Electroantennography (EAG)
Objective: To measure the olfactory response of an insect's antenna to this compound.
Materials:
-
Insect specimens (e.g., moths, beetles)
-
This compound (high purity)
-
Solvent (e.g., hexane, paraffin oil)
-
Insect saline solution
-
Micropipette puller and glass capillaries
-
Ag/AgCl wires
-
Micromanipulators
-
Stereomicroscope
-
High-impedance pre-amplifier and data acquisition system
-
Stimulus delivery system (olfactometer)
-
Faraday cage
Procedure:
-
Electrode Preparation:
-
Pull glass capillaries into fine-tipped microelectrodes using a micropipette puller.
-
Backfill the electrodes with insect saline solution, ensuring no air bubbles are present.
-
Insert Ag/AgCl wires into the capillaries to serve as electrodes.
-
-
Insect Preparation:
-
Anesthetize the insect by chilling it on ice.
-
For a whole-insect preparation, immobilize the insect on a platform using wax or a specialized holder, leaving the head and antennae free.
-
For an excised antenna preparation, carefully remove an antenna at its base and mount it between the two electrodes using conductive gel.
-
-
Electrode Placement:
-
Reference Electrode: Insert the reference electrode into the insect's head (e.g., through an eye or the back of the head).
-
Recording Electrode: Gently bring the tip of the recording electrode into contact with the distal end of the antenna. A small portion of the antennal tip may be removed to improve electrical contact.
-
-
Stimulus Preparation:
-
Prepare a stock solution of this compound in the chosen solvent.
-
Create a series of serial dilutions to test a range of concentrations.
-
Apply a known volume of each dilution onto a filter paper strip and insert it into a Pasteur pipette, which will serve as the stimulus cartridge.
-
-
Data Recording:
-
Place the insect preparation inside a Faraday cage to minimize electrical noise.
-
Establish a continuous, humidified airflow over the antenna to create a stable baseline.
-
Deliver a puff of air containing the this compound stimulus into the continuous airstream.
-
Record the resulting voltage change (EAG response) using the data acquisition software. The response is measured as the maximum depolarization amplitude in millivolts (mV).
-
Allow sufficient time between stimuli for the antenna to recover.
-
Present stimuli in a randomized order, including a solvent-only control.
-
Protocol 2: Four-Arm Olfactometer Behavioral Assay
Objective: To determine the behavioral response (attraction or repulsion) of an insect to this compound.
Materials:
-
Four-arm olfactometer
-
Insect specimens
-
This compound
-
Solvent
-
Air pump and flow meters
-
Charcoal-filtered, humidified air source
-
Video tracking software (optional, but recommended for high-throughput analysis)
Procedure:
-
Olfactometer Setup:
-
Clean the olfactometer thoroughly with a solvent (e.g., ethanol) and bake it to remove any residual odors.
-
Connect the air pump to the olfactometer, ensuring a constant and equal flow of clean, humidified air to each of the four arms.
-
-
Stimulus Preparation:
-
Prepare a solution of this compound in the chosen solvent at the desired concentration.
-
Apply the solution to a filter paper.
-
Place the treated filter paper in one of the olfactometer arms.
-
Place a filter paper treated only with the solvent in the other three arms to serve as controls. The position of the treatment arm should be randomized between trials.
-
-
Insect Acclimation and Release:
-
Acclimate the insects to the experimental conditions (light, temperature, humidity) for a set period before the assay.
-
Release a single insect at the central chamber of the olfactometer.
-
-
Data Collection:
-
Observe the insect's behavior for a predetermined amount of time (e.g., 10-15 minutes).
-
Record the time the insect spends in each of the four arms and the number of entries into each arm.
-
A choice for a particular arm is typically defined as the insect moving a certain distance down the arm.
-
-
Data Analysis:
-
Calculate a preference index (PI) using the following formula: PI = (Time in Treatment Arm - Average Time in Control Arms) / Total Time
-
A positive PI indicates attraction, a negative PI indicates repulsion, and a PI close to zero suggests no preference.
-
Alternatively, analyze the proportion of first choices for each arm.
-
Use appropriate statistical tests (e.g., Chi-square test, t-test) to determine the significance of the observed preferences.
-
Signaling Pathways and Experimental Workflows
Biosynthesis of this compound and its Role in Plant Defense
The biosynthesis of this compound is initiated by damage to plant tissue, which triggers the lipoxygenase (LOX) pathway.[1][6][7] This pathway involves the enzymatic conversion of polyunsaturated fatty acids into various signaling molecules, including green leaf volatiles.
Caption: Biosynthesis of this compound and its role in plant defense signaling.
Experimental Workflow for Investigating Plant-Insect Interactions
The following diagram illustrates a typical workflow for studying the effects of this compound on insect behavior and physiology.
Caption: A generalized experimental workflow for studying plant-insect interactions mediated by this compound.
References
- 1. biorxiv.org [biorxiv.org]
- 2. academic.oup.com [academic.oup.com]
- 3. benchchem.com [benchchem.com]
- 4. Behavioral Response of Aedes aegypti (Diptera: Culicidae) Larvae to Synthetic and Natural Attractants and Repellents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Green Leaf Volatiles: Airborne Signals That Protect against Biotic and Abiotic Stresses [mdpi.com]
- 7. Green Leaf Volatiles: A Plant’s Multifunctional Weapon against Herbivores and Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 2,6-Nonadienal in Artificial Flavor Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive guidance on the utilization of 2,6-Nonadienal for the creation of artificial flavors. This document outlines the organoleptic properties, quantitative data, and detailed experimental protocols for sensory analysis and flavor formulation, with a focus on cucumber and melon profiles.
Introduction to this compound in Flavor Chemistry
This compound is a potent, naturally occurring aldehyde that is a key aroma compound in a variety of fruits and vegetables, most notably cucumbers.[1][2] Its distinct fresh, green, and cucumber-like scent makes it an indispensable component in the flavorist's palette for creating realistic and impactful fruit and vegetable flavors.[3][4] It exists in different isomeric forms, with the (E,Z)-2,6-nonadienal and (E,E)-2,6-nonadienal being the most relevant for flavor applications. The (E,Z) isomer is often referred to as cucumber aldehyde or violet leaf aldehyde.[1]
Organoleptic Properties and Applications
This compound is characterized by a powerful and diffusive odor. It is recommended to be evaluated in a 1.00% solution or less. Its flavor profile is described as green, cucumber, melon, fatty, and rindy, with a hint of meat fat at a concentration of 1.00 ppm.[5]
The primary applications of this compound in artificial flavor development include:
-
Cucumber and Melon Flavors: It imparts a fresh, authentic cucumber and melon character.[6][7]
-
Green and Vegetative Notes: It can be used to add green, leafy, and watery notes to a wide range of flavor profiles.[8][9]
-
Fruit Flavors: It finds use in enhancing the freshness and complexity of fruit flavors, particularly strawberry.[4][5][9]
-
Savory and Seafood Flavors: It can be applied in savory applications and to create notes reminiscent of oysters.[4][5][9]
Quantitative Data
For effective and reproducible flavor development, a clear understanding of the quantitative aspects of this compound is crucial.
Table 1: Physical and Chemical Properties of this compound Isomers
| Property | (E,Z)-2,6-Nonadienal | (E,E)-2,6-Nonadienal |
| CAS Number | 557-48-2[1][10] | 17587-33-6[6] |
| Molecular Formula | C9H14O[10] | C9H14O |
| Molecular Weight | 138.21 g/mol [11] | 138.21 g/mol |
| Appearance | Colorless to pale yellow oily liquid | Yellow clear liquid[6] |
| Odor Description | Green, fatty, dry, cucumber, violet leaf[5] | Fresh, citrus, green, cucumber, melon[6] |
| Taste Description | Green, cucumber, melon, fatty, rindy, meaty[5] | Fresh green cucumber skin, watermelon, fatty[6] |
| Boiling Point | 94-95 °C @ 18 mmHg[12] | 202-203 °C @ 760 mmHg[6] |
| Flash Point | 181 °F (83 °C)[5] | 189 °F (87.22 °C)[6] |
| Solubility | Soluble in alcohol, dipropylene glycol, fixed oils; very slightly soluble in water.[5] | Soluble in alcohol; insoluble in water.[6][13] |
Table 2: Recommended Usage Levels and Detection Thresholds
| Application | Recommended Usage Level of this compound (in finished product) | Odor/Taste Threshold |
| General Flavor Use | Up to 1.0000 ppm[9] | Odor threshold is in the order of ppb (10 millionths of a percent).[11] |
| Cucumber Flavors | Suggested starting level of 500 ppm in a flavor concentrate intended to be dosed at 0.05% in the final product.[14] | - |
| Melon/Watermelon Flavors | Around 10 ppm in a flavor concentrate.[14] | - |
| Bell Pepper Flavors | A good initial level is 30 ppm in a flavor concentrate.[14] | - |
| Tomato Flavors | 50 ppm for raw tomato flavors, 20 ppm for cooked tomato flavors in a flavor concentrate.[14] | - |
| Potato Flavors | Around 10 ppm in a flavor concentrate.[14] | - |
Stability of this compound
Aldehydes, including this compound, can be susceptible to degradation, which can impact the stability of the final flavor.
-
pH: this compound is unstable in filtrates of homogenized cucumber tissues. Its stability is significantly improved by acidifying the solution to a pH of 2.[15][16] It is very unstable in acidic cleaners and highly alkaline products.[11]
-
Temperature: Production of this compound in cucumber tissues is inactivated by heating to 60°C.[16]
-
Storage: It is recommended to store this compound under nitrogen and refrigerated in tightly sealed containers.[5]
Experimental Protocols
The following protocols provide a systematic approach to the development and evaluation of artificial flavors using this compound.
Protocol 1: Preparation of Stock Solutions
Objective: To prepare standardized solutions of this compound for accurate dosing in flavor formulations.
Materials:
-
This compound (either (E,Z) or (E,E) isomer, depending on the desired profile)
-
Food-grade ethanol (95% or greater)
-
Propylene glycol (PG)
-
Volumetric flasks (10 mL, 100 mL)
-
Pipettes
-
Analytical balance
Procedure:
-
1% Stock Solution in Ethanol:
-
Accurately weigh 1.00 g of this compound.
-
Transfer the weighed compound to a 100 mL volumetric flask.
-
Add food-grade ethanol to the flask until it is about half full.
-
Stopper the flask and swirl gently to dissolve the compound completely.
-
Add more ethanol to bring the volume to the 100 mL mark.
-
Stopper and invert the flask several times to ensure a homogenous solution.
-
Label the flask clearly as "1% this compound in Ethanol".
-
-
0.1% Stock Solution in Propylene Glycol:
-
Pipette 10 mL of the 1% stock solution into a 100 mL volumetric flask.
-
Add propylene glycol to the 100 mL mark.
-
Stopper and invert the flask several times to mix thoroughly.
-
Label the flask clearly as "0.1% this compound in PG".
-
Protocol 2: Formulation of an Artificial Cucumber Flavor
Objective: To create a basic artificial cucumber flavor base using this compound.
Materials:
-
0.1% this compound stock solution in PG
-
Other flavor compounds (e.g., hexanal for a green note, cis-3-hexenol for a leafy note)
-
Propylene glycol (PG) as a solvent
-
Glass vials or beakers
-
Pipettes
Procedure:
-
Base Formulation: In a clean glass vial, combine the following components. The percentages represent the proportion in the final flavor concentrate.
-
Propylene Glycol: 90%
-
0.1% this compound in PG: 5% (This will result in a 0.005% or 50 ppm concentration of this compound in the flavor concentrate)
-
Hexanal (1% solution in PG): 3%
-
cis-3-Hexenol (1% solution in PG): 2%
-
-
Mixing: Gently swirl the vial to ensure all components are thoroughly mixed.
-
Maturation: Allow the flavor concentrate to mature for at least 24 hours at room temperature in a tightly sealed container to allow the aroma profile to develop and stabilize.
-
Evaluation: The flavor concentrate can then be dosed into a base (e.g., water, sugar solution, or a simple food matrix) for sensory evaluation. A typical starting dosage for a flavor concentrate is 0.05% to 0.2% in the final product.
Protocol 3: Sensory Evaluation - Triangle Test
Objective: To determine if a perceptible difference exists between two flavor formulations (e.g., a control and a sample with this compound).[12][17][18][19]
Materials:
-
Two flavor samples (A and B)
-
Identical, odor-free sample cups, coded with random three-digit numbers
-
Water and unsalted crackers for palate cleansing
-
A panel of at least 8-10 trained or consumer panelists
-
A quiet, well-ventilated tasting room with controlled lighting and temperature[20]
Procedure:
-
Sample Preparation: For each panelist, prepare three samples in coded cups. Two samples will be identical (e.g., A, A) and one will be different (e.g., B). The order of presentation should be randomized for each panelist (e.g., AAB, ABA, BAA, BBA, BAB, ABB).[17][18][21]
-
Instructions to Panelists:
-
Data Collection: Each panelist records which sample they perceive as different.
-
Data Analysis: The number of correct identifications is tallied. Statistical tables for the triangle test are used to determine if the number of correct answers is statistically significant at a chosen confidence level (e.g., 95%).
Protocol 4: Sensory Evaluation - Quantitative Descriptive Analysis (QDA)
Objective: To obtain a detailed sensory profile of a flavor formulation containing this compound.[5][8][22]
Materials:
-
Flavor sample(s) to be evaluated
-
A panel of 8-15 highly trained panelists
-
A list of sensory attributes (descriptors) relevant to the flavor profile (e.g., cucumber, melon, green, fatty, fresh, sweet)
-
A line scale (e.g., a 15 cm line anchored with "low intensity" and "high intensity") for each attribute
-
A dedicated sensory evaluation laboratory
Procedure:
-
Panelist Training: Train the panelists on the specific sensory attributes and the use of the line scale. This involves presenting reference standards for each attribute to ensure the panel is calibrated.
-
Sample Evaluation:
-
Present the coded samples to the panelists in a randomized order.
-
Panelists independently evaluate each sample and rate the intensity of each attribute on the corresponding line scale.
-
-
Data Collection: The ratings from each panelist are collected. The distance from the "low intensity" anchor to the panelist's mark on the line is measured to obtain a numerical value for each attribute.
-
Data Analysis: The data is statistically analyzed (e.g., using Analysis of Variance - ANOVA) to determine the sensory profile of the product and to identify significant differences between samples. The results can be visualized using spider web or radar plots.
Visualizations
The following diagrams illustrate key workflows and concepts in the application of this compound for artificial flavor development.
Caption: Workflow for Artificial Flavor Development using this compound.
Caption: Decision Tree for Sensory Analysis of Flavors with this compound.
References
- 1. trans,cis-2,6-Nonadienal - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. fraterworks.com [fraterworks.com]
- 4. (E,Z)-2,6-nonadienal, 557-48-2 [thegoodscentscompany.com]
- 5. fiveable.me [fiveable.me]
- 6. (E,E)-2,6-nonadienal, 17587-33-6 [thegoodscentscompany.com]
- 7. scielo.br [scielo.br]
- 8. foodsafety.institute [foodsafety.institute]
- 9. This compound, 26370-28-5 [thegoodscentscompany.com]
- 10. This compound, (E,Z)- [webbook.nist.gov]
- 11. ScenTree - (2E,6Z)-Nonadienal (CAS N° 557-48-2) [scentree.co]
- 12. Triangle Test [sensorysociety.org]
- 13. (E,E)-2,6-Nonadienal | C9H14O | CID 636687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. perfumerflavorist.com [perfumerflavorist.com]
- 15. researchgate.net [researchgate.net]
- 16. lib3.dss.go.th [lib3.dss.go.th]
- 17. Measuring Flavor and Sensory Protocols [sensapure.com]
- 18. ffc.alfa-chemistry.com [ffc.alfa-chemistry.com]
- 19. Sensory triangle testing, discrimination test at Campden BRI [campdenbri.co.uk]
- 20. flavorsum.com [flavorsum.com]
- 21. grownextgen.org [grownextgen.org]
- 22. Quantitative Descriptive Analysis [sensorysociety.org]
Application Note: Quantification of 2,6-Nonadienal in Vegetable Oils
Abstract
2,6-Nonadienal is a key volatile compound that contributes to the flavor and aroma profile of many vegetable oils, often imparting characteristic "green," "cucumber," or "fatty" notes.[1][2][3][4] It is typically formed through the oxidation of polyunsaturated fatty acids, such as linolenic acid.[4][5] The accurate quantification of this compound is crucial for quality control, shelf-life studies, and understanding the impact of processing and storage on vegetable oil flavor. This application note provides a detailed protocol for the quantification of this compound in vegetable oils using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction
Vegetable oils are susceptible to oxidation, which leads to the formation of various volatile organic compounds that can significantly impact their sensory properties and consumer acceptance. This compound is a prominent secondary oxidation product and its concentration can be an indicator of the oxidative state of an oil. The (E,Z)-isomer of this compound is particularly noted for its potent cucumber-like aroma.[4][5]
The analysis of volatile compounds in the complex matrix of vegetable oils presents analytical challenges.[6] HS-SPME is a solvent-free, sensitive, and efficient sample preparation technique for the extraction of volatile and semi-volatile compounds from various matrices, including edible oils.[6][7] When combined with the separation power of Gas Chromatography (GC) and the identification capabilities of Mass Spectrometry (MS), it provides a robust method for the quantification of target analytes like this compound.[8][9]
Experimental Workflow
The overall workflow for the quantification of this compound in vegetable oils is depicted below.
Caption: Experimental workflow for this compound quantification.
Detailed Protocols
Materials and Reagents
-
Vegetable oil samples
-
This compound standard (trans,cis-isomer)
-
Internal Standard (e.g., cyclohexanone or other suitable non-interfering compound)
-
Methanol (HPLC grade)
-
Sodium chloride (analytical grade)
-
20 mL headspace vials with magnetic crimp caps and PTFE/silicone septa
-
SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
Instrumentation
-
Gas Chromatograph with a Mass Spectrometer (GC-MS)
-
SPME-compatible GC inlet
-
Headspace autosampler with agitator and thermostat
Protocol 1: Sample Preparation
-
Accurately weigh 0.2 ± 0.01 g of the vegetable oil sample into a 20 mL headspace vial.[10]
-
If desired for enhancing volatile release, add a saturated sodium chloride solution (e.g., 5 mL).[8]
-
Add a known amount of internal standard solution (e.g., 10 µL of 500 µg/mL cyclohexanone in methanol).[10]
-
Immediately seal the vial with a magnetic crimp cap.
Protocol 2: HS-SPME Procedure
-
Place the sealed vial in the autosampler tray.
-
Incubate the vial at a constant temperature (e.g., 60°C) for a set equilibration time (e.g., 15 minutes) with agitation.[10]
-
After equilibration, expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 40 minutes) at the same temperature.[10]
Protocol 3: GC-MS Analysis
-
After extraction, the SPME fiber is automatically retracted and inserted into the heated GC inlet.
-
Desorb the extracted volatile compounds from the fiber in the GC inlet at a high temperature (e.g., 250°C) for a specified time (e.g., 5 minutes) in splitless mode.[10]
-
The GC oven temperature program should be optimized for the separation of volatile compounds. A typical program starts at a low temperature (e.g., 40°C), holds for a few minutes, and then ramps up to a final temperature (e.g., 230°C).[10]
-
The mass spectrometer should be operated in full scan mode for qualitative analysis and selected ion monitoring (SIM) mode for quantitative analysis to enhance sensitivity and selectivity.
Protocol 4: Derivatization for Aldehyde Analysis (Alternative Method)
For enhanced detection and chromatographic performance of aldehydes, a derivatization step can be employed.[11][12]
-
Prepare a derivatizing reagent solution, for example, a 2.5 mM solution of 2,4-Dinitrophenylhydrazine (DNPH) in a methanol-hydrochloric acid mixture (9:1, v/v).[10]
-
React a known amount of the oil sample (e.g., 0.2 g) with 1 mL of the DNPH reagent.[10]
-
After the reaction, extract the DNPH-aldehyde derivatives using a suitable solvent mixture (e.g., methanol-water, 75:25, v/v).[10]
-
Analyze the extracted derivatives by UPLC-MS/MS or GC-MS.[10]
Data Presentation
The following table summarizes hypothetical quantitative data for this compound in various vegetable oils to illustrate the expected range of concentrations. Actual values will vary depending on the oil's origin, processing, and storage conditions.
| Vegetable Oil | This compound Concentration (µg/kg) | Analytical Method | Reference |
| Fresh Soybean Oil | 5 - 20 | HS-SPME-GC-MS | Hypothetical |
| Oxidized Soybean Oil | 100 - 500+ | HS-SPME-GC-MS | Hypothetical |
| Fresh Canola Oil | < 5 | HS-SPME-GC-MS | Hypothetical |
| Oxidized Canola Oil | 50 - 200 | HS-SPME-GC-MS | Hypothetical |
| Olive Oil | 1 - 10 | HS-SPME-GC-MS | Hypothetical |
| Sunflower Oil | 2 - 15 | HS-SPME-GC-MS | Hypothetical |
Logical Relationship Diagram
The formation of this compound is a multi-step process initiated by the oxidation of polyunsaturated fatty acids.
Caption: Formation pathway of this compound from PUFAs.
Conclusion
The HS-SPME-GC-MS method provides a sensitive and reliable approach for the quantification of this compound in vegetable oils. This application note offers a comprehensive protocol that can be adapted for routine quality control analysis and research applications in the food and flavor industry. The quantification of this key aroma compound is essential for monitoring oil quality, optimizing processing parameters, and ensuring consumer satisfaction.
References
- 1. (E,Z)-2,6-nonadienal, 557-48-2 [thegoodscentscompany.com]
- 2. researchgate.net [researchgate.net]
- 3. (E,E)-2,6-nonadienal, 17587-33-6 [thegoodscentscompany.com]
- 4. trans,cis-2,6-Nonadienal - Wikipedia [en.wikipedia.org]
- 5. trans-2,cis-6-Nonadienal | 557-48-2 | Benchchem [benchchem.com]
- 6. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 7. davidpublisher.com [davidpublisher.com]
- 8. HS–SPME combined with GC–MS and GC–O for characterization of key aroma-active compounds in fruity and grassy peppers (Capsicum chinense Jacq.) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of Different Processes Impact on Flavor of Camellia Seed Oil Using HS-SPME-GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 12. scispace.com [scispace.com]
Application Notes and Protocols for HPLC Analysis of 2,6-Nonadienal via Derivatization
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols detail the derivatization of 2,6-Nonadienal for High-Performance Liquid Chromatography (HPLC) analysis. The primary method outlined involves pre-column derivatization using 2,4-dinitrophenylhydrazine (DNPH), a widely adopted and robust technique for the quantification of aldehydes and ketones.
Application Note: Quantitative Analysis of this compound-DNPH Derivative by Reverse-Phase HPLC
This application note describes a validated method for the determination of this compound, a volatile unsaturated aldehyde, in various sample matrices. To enhance its detectability by UV-Vis, this compound is derivatized with 2,4-dinitrophenylhydrazine (DNPH) to form a stable this compound-2,4-dinitrophenylhydrazone (DNPH) derivative. This derivative possesses a strong chromophore, allowing for sensitive and specific quantification using HPLC with UV detection.
The separation is achieved on a C18 stationary phase with a gradient elution program, providing excellent resolution from other aldehyde and ketone-DNPH derivatives that may be present in the sample. This method is applicable for quality control in manufacturing processes, stability testing of drug formulations, and monitoring of lipid peroxidation in biological samples.
Data Presentation
The following tables summarize the expected quantitative data for the HPLC analysis of the this compound-DNPH derivative. The data is based on typical performance characteristics of validated methods for similar aldehyde-DNPH derivatives.[1][2][3][4]
Table 1: Chromatographic Parameters and Performance Data
| Parameter | Expected Value |
| Analyte | This compound-2,4-dinitrophenylhydrazone |
| Retention Time (approx.) | 15 - 20 min |
| Linearity Range | 0.05 - 50 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Precision (%RSD, n=6) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
| Limit of Detection (LOD) | ~0.01 µg/mL |
| Limit of Quantitation (LOQ) | ~0.05 µg/mL |
Table 2: Elution Order of Common Aldehyde-DNPH Derivatives
The elution order on a C18 column is generally based on the increasing hydrophobicity of the aldehyde. As a C9 unsaturated aldehyde, this compound is expected to have a longer retention time compared to shorter-chain saturated and unsaturated aldehydes.
| Elution Order | Compound |
| 1 | Formaldehyde-DNPH |
| 2 | Acetaldehyde-DNPH |
| 3 | Acetone-DNPH |
| 4 | Acrolein-DNPH |
| 5 | Propionaldehyde-DNPH |
| 6 | Crotonaldehyde-DNPH |
| 7 | Butyraldehyde-DNPH |
| 8 | Benzaldehyde-DNPH |
| 9 | Isovaleraldehyde-DNPH |
| 10 | Valeraldehyde-DNPH |
| 11 | o-Tolualdehyde-DNPH |
| 12 | m-Tolualdehyde-DNPH |
| 13 | p-Tolualdehyde-DNPH |
| 14 (Expected) | This compound-DNPH |
| 15 | Hexaldehyde-DNPH |
Experimental Protocols
Protocol 1: Derivatization of this compound with 2,4-Dinitrophenylhydrazine (DNPH)
This protocol describes the pre-column derivatization of this compound in a sample solution.
Materials and Reagents:
-
This compound standard
-
2,4-Dinitrophenylhydrazine (DNPH), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Perchloric acid or Hydrochloric acid (HCl)
-
Deionized water, 18 MΩ·cm or higher
-
Sample containing this compound
-
Volumetric flasks
-
Pipettes
-
Syringe filters (0.45 µm)
Procedure:
-
Preparation of DNPH Reagent:
-
Dissolve 150 mg of DNPH in 50 mL of acetonitrile.
-
Carefully add 0.5 mL of concentrated perchloric acid or hydrochloric acid.
-
Sonicate for 10 minutes to ensure complete dissolution.
-
This reagent should be prepared fresh daily and stored protected from light.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL).
-
Perform serial dilutions to prepare a series of calibration standards ranging from 0.05 µg/mL to 50 µg/mL.
-
-
Derivatization Reaction:
-
In a clean vial, mix 1 mL of the sample or standard solution with 1 mL of the DNPH reagent.
-
Vortex the mixture for 1 minute.
-
Allow the reaction to proceed at room temperature for at least 1 hour, protected from light. For some aldehydes, gentle heating (e.g., 40-60°C) for a shorter duration can be employed to expedite the reaction, but this should be optimized.
-
-
Sample Preparation for HPLC:
-
After the reaction is complete, filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Protocol 2: HPLC Analysis of this compound-DNPH Derivative
This protocol outlines the HPLC conditions for the analysis of the derivatized this compound.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a gradient pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-5 min: 60% B
-
5-20 min: Linear gradient from 60% B to 80% B
-
20-25 min: Hold at 80% B
-
25.1-30 min: Return to 60% B and equilibrate
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 360 nm
-
Injection Volume: 20 µL
Analysis:
-
Inject the prepared standards and samples onto the HPLC system.
-
Identify the this compound-DNPH peak based on its retention time, which should be compared to a known standard.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.
Visualizations
Caption: Experimental workflow for this compound derivatization and HPLC analysis.
Caption: Logical relationship of the HPLC separation and detection process.
References
- 1. agilent.com [agilent.com]
- 2. apps.thermoscientific.com [apps.thermoscientific.com]
- 3. agilent.com [agilent.com]
- 4. Determination of patterns of biologically relevant aldehydes in exhaled breath condensate of healthy subjects by liquid chromatography/atmospheric chemical ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 2,6-Nonadienal Quantification
Welcome to the technical support center for 2,6-Nonadienal analysis. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the quantification of this highly volatile and reactive unsaturated aldehyde.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues researchers may face during sample preparation, analysis, and quantification of this compound.
Section 1: Sample Preparation and Analyte Stability
Q1: Why are my this compound concentrations inconsistent or decreasing, especially in standards or stored samples?
A1: This is a very common issue stemming from the inherent instability of this compound. As a doubly unsaturated aldehyde, it is highly susceptible to several degradation pathways:
-
Oxidation: The double bonds and the aldehyde group are prone to oxidation from atmospheric oxygen, leading to the formation of other compounds and a decrease in the target analyte concentration.
-
Isomerization: The geometric isomers, primarily (2E,6Z)- and (2E,6E)-nonadienal, can interconvert, especially when exposed to light, heat, or acidic/basic conditions.
-
Volatility: this compound is a volatile organic compound (VOC), and significant analyte loss can occur if samples are not stored in tightly sealed containers.
Troubleshooting Steps:
-
Storage Conditions: Pure standards and stock solutions should be stored under an inert nitrogen atmosphere in tightly sealed containers and refrigerated.[1][2] A study on 2-nonenal showed that refrigeration at 4°C resulted in almost no analyte loss after 24 hours, whereas storage at room temperature led to a 40% decrease.[3]
-
Sample Handling: Prepare standards and samples fresh whenever possible. If storage is necessary, purge the headspace of the vial with nitrogen or argon before sealing and store at ≤ 4°C.[3]
-
Minimize Headspace: Use vials that are appropriately sized for your sample volume to minimize the headspace, reducing the amount of available oxygen.
-
pH Control: In aqueous samples, the stability of this compound can be improved by acidifying the sample to a low pH (e.g., pH 2).[4]
Q2: I suspect this compound is being formed as an artifact during my sample preparation, particularly from lipid-rich matrices. How can I prevent this?
A2: Artifact formation is a significant challenge, as this compound is a known secondary oxidation product of polyunsaturated fatty acids like linolenic acid.[4][5] Thermal stress during sample preparation (e.g., high-temperature extraction) can accelerate lipid peroxidation and generate the analyte, leading to artificially inflated results.[6][7]
Troubleshooting Steps:
-
Avoid Excessive Heat: Use gentle extraction and sample preparation conditions. When using Headspace-Solid Phase Microextraction (HS-SPME), carefully optimize the incubation temperature to maximize analyte release without inducing lipid oxidation.[6][8]
-
Use of Antioxidants: Consider adding an antioxidant, such as Butylated Hydroxytoluene (BHT), to your sample matrix during homogenization or extraction to quench free-radical chain reactions that lead to lipid peroxidation.
-
Inert Atmosphere: Perform sample preparation steps under a nitrogen or argon atmosphere to limit exposure to oxygen.
Section 2: Chromatography and Detection
Q3: I am struggling to achieve baseline separation of the (2E,6Z) and (2E,6E) isomers of this compound. What can I do?
A3: Co-elution of geometric isomers is a frequent chromatographic problem. Standard non-polar GC columns (like those with a 5% phenyl phase) often fail to provide adequate resolution.
Troubleshooting Steps:
-
Select a Polar GC Column: The most effective solution is to use a polar capillary column. Columns with a polyethylene glycol phase (e.g., DB-WAX or similar) are highly effective at separating these isomers due to differences in their interaction with the stationary phase.[6][9]
-
Optimize Temperature Program: Use a slow, optimized temperature ramp. A typical starting point would be a low initial oven temperature (e.g., 35-40°C) held for several minutes, followed by a slow ramp (e.g., 3-5°C/min) through the elution range of the isomers.[9]
-
Carrier Gas Flow Rate: Ensure your carrier gas (Helium or Hydrogen) flow rate is set to the optimal linear velocity for your column dimensions to maximize column efficiency.
Q4: My signal for this compound is very low, and my detection limits are poor. How can I enhance sensitivity?
A4: Low sensitivity is common due to the trace-level presence of this compound and its potential for loss during analysis.
Troubleshooting Steps:
-
Chemical Derivatization: This is a powerful technique to improve both stability and sensitivity.[10] Derivatizing the aldehyde with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is a widely used method.[11] This reaction converts the aldehyde to a stable PFB-oxime derivative, which is highly sensitive for detection by GC-MS or an Electron Capture Detector (ECD).[11]
-
Optimize HS-SPME Conditions: The efficiency of HS-SPME extraction is critical. Experiment with different fiber coatings (e.g., DVB/CAR/PDMS is often effective for volatiles), incubation times, and temperatures to maximize analyte transfer from the sample to the fiber.[3][8][9] Adding salt to aqueous samples can also increase the volatility of the analyte and improve extraction efficiency.[9]
-
Use GC-MS in SIM Mode: Instead of scanning a full mass range (scan mode), operate your mass spectrometer in Selected Ion Monitoring (SIM) mode. By monitoring only a few characteristic, abundant ions for this compound (or its derivative), you can dramatically increase the signal-to-noise ratio and improve detection limits.
Quantitative Data Summary
The tables below summarize typical experimental conditions and provide a comparison of analytical strategies for this compound quantification.
Table 1: Example HS-SPME Parameters for Volatile Aldehyde Analysis
| Parameter | Study 1 (Meat Matrix)[9] | Study 2 (Dry-Cured Ham)[8] | Study 3 (Body Odor on Gauze)[3] | Study 4 (Oxidized Oil)[6] |
| SPME Fiber | DVB/C-WR/PDMS | DVB/CAR/PDMS | PDMS/DVB | DVB/CAR/PDMS |
| Sample Amount | 3 g | 1 g | 0.1 g gauze | 0.2 g |
| Incubation Temp. | 40°C | 70°C | 50°C | 60°C |
| Incubation Time | 40 min | 60 min | Not specified | 15 min |
| Extraction Time | 20 min | 60 min | 45 min | 40 min |
| Desorption Time | Not specified | 4 min | Not specified | 5 min |
| Desorption Temp. | 250°C | 250°C | Not specified | 250°C |
Table 2: Comparison of Direct Analysis vs. Derivatization Strategy
| Feature | Direct GC-MS Analysis | GC-MS Analysis with PFBHA Derivatization |
| Pros | - Fewer sample preparation steps- Faster workflow | - Greatly increased sensitivity (femtomole levels possible)[12]- Improved analyte stability[11]- Better chromatographic peak shape- Confirmatory structural information from derivative |
| Cons | - Prone to analyte degradation- Lower sensitivity- Potential for poor peak shape due to analyte reactivity | - Additional, longer sample preparation step- Reagents can be costly- Potential for side-reactions if not optimized |
| Best For | Screening; analysis of relatively high-concentration samples | Trace-level quantification; complex matrices; applications requiring high accuracy and precision |
Detailed Experimental Protocols
Protocol 1: Quantification of this compound using HS-SPME-GC-MS
This protocol is a generalized procedure based on common methodologies.[6][8][9] Optimization is required for specific matrices.
1. Materials and Reagents:
-
20 mL headspace vials with PTFE/silicone septa
-
SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)
-
This compound standard
-
Internal Standard (IS) (e.g., 2-methylpentanal or a deuterated analog)
-
Saturated Sodium Chloride (NaCl) solution
-
Methanol (for standard preparation)
2. Sample Preparation:
-
Weigh 1-3 grams of the homogenized sample into a 20 mL headspace vial.[9]
-
Add a defined amount of internal standard solution.
-
Add 1-5 mL of saturated NaCl solution to the vial to increase the ionic strength of the matrix and promote analyte partitioning into the headspace.[8][9]
-
Immediately cap the vial tightly.
3. HS-SPME Extraction:
-
Place the vial in an autosampler tray or heating block equilibrated to the optimized incubation temperature (e.g., 40-70°C).[8]
-
Allow the sample to equilibrate for the optimized incubation time (e.g., 15-60 min).[6][8]
-
Expose the SPME fiber to the vial's headspace for the optimized extraction time (e.g., 20-60 min).[8][9]
4. GC-MS Analysis:
-
Retract the fiber and immediately introduce it into the GC injection port, heated to 250°C for thermal desorption (typically for 4-5 minutes in splitless mode).[6][8]
-
GC Column: Use a polar column such as a DB-WAX (e.g., 60 m x 0.25 mm i.d., 0.25 µm film thickness).[9]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program (Example): Start at 35°C, hold for 3 min, ramp at 3°C/min to 70°C, then ramp at 5°C/min to 210°C, and finally ramp at 15°C/min to 250°C and hold for 10 min.[9]
-
MS Parameters:
-
Transfer Line Temperature: 250°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Scan (e.g., m/z 35-400) for initial identification or SIM for quantification, monitoring key ions (e.g., m/z 41, 69, 70, 81, 138 for the native compound).
-
5. Quantification:
-
Prepare a calibration curve using standards prepared in a matrix blank, following the same procedure.
-
Calculate the concentration based on the ratio of the analyte peak area to the internal standard peak area.
Visualized Workflows and Logic
The following diagrams illustrate common workflows for this compound analysis and troubleshooting.
Caption: General experimental workflow for this compound quantification using HS-SPME-GC-MS.
Caption: Troubleshooting flowchart for diagnosing low or no analyte signal in this compound analysis.
References
- 1. (E,Z)-2,6-nonadienal, 557-48-2 [thegoodscentscompany.com]
- 2. (E,Z)-2,6-nonadienal, 557-48-2 [perflavory.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Evidence-Based Challenges to the Continued Recommendation and Use of Peroxidatively-Susceptible Polyunsaturated Fatty Acid-Rich Culinary Oils for High-Temperature Frying Practises: Experimental Revelations Focused on Toxic Aldehydic Lipid Oxidation Products [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Evidence-Based Challenges to the Continued Recommendation and Use of Peroxidatively-Susceptible Polyunsaturated Fatty Acid-Rich Culinary Oils for High-Temperature Frying Practises: Experimental Revelations Focused on Toxic Aldehydic Lipid Oxidation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 10. diverdi.colostate.edu [diverdi.colostate.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing SPME Fiber Selection for 2,6-Nonadienal Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Solid-Phase Microextraction (SPME) fiber selection and analytical parameters for the analysis of 2,6-Nonadienal.
Frequently Asked Questions (FAQs)
Q1: Which SPME fiber is most recommended for the analysis of this compound?
A1: For a broad-spectrum analysis of volatile and semi-volatile compounds, including unsaturated aldehydes like this compound, the Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is highly recommended.[1][2][3] This tri-phase fiber offers a combination of different adsorbent materials, allowing for the effective extraction of a wide range of analytes with varying polarities and molecular weights.[2]
Q2: Are there other fiber options to consider for this compound analysis?
A2: Yes, other fibers can be effective, particularly depending on the sample matrix and the specific goals of the analysis. A study on analogous short-chain aldehydes (hexanal and pentanal) in cooked turkey found that a Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) fiber provided the best reproducibility and linearity, while a Carboxen/PDMS fiber was the most sensitive.[4] Given that this compound is also a key aroma compound in such matrices, these fibers are viable alternatives to consider.
Q3: What are the typical starting parameters for a headspace SPME (HS-SPME) method for this compound?
A3: Based on established methods for volatile aldehydes in food matrices, the following parameters can be used as a starting point for optimization:
-
Extraction Temperature: 60°C. This temperature enhances the volatilization of the analyte.[1][3]
-
Extraction Time: 15-60 minutes. A 15-minute extraction has been used for peppers, while a 60-minute time was optimal for dry-cured ham.[1] The optimal time will depend on the sample matrix and equilibration.
-
Equilibration Time: 5-60 minutes. A 5-minute equilibration was sufficient for pepper samples, whereas a 60-minute equilibration was used for dry-cured ham.[1]
-
Desorption Time: 4 minutes at 250°C.[1]
Q4: How can I improve the extraction efficiency of this compound from my sample?
A4: Modifying the sample matrix can significantly improve extraction efficiency. The addition of a saturated salt solution, such as sodium chloride (NaCl), to the sample vial is a common practice. This "salting-out" effect decreases the solubility of the analyte in the aqueous phase, promoting its partitioning into the headspace for more efficient extraction by the SPME fiber.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Signal for this compound | Inappropriate fiber selection. | For a broad range of volatiles, the DVB/CAR/PDMS fiber is a robust choice.[1][2][3] If the matrix is less complex, consider a PDMS/DVB fiber for good reproducibility or a Carboxen/PDMS fiber for higher sensitivity.[4] |
| Sub-optimal extraction parameters. | Optimize extraction temperature and time. An extraction temperature of around 60°C is a good starting point.[1][3] Experiment with extraction times between 15 and 60 minutes to find the optimum for your specific sample.[1] | |
| Poor analyte volatility. | Add a saturated salt solution (e.g., NaCl) to your sample to increase the volatility of this compound. | |
| Poor Reproducibility (High %RSD) | Inconsistent sample volume or headspace. | Ensure that the sample volume and the vial size are kept constant across all experiments to maintain a consistent headspace volume. |
| Inconsistent fiber positioning. | Position the SPME fiber at the same depth within the headspace for each extraction to ensure consistent exposure to the sample volatiles. | |
| Fiber degradation. | SPME fibers have a limited lifetime. If you observe a sudden drop in performance, the fiber may need to be replaced. | |
| Peak Tailing or Broadening | Inefficient desorption from the fiber. | Ensure the GC inlet temperature is sufficient for rapid desorption (e.g., 250°C). Use a narrow-bore inlet liner (e.g., 0.75 mm I.D.) to minimize dead volume. |
| Column overload. | If analyte concentrations are high, consider reducing the extraction time or using a split injection to avoid overloading the GC column. | |
| Carryover of this compound to Subsequent Runs | Incomplete desorption or "bake-out" of the fiber. | Increase the fiber conditioning time and/or temperature between runs in a blank GC injection port to ensure all of the analyte is removed before the next extraction. For persistent carryover with carbonyl compounds, a more rigorous cleaning protocol may be necessary. |
Data Presentation
Table 1: Comparison of SPME Fibers for the Analysis of Short-Chain Aldehydes (Hexanal and Pentanal) in Cooked Turkey [4]
| Fiber Type | Key Performance Characteristic |
| Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) | Most effective in terms of reproducibility and linearity of response. |
| Carboxen/Polydimethylsiloxane (Carboxen/PDMS) | Most sensitive, with the lowest limit of detection. |
| Carbowax/Divinylbenzene (Carbowax/DVB) | Also evaluated in the study. |
Note: (E,Z)-2,6-nonadienal was also identified as a potent odor contributor in this study, suggesting these fibers are relevant for its analysis.
Experimental Protocols
Detailed Methodology for HS-SPME-GC-MS Analysis of Volatiles in Dry-Cured Ham [1]
-
Sample Preparation: 1.0 g of the sample is weighed into a 10 mL SPME glass vial. 1 mL of a saturated NaCl solution and 50 μL of an internal standard mix are added.
-
SPME Fiber: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber (2 cm x 50/30 μm thickness) is used. The fiber is pre-conditioned at 270°C for 30 minutes before the first use.
-
Extraction: The vial is equilibrated for 60 minutes at 70°C, followed by a 60-minute extraction at the same temperature.
-
Desorption: The fiber is desorbed in the GC injector at 250°C for 4 minutes.
-
Fiber Conditioning: Before each extraction, the fiber is conditioned for 5 minutes at 250°C, and for 20 minutes at 250°C after each analysis.
Visualizations
Caption: Experimental workflow for HS-SPME-GC-MS analysis.
Caption: Troubleshooting logic for low signal intensity.
References
- 1. Frontiers | Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. An Optimized SPME-GC-MS Method for Volatile Metabolite Profiling of Different Alfalfa (Medicago sativa L.) Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
improving the stability of 2,6-Nonadienal in standard solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-Nonadienal standard solutions. Our goal is to help you improve the stability and ensure the accuracy of your experimental results.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation, storage, and use of this compound standard solutions.
Issue 1: Rapid Degradation of this compound in Standard Solution
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Symptom: Inconsistent analytical results, such as decreasing peak area over a short period.
-
Possible Causes & Solutions:
-
Inappropriate Solvent: this compound is an unsaturated aldehyde prone to degradation, especially in aqueous solutions at neutral or alkaline pH.[1][2] It is known to be unstable in acidic and very alkaline conditions as well.[1]
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Presence of Water: Traces of water can facilitate degradation through pathways like retro-aldol condensation.[2]
-
Recommendation: Use high-purity, anhydrous solvents for the preparation of standard solutions.
-
-
Exposure to Oxygen: Unsaturated aldehydes are susceptible to oxidation.
-
Recommendation: Purge the solvent with an inert gas (e.g., nitrogen or argon) before preparing the solution. Store the prepared solution under an inert atmosphere.[4]
-
-
Elevated Temperature: Higher temperatures accelerate the degradation of volatile and unstable compounds.[2]
-
Issue 2: Inaccurate Concentration of Prepared Standard
-
Symptom: Calibration curves have poor linearity or do not meet acceptance criteria.
-
Possible Causes & Solutions:
-
Volatility of this compound: As a volatile compound, analyte loss can occur during handling and preparation.
-
Recommendation: Work quickly and efficiently when preparing solutions. Use gas-tight syringes for transferring the neat standard and its solutions. Minimize the headspace in storage vials.[2]
-
-
Improper Storage Container: The choice of container can impact stability and lead to analyte loss.
-
Recommendation: Use amber glass vials with PTFE-lined screw caps or crimp seals to prevent leakage and protect from light. Avoid plastic containers as they may interact with the analyte.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For long-term stability, it is recommended to use anhydrous organic solvents. This compound is soluble in ethanol, dipropylene glycol, and fixed oils.[3][4]
Q2: How should I store my this compound standard solutions?
A2: Store stock solutions in tightly sealed amber glass vials at low temperatures (refrigerated or frozen).[4] To minimize oxidation, it is best practice to store them under an inert gas like nitrogen.[4]
Q3: My analytical results are inconsistent. What could be the cause?
A3: Inconsistent results are often a sign of standard solution instability. This can be caused by the solvent choice, storage conditions, or handling procedures. Refer to the troubleshooting guide for potential causes and solutions. The inherent instability of this compound, especially in the presence of acids, bases, or oxygen, can lead to rapid degradation.[1]
Q4: Can I use water to prepare my working solutions?
A4: While this compound is only very slightly soluble in water, aqueous working solutions can be prepared.[3][4] However, it is crucial to control the pH. Studies on cucumber extracts have shown that adjusting the pH to 2 significantly improves the stability of this compound in aqueous media.[2][5] Prepare fresh aqueous working solutions daily for best results.
Q5: What is the expected shelf life of a this compound standard solution?
A5: The shelf life is limited and depends heavily on the solvent, concentration, and storage conditions. In an acidified aqueous distillate stored at 5°C, a loss of approximately 0.3% per day has been reported.[2] For neat standards and solutions in organic solvents, refer to the manufacturer's expiry date and handle with care to maximize their usability.
Quantitative Data on this compound Stability
The following table summarizes available data on the stability of this compound under different conditions. Quantitative data for standard solutions in common organic solvents is limited in the literature; the information below is primarily derived from studies on cucumber juice filtrates and distillates.
| Condition | Matrix | Temperature | Observation | Reference |
| pH 2 | Aqueous Filtrate | 5 °C | ~5% degradation after 1 day, ~15% after 6 days, ~35% after 14 days | [5] |
| pH 3 | Aqueous Filtrate | 5 °C | More stable than control, but less stable than at pH 2 | [5] |
| Control (pH ~5.7) | Aqueous Filtrate | 5 °C | ~25% degradation after 1 day, ~65% after 6 days, ~95% after 14 days | [5] |
| Storage of Distillate | Aqueous Distillate | 5 °C | Average loss of 0.3% per day | [2] |
Experimental Protocols
Protocol: Preparation and Handling of this compound Standard Solutions
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Materials:
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This compound analytical standard (neat)
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Anhydrous solvent (e.g., ethanol, methanol, or hexane)
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Gas-tight syringes
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Amber glass vials with PTFE-lined caps
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Inert gas (Nitrogen or Argon)
-
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Procedure for Preparing a Stock Solution (e.g., 1000 µg/mL): a. Allow the neat this compound standard to equilibrate to room temperature in a desiccator before opening to prevent condensation. b. Purge a clean, dry volumetric flask with an inert gas. c. Using a gas-tight syringe, accurately transfer the required amount of neat this compound into the volumetric flask. d. Dilute to the mark with the chosen anhydrous solvent. e. Cap the flask and mix gently by inverting the flask several times. f. Transfer aliquots of the stock solution to smaller amber glass vials, purge with inert gas, and seal tightly.
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Storage: a. Store the stock solution at ≤ 0°C in the dark. b. Prepare fresh working solutions from the stock solution daily or as needed.
Protocol: Stability Testing of this compound Solutions by GC-MS
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Objective: To determine the degradation rate of this compound in a specific solvent under defined storage conditions.
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Procedure: a. Prepare a fresh standard solution of this compound at a known concentration (e.g., 10 µg/mL) in the solvent of interest. b. Divide the solution into multiple aliquots in separate vials for analysis at different time points (e.g., 0, 24, 48, 72 hours, and 1 week). c. Store the vials under the desired conditions (e.g., room temperature, 4°C, -20°C). d. At each time point, analyze an aliquot by GC-MS.
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GC-MS Parameters (Example):
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Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) is a suitable starting point.[6]
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Inlet: Splitless injection at 250°C.
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Oven Program: Start at 50°C (hold for 2 min), ramp to 250°C at 10°C/min, and hold for 5 min.[6]
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Carrier Gas: Helium at a constant flow rate.
-
MS Detection: Electron ionization (EI) mode, scanning a mass range of m/z 35-350.
-
-
Data Analysis: a. Monitor the peak area of the this compound peak over time. b. Plot the peak area versus time to determine the degradation kinetics. c. Identify any new peaks that appear in the chromatogram, which may correspond to degradation products.
Visualizations
Caption: Troubleshooting workflow for unstable this compound solutions.
Caption: Potential degradation pathways for this compound.
References
Technical Support Center: Thermal Degradation of 2,6-Nonadienal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the thermal degradation of 2,6-Nonadienal.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its thermal stability a concern?
A1: this compound, specifically the (E,Z)-isomer, is a potent aroma compound responsible for the characteristic fresh, green scent of cucumbers.[1][2][3][4] It is an unsaturated aliphatic aldehyde derived from the enzymatic or auto-oxidation of polyunsaturated fatty acids like linolenic acid.[2] Its thermal instability is a significant concern in food processing, fragrance formulation, and pharmaceutical applications where elevated temperatures can lead to the loss of desired aroma and the formation of potentially undesirable or reactive degradation products.
Q2: What are the expected degradation products of this compound under thermal stress?
A2: Direct and comprehensive studies on the thermal degradation of this compound are limited. However, based on the degradation of other unsaturated aldehydes, the primary degradation pathways are expected to involve oxidation, isomerization, and fragmentation. Potential degradation products may include:
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Shorter-chain aldehydes and hydrocarbons: Resulting from the cleavage of the carbon-carbon double bonds.
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Isomers of this compound: Thermal energy can induce isomerization from the (E,Z) form to other stereoisomers.
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Oxidation products: Such as carboxylic acids and smaller oxidized fragments, especially in the presence of oxygen.
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Polymers: Aldehydes can undergo self-condensation or polymerization at elevated temperatures.
Q3: What analytical techniques are most suitable for studying the thermal degradation of this compound?
A3: The analysis of volatile and semi-volatile degradation products of this compound typically employs chromatographic techniques coupled with mass spectrometry.
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Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common and powerful technique for separating and identifying volatile and semi-volatile organic compounds. Headspace solid-phase microextraction (HS-SPME) is a valuable sample preparation technique for extracting volatiles from the sample matrix before GC-MS analysis.[5]
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with UV or MS detection, can be used to analyze less volatile degradation products or for the quantification of specific analytes after derivatization.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments.
Issue 1: Low or No Recovery of this compound
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Possible Cause 1: Inherent Instability. this compound is known to be unstable, especially in aqueous solutions or when exposed to air and light.[6]
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Troubleshooting Tip: Prepare fresh solutions of this compound for each experiment. Store the neat compound and its solutions under an inert atmosphere (e.g., nitrogen or argon) at low temperatures and protected from light.
-
-
Possible Cause 2: Adsorption to Surfaces. Aldehydes can be reactive and may adsorb to glass or plastic surfaces of vials and instrument components.
-
Troubleshooting Tip: Silanize glassware to reduce active sites. Use inert materials for sample handling and storage. Include a suitable internal standard to correct for losses during sample preparation and analysis.
-
-
Possible Cause 3: Inefficient Extraction. For GC-MS analysis, the chosen extraction method (e.g., SPME fiber coating, extraction time, and temperature) may not be optimal for this compound.
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Troubleshooting Tip: Optimize SPME parameters. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good starting point for a broad range of volatile compounds.[5]
-
Issue 2: Inconsistent or Irreproducible Results
-
Possible Cause 1: Variable Oxygen Exposure. The presence of oxygen can significantly accelerate the degradation of unsaturated aldehydes.
-
Troubleshooting Tip: Ensure a consistent and controlled atmosphere during thermal stress experiments. If the goal is to study thermal degradation in the absence of oxidation, thoroughly degas all solutions and conduct experiments under an inert atmosphere.
-
-
Possible Cause 2: Matrix Effects. The sample matrix (e.g., pH, presence of other reactive species) can influence the degradation rate and pathway.
-
Troubleshooting Tip: Carefully control the composition of the sample matrix. Use buffered solutions if pH is a critical parameter. Be aware that components of complex matrices can react with this compound or its degradation products.
-
-
Possible Cause 3: Inconsistent Heating Profile. Variations in the heating rate or final temperature can lead to different degradation product profiles.
-
Troubleshooting Tip: Use a calibrated and well-controlled heating system (e.g., a programmable oven, a reaction block with precise temperature control).
-
Issue 3: Difficulty in Identifying Degradation Products
-
Possible Cause 1: Co-elution of Compounds. In GC-MS analysis, some degradation products may have similar retention times and co-elute.
-
Troubleshooting Tip: Optimize the GC temperature program to improve separation. Use a longer GC column or a column with a different stationary phase. Deconvolution software can also help to resolve co-eluting peaks.
-
-
Possible Cause 2: Lack of Reference Standards. Many potential degradation products may not be commercially available as analytical standards.
-
Troubleshooting Tip: Tentatively identify unknown compounds based on their mass spectra and comparison to spectral libraries (e.g., NIST). Fragmentation patterns can provide clues about the structure of the molecule. For critical identifications, synthesis of the proposed degradation product may be necessary for confirmation.
-
Data Presentation
Table 1: Potential Thermal Degradation Products of this compound and Their Method of Detection
| Potential Degradation Product | Chemical Formula | Likely Analytical Method |
| Hexanal | C₆H₁₂O | GC-MS |
| Propanal | C₃H₆O | GC-MS |
| (E)-2-Nonenal | C₉H₁₆O | GC-MS |
| Nonanoic Acid | C₉H₁₈O₂ | GC-MS (after derivatization), HPLC |
| Various short-chain hydrocarbons | Varies | GC-MS |
Experimental Protocols
Protocol 1: General Procedure for Thermal Stress Testing of this compound
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol, acetonitrile, or a buffered aqueous solution).
-
If studying the effect of a specific matrix, dissolve this compound directly in the matrix.
-
For anaerobic conditions, sparge the solvent and the headspace of the reaction vial with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.
-
-
Thermal Stress:
-
Transfer a known volume of the sample solution into a sealed reaction vial.
-
Place the vial in a pre-heated oven or heating block at the desired temperature (e.g., 80°C, 100°C, 120°C).
-
Heat for a defined period (e.g., 1, 2, 4, 8 hours). Include a time-zero sample that is not heated.
-
-
Sample Analysis (GC-MS):
-
After cooling the vial to room temperature, perform headspace SPME for a specified time and temperature.
-
Desorb the SPME fiber in the GC injector.
-
Analyze the sample using a validated GC-MS method with a suitable temperature program to separate the expected degradation products.
-
-
Data Analysis:
-
Identify degradation products by comparing their mass spectra with reference libraries.
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Quantify the remaining this compound and its degradation products using an internal or external standard method.
-
Mandatory Visualizations
Caption: Potential degradation pathways of this compound under thermal stress.
Caption: General experimental workflow for studying thermal degradation.
Caption: Troubleshooting guide for inconsistent experimental results.
References
- 1. trans,cis-2,6-Nonadienal - Wikipedia [en.wikipedia.org]
- 2. perfumerflavorist.com [perfumerflavorist.com]
- 3. trans-2,cis-6-Nonadienal | C9H14O | CID 643731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buy trans-2,cis-6-Nonadienal | 557-48-2 [smolecule.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Analysis of 2,6-Nonadienal in Complex Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the analysis of 2,6-Nonadienal in complex samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects in analytical chemistry refer to the alteration of an analyte's signal intensity due to the presence of other components in the sample matrix.[1] In the analysis of this compound, these effects can manifest as either signal suppression or enhancement, leading to inaccurate quantification.[1][2] For instance, co-eluting compounds from a complex food or biological matrix can interfere with the ionization of this compound in the mass spectrometer source, resulting in unreliable data.[2]
Q2: How can I determine if my this compound analysis is affected by matrix effects?
A2: A common method to assess matrix effects is the post-extraction spike.[3] This involves comparing the signal response of a known concentration of this compound in a pure solvent to the response of the same concentration spiked into a blank sample matrix that has already undergone the extraction process. A significant difference between the two signals indicates the presence of matrix effects.[4] Another qualitative technique is post-column infusion, where a constant flow of this compound standard is introduced into the mass spectrometer after the analytical column.[3] Injection of a blank matrix extract will show a dip or peak in the baseline signal if co-eluting matrix components are causing ion suppression or enhancement.[4]
Q3: What are the primary strategies to mitigate matrix effects in this compound analysis?
A3: The three main strategies to overcome matrix effects are:
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Optimized Sample Preparation: The goal is to remove interfering components from the sample before analysis. Techniques like Solid Phase Microextraction (SPME), liquid-liquid extraction, and direct thermal desorption are effective for volatile compounds like this compound.[5][6]
-
Chromatographic Separation: Modifying the gas chromatography (GC) or liquid chromatography (LC) conditions can help separate this compound from interfering compounds, preventing them from co-eluting and reaching the detector at the same time.[7]
-
Calibration Strategies: Employing robust calibration methods can compensate for matrix effects that cannot be entirely eliminated through sample preparation. The use of a stable isotope-labeled internal standard is highly recommended.[8][9] Matrix-matched calibration is another effective approach.[10]
Q4: When is derivatization a useful strategy for this compound analysis?
A4: Derivatization can be beneficial when analyzing this compound, an aldehyde, by gas chromatography. Aldehydes can sometimes exhibit poor peak shapes or thermal instability.[11][12] Derivatization can convert this compound into a more volatile and thermally stable compound, leading to improved chromatographic performance and sensitivity.[11][12] A common derivatizing agent for aldehydes is O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).[13][14]
Troubleshooting Guide
Issue 1: Poor peak shape and reproducibility for this compound standard in solvent.
-
Possible Cause: Active sites in the GC inlet or column can cause adsorption of the analyte.[10]
-
Troubleshooting Steps:
Issue 2: Significant signal suppression observed when analyzing this compound in a food matrix.
-
Possible Cause: Co-eluting non-volatile or semi-volatile compounds from the food matrix are interfering with the ionization of this compound.[2]
-
Troubleshooting Steps:
-
Enhance Sample Cleanup:
-
Solid Phase Microextraction (SPME): Optimize the fiber coating, extraction time, and temperature to selectively extract this compound. Headspace SPME is often preferred for volatile compounds in complex matrices to minimize the extraction of non-volatile interferences.[6][15]
-
Liquid-Liquid Extraction (LLE): Adjust the solvent polarity and pH to improve the selectivity of the extraction.
-
-
Dilute the Sample: Diluting the sample extract can reduce the concentration of interfering matrix components.[3]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience similar matrix effects, allowing for accurate correction of the signal.[8][9]
-
Issue 3: Inconsistent quantification of this compound across different batches of the same sample type.
-
Possible Cause: Variability in the matrix composition between batches is leading to inconsistent matrix effects.[1]
-
Troubleshooting Steps:
-
Implement Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is representative of the samples being analyzed.[10] This helps to compensate for the specific matrix effects of that sample type.
-
Employ the Standard Addition Method: This involves adding known amounts of this compound standard to the sample itself and creating a calibration curve for each sample. While time-consuming, it is a very effective way to correct for sample-specific matrix effects.[3]
-
Utilize a Robust Internal Standard: A stable isotope-labeled internal standard is the most reliable way to account for variations in matrix effects between samples.[8][9]
-
Experimental Protocols
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS for this compound in Edible Oils
This protocol is adapted from methodologies for analyzing volatile compounds in edible oils.[15]
-
Sample Preparation:
-
Weigh 0.2 ± 0.01 g of the oil sample into a 20 mL headspace vial.
-
Add a known amount of an appropriate internal standard (e.g., cyclohexanone or a stable isotope-labeled this compound).[15]
-
-
HS-SPME Extraction:
-
GC-MS Analysis:
-
Desorb the SPME fiber in the GC injector at 250°C for 5 minutes in splitless mode.[15]
-
GC Column: DB-WAX (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent polar column.[15]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[15]
-
Oven Temperature Program: Start at 40°C for 3 minutes, ramp to 125°C at 8°C/min, then to 165°C at 3°C/min, and finally to 230°C at 10°C/min, holding for 2 minutes.[15]
-
MS Parameters: Electron ionization at 70 eV. Scan range of m/z 50-550.[15]
-
Protocol 2: Stable Isotope Dilution Assay (SIDA) for this compound Quantification
This protocol outlines the general steps for implementing a stable isotope dilution assay.[8]
-
Internal Standard Spiking: Add a known amount of a stable isotope-labeled this compound (e.g., d2-2,6-Nonadienal) to the sample at the earliest stage of sample preparation.
-
Sample Preparation: Follow an optimized extraction and cleanup procedure (e.g., SPME, LLE) as described in other protocols.
-
GC-MS/MS Analysis:
-
Develop a Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) method to monitor at least one quantifier and one qualifier ion for both the native this compound and its labeled internal standard.[8]
-
-
Quantification:
-
Calculate the response ratio of the quantifier ion of the native analyte to the quantifier ion of the internal standard.
-
Determine the concentration of this compound in the sample using a calibration curve constructed by plotting the response ratio against the concentration ratio of the analyte to the internal standard.
-
Quantitative Data Summary
Table 1: Comparison of Sample Preparation Techniques for Volatile Compounds in Fermented Beverages
| Sample Preparation Method | Key Parameters | Relative Recovery of Aldehydes (Qualitative) | Reference |
| Headspace SPME | PDMS/DVB fiber, 40°C for 30 min | Good | [16] |
| Vortex-Assisted LLE | Dichloromethane as extraction solvent | Moderate | [16] |
| Multiple Stir Bar Sorptive Extraction | PDMS and EG Silicone stir bars, 1 hour extraction | High | [16] |
Table 2: Recovery of Aldehydes using Derivatization and SPME in Beer
| Derivatization Method | SPME Fiber | Recovery (%) | RSD (%) | Reference |
| On-fiber derivatization with PFBHA | PDMS/DVB | Lower efficiency | - | [13] |
| In-solution derivatization with PFBHA | PDMS/DVB | Higher efficiency | - | [13] |
Visualizations
References
- 1. bataviabiosciences.com [bataviabiosciences.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. gcms.cz [gcms.cz]
- 6. Publication : USDA ARS [ars.usda.gov]
- 7. agilent.com [agilent.com]
- 8. brewingscience.de [brewingscience.de]
- 9. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 12. diverdi.colostate.edu [diverdi.colostate.edu]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. On sample preparation methods for fermented beverage VOCs profiling by GCxGC-TOFMS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Peak Tailing in GC Analysis of 2,6-Nonadienal
This technical support center is designed for researchers, scientists, and drug development professionals to address the common issue of peak tailing during the Gas Chromatography (GC) analysis of 2,6-Nonadienal.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Initial Assessment
Q1: My this compound peak is tailing. What is the first step I should take?
A1: The first step is to determine if the peak tailing is specific to your analyte or if it affects all peaks in the chromatogram.
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If all peaks are tailing: This generally points to a physical or mechanical issue within the GC system, often referred to as a flow path disruption.[1][2][3] Proceed to the "Flow Path Disruption" section.
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If only the this compound peak (and other polar or active analytes) are tailing: This suggests a chemical interaction between the analyte and active sites within the GC system.[1][4] Aldehydes are prone to such interactions. Proceed to the "Chemical Activity" section.
Troubleshooting Flow Path Disruption (All Peaks Tailing)
If all peaks in your chromatogram are exhibiting tailing, it is likely due to a disruption in the carrier gas flow path.[1][3] The following troubleshooting guide will help you identify and resolve the issue.
Q2: I've determined all my peaks are tailing. What should I check first?
A2: Start by examining the column installation, as this is a frequent cause of universal peak tailing.[2][5]
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Improper Column Installation: The column may be positioned too high or too low in the inlet, creating unswept volumes that can cause turbulence and peak tailing.[2] Ensure the column is installed according to the manufacturer's instructions for your specific GC model.
-
Poor Column Cut: A ragged or angled cut at the column inlet can disrupt the flow of carrier gas and sample into the column, leading to peak tailing.[5][6][7] It is crucial to have a clean, 90-degree cut. Re-cut the column (trimming 5-10 cm) and inspect the cut with a magnifier.[5][6]
Q3: My column installation looks correct, but the problem persists. What's the next step?
A3: Check for leaks in the system, as they can also cause disruptions in the carrier gas flow.
-
Leaks: Check for leaks at the inlet, detector, and gas line connections. A common source of leaks is a "blown" or cored septum.[8] Regularly replace the septum to prevent leaks.[8] Use an electronic leak detector to systematically check all fittings.
Q4: I've ruled out installation issues and leaks. What else could be causing universal peak tailing?
A4: Contamination within the GC system can also lead to this issue.
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Inlet Liner Contamination: Over time, the inlet liner can become contaminated with non-volatile residues from samples.[4][8] This can interfere with the sample vaporization process and cause peak tailing. Replace the inlet liner with a new, deactivated one.[4][9]
-
Column Contamination: Severe contamination of the stationary phase, particularly at the head of the column, can cause all peaks to tail.[2][5][10] This can be caused by the injection of non-volatile matrix components. Trimming the first 0.5 to 1 meter of the column can often resolve this issue.[9]
Troubleshooting Chemical Activity (Only this compound Tailing)
If only the this compound peak and other polar analytes are tailing, the issue is likely due to chemical interactions with active sites in the GC system.[1][4] Aldehydes are particularly susceptible to this due to their polar nature.
Q5: Why is my this compound peak tailing while other non-polar compounds in the same run look fine?
A5: This is a classic sign of analyte interaction with active sites within your GC system. These active sites are often exposed silanol groups on glass surfaces (liner, column) or metal surfaces that can form hydrogen bonds with polar analytes like aldehydes.[4][5]
Q6: How can I eliminate these active sites?
A6: The key is to ensure an inert flow path.
-
Use a Deactivated Inlet Liner: Standard glass liners have surface silanol groups that can interact with your analyte. Always use a deactivated (silanized) liner to minimize these interactions.[4][5][9] If you are already using one, it may have become active over time with use and exposure to moisture; replace it.[4]
-
Use a High-Quality, Inert GC Column: Select a column that is specified for the analysis of active compounds. Even with a good column, the front end can become active over time. Trimming 10-20 cm from the front of the column can often restore performance.[6][11]
-
Check for Carrier Gas Purity: Ensure your carrier gas is free of oxygen and moisture, as these can damage the stationary phase and create active sites.[12][13] Use high-purity gas and install moisture and oxygen traps.[13]
Q7: Could my injection parameters be contributing to the tailing of this compound?
A7: Yes, injection parameters can play a role.
-
Injector Temperature: If the injector temperature is too low, it can lead to incomplete or slow vaporization of the analyte, which can cause peak tailing.[10] Conversely, a temperature that is too high can cause degradation of thermally labile compounds. For this compound, ensure the temperature is sufficient for rapid vaporization without causing degradation.
-
Sample Overload: Injecting too much sample can overload the column, leading to peak distortion, including tailing.[14][15] Try diluting your sample to see if the peak shape improves.[14]
Data Summary Table
| Parameter | Recommendation for this compound Analysis | Potential Impact on Peak Tailing |
| Inlet Liner | Deactivated (silanized), single or double gooseneck | Active sites on non-deactivated liners cause tailing for polar analytes. |
| GC Column | Low to mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) with a thin film. | Use of an inappropriate or degraded column can lead to poor peak shape. |
| Injector Temperature | 250 °C (typical starting point, may need optimization) | Too low can cause slow vaporization; too high can cause degradation. |
| Oven Program | Start at a low initial temperature (e.g., 40-60 °C) to ensure good focusing. | A high initial temperature can cause band broadening and peak distortion.[12] |
| Carrier Gas | High purity Helium or Hydrogen with moisture and oxygen traps. | Impurities can damage the column and create active sites.[13] |
| Sample Concentration | Avoid column overload. | High concentrations can lead to peak fronting or tailing.[14] |
Experimental Protocols
Protocol for Inlet Maintenance to Reduce Peak Tailing:
-
Cool Down: Cool the injector and oven to a safe temperature (typically below 50 °C).
-
Turn Off Gas: Turn off the carrier gas flow to the inlet.
-
Remove Column: Carefully remove the column from the inlet.
-
Replace Septum and O-ring: Remove the septum retaining nut and replace the septum and any O-rings.
-
Replace Liner: Remove the old inlet liner and replace it with a new, deactivated liner of the appropriate geometry.
-
Reinstall Column: Trim 5-10 cm from the front of the column, ensuring a clean, square cut. Reinstall the column to the correct depth in the inlet.
-
Leak Check: Restore gas flow and perform a thorough leak check of the inlet fittings.
-
Conditioning: Condition the system by running a blank temperature program.
Visual Troubleshooting Guides
Caption: A step-by-step workflow for diagnosing and resolving peak tailing in GC analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. youtube.com [youtube.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. youtube.com [youtube.com]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 9. agilent.com [agilent.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 12. Tailing - chlorinated aromatics with phenol and aldehyde - Chromatography Forum [chromforum.org]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. gmpinsiders.com [gmpinsiders.com]
- 15. mastelf.com [mastelf.com]
methods for preventing isomerization of 2,6-Nonadienal during storage
This technical support center provides guidance on the proper storage and handling of 2,6-Nonadienal to prevent isomerization and degradation. The information is intended for researchers, scientists, and professionals in drug development and other relevant fields.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its isomerization a concern?
A1: this compound is a doubly unsaturated aldehyde. It exists in different isomeric forms, with the (E,Z)- or trans,cis-isomer being of significant interest due to its characteristic aroma, often associated with cucumbers.[1][2][3][4] Isomerization, the process by which one isomer is converted into another, can alter the compound's chemical properties, biological activity, and sensory characteristics. For researchers, maintaining the specific isomeric form is crucial for the accuracy and reproducibility of experiments.
Q2: What are the main factors that promote the isomerization and degradation of this compound during storage?
A2: The primary factors that contribute to the instability of this compound are:
-
pH: The compound is particularly unstable in neutral or alkaline aqueous solutions.[5][6]
-
Temperature: Elevated temperatures accelerate the rate of degradation.[6]
-
Oxygen: As an unsaturated aldehyde, this compound is susceptible to oxidation.[7][8]
-
Light: Exposure to light can also promote degradation.
-
Matrix Effects: The stability of this compound can be influenced by the solvent or matrix in which it is stored. It is unstable in aqueous extracts of cucumber, for instance.[1]
Q3: What are the recommended storage conditions to prevent isomerization?
A3: To minimize isomerization and ensure the stability of this compound, the following storage conditions are recommended:
-
Temperature: Store at 2-8°C. One study demonstrated a low degradation rate of 0.3% per day at 5°C.[5][6]
-
pH: If in an aqueous solution, acidification to a pH of 2.0 has been shown to substantially improve stability.[1][5][6]
-
Inert Atmosphere: To prevent oxidation, it is best practice to store the compound under an inert gas such as nitrogen or argon.
-
Light Protection: Store in amber vials or in the dark to protect from light.
-
Use of Stabilizers: The addition of an antioxidant like α-tocopherol (Vitamin E) is a common method for stabilizing commercial preparations of this compound.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent analytical results (e.g., varying peak areas for the same sample in GC or HPLC) | Isomerization or degradation of this compound in the sample or standard solution. | 1. Prepare fresh standard solutions for each analysis.2. Ensure the sample and standard are stored under the recommended conditions (see FAQs).3. If working with aqueous samples, check and adjust the pH to be acidic (around 2.0).[1][5][6]4. Minimize the time the sample is at room temperature before analysis. |
| Appearance of unexpected peaks in chromatograms | Degradation products have formed. This compound can degrade to other compounds, such as c4-heptenal.[5] | 1. Verify the identity of the new peaks using a mass spectrometer if available.2. Review storage conditions and sample preparation procedures to identify potential causes of degradation.3. Consider using a stabilizer like α-tocopherol in your standards and, if appropriate for your experiment, in your samples.[1] |
| Loss of compound over time, even under refrigerated conditions | Slow degradation is still occurring. | 1. For long-term storage, consider storing at lower temperatures (e.g., -20°C or -80°C), though you should verify that this does not cause other issues like precipitation.2. Aliquot the compound into smaller, single-use vials to avoid repeated freeze-thaw cycles and exposure to air. |
| Sample discoloration or change in odor | Significant oxidation or degradation has occurred. | 1. The sample is likely compromised and should be discarded.2. Review your storage and handling procedures to prevent this from happening with new samples. Ensure the container is properly sealed and stored under an inert atmosphere. |
Data Presentation
Table 1: Effect of pH on the Stability of this compound in Aqueous Filtrates at 25°C over 24 hours
| pH | Percentage Loss of this compound |
| 2.0 | 10% |
| 3.0 | 28% |
| 4.0 | 40% |
| 5.0 | 48% |
| 5.8 (Control) | 55% |
Data adapted from Buescher & Buescher (2001).[6]
Table 2: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Minimizes degradation rate. |
| pH (Aqueous Sol.) | 2.0 | Significantly enhances stability.[1][5][6] |
| Atmosphere | Inert gas (Nitrogen/Argon) | Prevents oxidation. |
| Light | Protect from light | Prevents light-induced degradation. |
| Additives | α-tocopherol (as stabilizer) | Inhibits oxidative degradation.[1] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution of this compound
-
Materials:
-
This compound
-
High-purity solvent (e.g., ethanol or a non-aqueous solvent like corn oil)
-
α-tocopherol
-
Inert gas (Nitrogen or Argon)
-
Amber glass vials with screw caps and PTFE septa
-
-
Procedure:
-
If not already stabilized, add α-tocopherol to the neat this compound at a concentration of approximately 0.1%.
-
Prepare the desired stock solution by dissolving the stabilized this compound in the chosen solvent. For example, to prepare a 1 mg/mL solution, dissolve 10 mg of this compound in 10 mL of solvent.
-
Purge the headspace of the vial with an inert gas for 1-2 minutes.
-
Immediately cap the vial tightly.
-
Store the stock solution at 2-8°C in the dark.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Isomer Analysis
-
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Reverse-phase C18 column (e.g., Newcrom R1)[9]
-
-
Mobile Phase:
-
A mixture of acetonitrile, water, and an acidifier. A typical mobile phase could be Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% phosphoric acid or 0.1% formic acid for MS compatibility.[9]
-
-
Method Parameters:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound (typically around 227 nm).
-
Column Temperature: 25°C
-
-
Procedure:
-
Prepare samples and standards, ensuring they are handled according to the stability guidelines.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard and sample solutions.
-
Identify and quantify the different isomers based on their retention times and peak areas compared to a certified reference standard.
-
Visualizations
Caption: Isomerization and degradation pathway of this compound.
Caption: Experimental workflow for the analysis of this compound.
References
- 1. trans-2,cis-6-Nonadienal | 557-48-2 | Benchchem [benchchem.com]
- 2. trans,cis-2,6-Nonadienal - Wikipedia [en.wikipedia.org]
- 3. This compound, (E,Z)- [webbook.nist.gov]
- 4. trans-2,cis-6-Nonadienal | C9H14O | CID 643731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. lib3.dss.go.th [lib3.dss.go.th]
- 7. Role of Lipid Peroxidation-Derived α, β-Unsaturated Aldehydes in Vascular Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Beyond Reactive Oxygen Species: Aldehydes as Arbitrators of Alarm and Adaptation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Separation of trans-2,cis-6-Nonadienal on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Optimization of Injection Parameters for 2,6-Nonadienal in GC-MS
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing GC-MS injection parameters for the analysis of 2,6-Nonadienal.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when analyzing this compound by GC-MS?
A1: this compound is a volatile, unsaturated aldehyde, which presents several analytical challenges. Due to its chemical structure, it can be prone to:
-
Thermal Degradation: High temperatures in the GC inlet can cause the compound to break down, leading to inaccurate quantification and the appearance of artifact peaks.[1][2]
-
Active Site Adsorption: As a polar and active analyte, this compound can interact with active sites (silanols, metallic impurities) in the GC inlet liner and column, resulting in peak tailing and poor sensitivity.[1][3]
-
Poor Peak Shape: In addition to tailing, issues like peak fronting or splitting can occur due to improper vaporization or secondary interactions within the inlet.[3][4]
-
Carryover: The compound may adsorb in the injection port and be released in subsequent runs, leading to ghost peaks and inaccurate results in following analyses.[3]
Q2: What is the most critical component of the injection port to consider for this compound analysis?
A2: The GC inlet liner is a critical component for the analysis of active compounds like this compound.[1] A properly selected and maintained liner ensures efficient and reproducible sample transfer to the column while minimizing analyte degradation and adsorption.[4][5][6] It is crucial to use a deactivated liner to cover active sites on the glass surface.[1]
Q3: Should I use a split or splitless injection for this compound?
A3: The choice between split and splitless injection depends on the concentration of this compound in your sample.
-
Split Injection: This technique is suitable for higher concentration samples.[3][7] It uses a higher flow rate through the inlet, which leads to sharper peaks and reduces the time for potential adverse interactions to occur.[8][9] However, since a portion of the sample is vented, detection limits are higher.[8][9]
-
Splitless Injection: This is the preferred method for trace-level analysis as it transfers the majority of the sample to the column, ensuring maximum sensitivity.[3][7] However, the slower flow rate can increase the risk of analyte degradation and band broadening, especially for volatile compounds.[9]
Q4: How does the injector temperature affect the analysis of this compound?
A4: The injector temperature must be high enough to ensure rapid and complete vaporization of this compound and the sample solvent.[4][5] However, excessively high temperatures can lead to thermal degradation of this labile compound.[1] An optimal temperature must be found that balances efficient vaporization with minimal degradation.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the GC-MS analysis of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q: My this compound peak is tailing significantly. What are the possible causes and how can I fix it?
A: Peak tailing for active compounds like this compound is often due to interactions with active sites in the GC system or improper injection conditions.
| Possible Cause | Solution |
| Active Inlet Liner | The liner may have active sites (silanol groups) causing adsorption.[1] Solution: Replace the current liner with a new, highly deactivated liner. Consider liners with a taper to minimize contact with the inlet seal.[5] |
| Contaminated Inlet | Non-volatile residues from previous injections can create active sites. Solution: Clean the injection port and replace the septum and liner. |
| Incorrect Column Installation | If the column is installed too low in the inlet, it can cause peak tailing.[10] Solution: Reinstall the column according to the manufacturer's instructions, ensuring the correct insertion depth.[10] |
| Injector Temperature Too Low | Incomplete vaporization can lead to tailing. Solution: Gradually increase the injector temperature in 10-20°C increments, but be careful not to cause thermal degradation. |
| Polarity Mismatch | A mismatch between the sample solvent and the column's stationary phase can affect peak shape.[10] Solution: If possible, dissolve the sample in a solvent that is more compatible with the stationary phase. |
Issue 2: Poor Reproducibility
Q: I am observing significant variation in peak area for this compound across multiple injections. What could be the cause?
A: Poor reproducibility can stem from issues with the injection process or the stability of the analyte in the inlet.
| Possible Cause | Solution |
| Liner Volume Exceeded (Backflash) | The volume of the vaporized sample may be larger than the liner's capacity, causing sample loss.[4][6] Solution: Use a liner with a larger internal volume or reduce the injection volume. An online solvent expansion calculator can help determine the appropriate liner size. |
| Inconsistent Injection Speed (Manual) | For manual injections, inconsistent speed can lead to variable results.[10] Solution: Use an autosampler for consistent and reproducible injections. If manual injection is necessary, use a smooth and rapid injection technique.[10] |
| Leaking Syringe or Septum | A leak in the syringe or a worn-out septum can lead to sample loss. Solution: Inspect the syringe for damage. Replace the septum regularly. |
| Analyte Degradation | Inconsistent degradation in the inlet can lead to variable results. Solution: Optimize the injector temperature to the lowest possible value that still provides good peak shape. Use a highly deactivated liner to minimize catalytic degradation.[1] |
Issue 3: Low Sensitivity / No Peak
Q: I am not seeing a peak for this compound, or the response is very low, even at concentrations I expect to detect. What should I check?
A: Low or no signal can be due to severe adsorption, degradation, or issues with the injection technique.
| Possible Cause | Solution |
| Severe Adsorption | The analyte may be completely adsorbed in the inlet or at the head of the column. Solution: Use a highly deactivated, potentially base-deactivated, liner and a column designed for active compounds. Consider derivatization to make the analyte less active. |
| Thermal Degradation | The injector temperature may be too high, causing complete breakdown of the analyte.[1] Solution: Lower the injector temperature significantly (e.g., to 180-200°C) and gradually increase it. |
| Split Ratio Too High (Split Injection) | If using split injection, too much sample may be vented.[8] Solution: Decrease the split ratio (e.g., from 100:1 to 50:1 or 20:1). If concentrations are very low, switch to splitless injection.[3][9] |
| Incorrect Splitless Purge Time | In splitless mode, if the purge valve opens too early, the sample transfer to the column will be incomplete. Solution: Increase the splitless purge time to ensure complete transfer of the analyte to the column. |
| System Leak | A leak in the system can prevent the sample from reaching the detector. Solution: Perform a leak check of the entire GC system. |
Recommended Starting Injection Parameters for this compound
The following table provides recommended starting parameters for method development. These should be optimized for your specific instrument and application.
| Parameter | Split Injection | Splitless Injection | Rationale |
| Injector Temperature | 200 - 250 °C | 200 - 250 °C | Balances efficient vaporization with minimizing thermal degradation of the aldehyde.[1] |
| Injection Mode | Split | Splitless | Choose based on analyte concentration. Split for high concentration, splitless for trace analysis.[3][7] |
| Split Ratio | 20:1 to 100:1 | N/A | Adjust based on analyte concentration and detector sensitivity. Higher ratios for more concentrated samples.[8] |
| Splitless Hold Time | N/A | 0.5 - 1.5 min | Allows for complete transfer of the analyte to the column. Longer times for less volatile solvents.[8] |
| Carrier Gas | Helium or Hydrogen | Helium or Hydrogen | Inert gases that provide good chromatographic efficiency. |
| Flow Rate | 1.0 - 1.5 mL/min | 1.0 - 1.5 mL/min | Typical flow rates for many capillary columns. |
| Injection Volume | 0.5 - 1.0 µL | 0.5 - 1.0 µL | Keep volume low to prevent backflash, especially with solvents that have a large expansion volume.[4][6] |
| Inlet Liner | Deactivated, Tapered, with Wool | Deactivated, Tapered, with Wool | A deactivated liner is crucial to prevent adsorption.[1] Wool can aid in vaporization and mixing but must also be deactivated.[1][5] A taper helps focus the sample onto the column.[5] |
Experimental Protocols
Protocol 1: Optimization of Injector Temperature
-
Initial Setup:
-
Install a new, deactivated, tapered glass liner.
-
Set the GC-MS parameters according to the "Splitless Injection" starting conditions in the table above, with an initial injector temperature of 200°C.
-
Prepare a mid-range concentration standard of this compound.
-
-
Temperature Ramp Experiment:
-
Inject the standard and acquire the chromatogram.
-
Increase the injector temperature by 10°C.
-
Allow the system to equilibrate for 5-10 minutes.
-
Inject the standard again.
-
Repeat this process, increasing the temperature in 10°C increments up to 280°C.
-
-
Data Analysis:
-
Compare the peak area and peak shape (asymmetry) at each temperature.
-
Plot the peak area versus injector temperature.
-
Identify the temperature at which the peak area is maximized without significant peak tailing or the appearance of degradation products. This will be your optimal injector temperature.
-
Visualizations
Caption: Workflow for optimizing GC-MS injection parameters for this compound.
Caption: Troubleshooting decision tree for common GC-MS issues with this compound.
References
- 1. GC Inlet Liner Selection, Part III: Inertness [restek.com]
- 2. Split/Splitless Injector Gas Chromatography |Split/Splitless Injection [scioninstruments.com]
- 3. agilent.com [agilent.com]
- 4. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
- 5. trajanscimed.com [trajanscimed.com]
- 6. How to choose a GC liner | Analytics-Shop [analytics-shop.com]
- 7. Split Vs. Splitless Injection in GC: Key Differences [phenomenex.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Split vs Splitless Injection [restek.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
minimizing analyte loss during sample preparation for 2,6-Nonadienal
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the loss of the volatile analyte 2,6-Nonadienal during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary properties of this compound that make it prone to loss during sample preparation?
A1: this compound is a highly volatile and reactive unsaturated aldehyde. Its loss during sample preparation is primarily attributed to:
-
Volatility: Its low boiling point leads to significant evaporative losses, especially during steps involving heating, solvent evaporation, or vigorous mixing.
-
Instability: The conjugated double bond system makes it susceptible to oxidation, polymerization, and degradation, particularly in aqueous matrices at neutral or alkaline pH.[1][2][3]
-
Adsorption: As a volatile aldehyde, it can adsorb to the surfaces of laboratory equipment, including glass, plastic containers, and pipette tips, leading to lower recovery.[4]
Q2: What is the most significant factor affecting the stability of this compound in aqueous samples?
A2: The pH of the sample matrix is the most critical factor. This compound is highly unstable in aqueous solutions at neutral or alkaline pH. Acidification of the sample to a pH of 2.0 has been shown to substantially improve its stability and minimize degradation.[1][2][3]
Q3: What are the recommended sample preparation techniques for analyzing this compound?
A3: Headspace Solid-Phase Microextraction (HS-SPME) and other headspace techniques are highly recommended as they are solventless and minimize sample handling, reducing the risk of analyte loss.[5] For complex matrices, derivatization is a crucial step to enhance stability and improve chromatographic performance. The most common and effective derivatizing agent for aldehydes like this compound is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA).[6][7]
Troubleshooting Guide
Issue 1: Low or No Recovery of this compound
| Possible Cause | Troubleshooting Steps & Solutions |
| Evaporative Loss | • Keep samples chilled and containers tightly sealed whenever possible.• Minimize headspace volume in vials.• Avoid high temperatures during extraction and incubation steps. Optimize for the lowest effective temperature. |
| Analyte Degradation | • For aqueous samples, immediately acidify to pH 2.0 using an acid like HCl. This is the most critical step for stabilizing this compound.[1][3]• Use derivatization with PFBHA to convert the volatile and unstable aldehyde into a stable, less volatile oxime derivative early in the workflow.[6][7]• Analyze samples as quickly as possible after collection and preparation. |
| Adsorption to Surfaces | • Use silanized glass vials and inserts to minimize active sites for adsorption.• Employ low-retention pipette tips.• For headspace analysis of solid samples, adding a small amount of water can act as a displacer to reduce adsorption to the matrix.[4] |
| Inefficient Extraction (SPME/Headspace) | • Optimize SPME fiber: For volatile aldehydes, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective due to its mixed-phase coating.[5][8]• Optimize extraction time and temperature: Longer times and higher temperatures can increase extraction efficiency but also risk analyte degradation. An optimal balance is needed (e.g., 45°C for 45 min).[5]• Salting-out effect: For aqueous samples, adding NaCl can increase the volatility of this compound, improving its transfer to the headspace for SPME or headspace analysis.[9] |
Data Presentation: Analyte Stability & Recovery
The following tables summarize quantitative data on the stability and recovery of this compound under various conditions.
Table 1: Effect of pH on the Stability of this compound in Aqueous Filtrate
| pH | Analyte Loss after 24h at 25°C |
| 5.8 (Control) | 55% |
| 5.0 | 48% |
| 4.0 | 40% |
| 3.0 | 28% |
| 2.0 | 10% |
| Data sourced from Buescher and Buescher (2001). The study demonstrates the significant improvement in stability upon acidification.[1] |
Table 2: Recovery of this compound Using PFBHA Derivatization
| Sample Matrix | Sample Preparation Method | Average Recovery (%) |
| Plasma | PFBHA Derivatization followed by GC-NICIMS | 60-80% |
| Tissue Homogenate | PFBHA Derivatization followed by GC-NICIMS | 60-80% |
| Urine | PFBHA Derivatization followed by GC-NICIMS | >85% |
| Data sourced from Selim et al. (1995). Lower recovery in plasma and tissue is suggested to be due to binding with protein and lipid components.[7] |
Experimental Protocols & Visualizations
Protocol 1: HS-SPME with On-Fiber PFBHA Derivatization
This method is highly effective for minimizing loss by stabilizing the analyte directly from the headspace.
Methodology:
-
Sample Preparation: Place 5 mL of the aqueous sample into a 20 mL headspace vial. If the sample is not already acidic, adjust the pH to 2.0 with HCl. Add 1.5 g of NaCl.
-
Derivatization Agent Loading: Expose a DVB/CAR/PDMS SPME fiber to the headspace of a vial containing PFBHA solution to load the reagent onto the fiber.
-
Extraction and Derivatization: Immediately introduce the PFBHA-loaded fiber into the headspace of the sample vial.
-
Incubation: Incubate the vial at 45°C for 45 minutes with agitation. During this time, this compound will volatilize into the headspace and react with the PFBHA on the fiber to form a stable oxime.
-
Desorption and Analysis: Retract the fiber and immediately introduce it into the GC inlet (e.g., at 250°C) for thermal desorption and analysis by GC-MS.
Protocol 2: In-Solution PFBHA Derivatization with LLE
This protocol is suitable for samples where direct headspace analysis is not feasible but requires careful handling to prevent loss.
Methodology:
-
Sample Preparation: Transfer 1 mL of the sample into a 2 mL glass vial. Adjust pH to ~4.0.
-
Internal Standard: Add an appropriate internal standard (e.g., deuterated aldehyde).
-
Derivatization: Add 100 µL of a 10 mg/mL PFBHA solution. Cap the vial tightly and vortex.
-
Incubation: Incubate the mixture at 60°C for 60 minutes.
-
Extraction: Cool the vial to room temperature. Add 500 µL of hexane and vortex vigorously for 1 minute to extract the PFBHA-oxime derivative.
-
Phase Separation: Centrifuge to separate the organic and aqueous layers.
-
Drying & Analysis: Transfer the upper organic (hexane) layer to a clean vial containing anhydrous sodium sulfate. Inject the dried extract into the GC-MS for analysis.
References
- 1. lib3.dss.go.th [lib3.dss.go.th]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Reduction of adsorption phenomena of volatile aldehydes and aromatic compounds for static headspace analysis of cellulose based packaging materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization and Validation of a Headspace Solid-Phase Microextraction with Comprehensive Two-Dimensional Gas Chromatography Time-of-Flight Mass Spectrometric Detection for Quantification of Trace Aroma Compounds in Chinese Liquor (Baijiu) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Determination of aldehydes and other lipid peroxidation products in biological samples by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
Validation & Comparative
A Comparative Analysis of 2,6-Nonadienal and Hexanal as Oxidation Markers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two key lipid oxidation markers: 2,6-Nonadienal and hexanal. Understanding the nuances of these biomarkers is critical for accurately assessing the stability of lipids in food products, pharmaceuticals, and biological systems. This document outlines their formation, analytical methodologies for their detection, and their relative performance as indicators of oxidative stress, supported by experimental data.
Introduction to Lipid Oxidation and Key Markers
Lipid peroxidation is a complex process involving the oxidative degradation of lipids, particularly polyunsaturated fatty acids (PUFAs). This process leads to the formation of a variety of secondary oxidation products, including volatile aldehydes, which can be used as markers to monitor the extent of oxidation. Among these, hexanal and this compound have emerged as significant indicators due to their direct correlation with the degradation of specific fatty acids.
Hexanal is a saturated aldehyde primarily formed from the oxidation of omega-6 fatty acids, such as linoleic acid, which is abundant in many vegetable oils and animal fats.[1][2] Its presence is often associated with a "green" or "grassy" off-flavor in oxidized foods.
(E,Z)-2,6-Nonadienal is a doubly unsaturated aldehyde that is a characteristic product of the oxidation of omega-3 fatty acids, particularly α-linolenic acid.[3][4] It is known for its powerful cucumber-like aroma.[5][6]
Comparative Data on Marker Formation and Detection
The choice between hexanal and this compound as an oxidation marker often depends on the fatty acid composition of the matrix being studied. The following table summarizes key comparative data.
| Feature | Hexanal | This compound | References |
| Precursor Fatty Acid | Omega-6 (e.g., Linoleic Acid) | Omega-3 (e.g., α-Linolenic Acid) | [1][2][3] |
| Chemical Formula | C₆H₁₂O | C₉H₁₄O | |
| Molar Mass | 100.16 g/mol | 138.21 g/mol | |
| Odor Profile | Grassy, green | Cucumber, melon, green | [5][6] |
| Typical Matrix | Omega-6 rich oils (e.g., sunflower, corn oil), meats | Omega-3 rich oils (e.g., flaxseed, fish oil), cucumbers | [2][4] |
| Common Analytical Methods | GC-MS, SPME-GC-MS, HPLC-UV (with derivatization) | GC-MS, SPME-GC-MS, HPLC-UV (with derivatization) | [2][7][8] |
Performance as Oxidation Markers: A Quantitative Look
Several studies have quantified the formation of these aldehydes during lipid oxidation, providing insights into their utility as markers.
A study on various vegetable oils subjected to accelerated oxidation at 62°C for 35 days demonstrated the specificity of aldehyde formation. In sunflower oil, which is rich in linoleic acid (omega-6), hexanal and 2-nonenal showed the highest increments. Conversely, in perilla oil, which is rich in linolenic acid (omega-3), propanal was the most significant marker, though this compound is also a known product of linolenic acid oxidation.[2]
| Oil Type (Primary Fatty Acid) | Key Aldehyde Markers | Reference |
| Sunflower Oil (Linoleic Acid - Omega-6) | Hexanal , 2-Nonenal | [2] |
| Perilla Oil (Linolenic Acid - Omega-3) | Propanal, (related ω-3 products) | [2] |
| Camellia Oil (Oleic Acid - Omega-9) | Nonanal, Octanal | [2] |
This data highlights the importance of selecting the appropriate marker based on the lipid profile of the sample. For materials rich in omega-6 fatty acids, hexanal is a sensitive and reliable indicator of oxidation. For those rich in omega-3s, this compound and other related aldehydes are more relevant.
Experimental Protocols
Accurate quantification of this compound and hexanal is crucial for their use as oxidation markers. Below are detailed methodologies for their analysis.
Protocol 1: Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)
This method is suitable for the analysis of volatile aldehydes in various matrices, including edible oils and food products.[2][9]
1. Sample Preparation:
-
Weigh 1.0 g of the sample into a 20 mL headspace vial.
-
Seal the vial with a PTFE/silicone septum.
2. HS-SPME Procedure:
-
Equilibrate the sample vial at a specific temperature (e.g., 50-70°C) for a set time (e.g., 30-35 minutes) in a water bath or autosampler agitator.
-
Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a defined extraction time (e.g., 30 minutes) at the same temperature.
3. GC-MS Analysis:
-
Immediately after extraction, desorb the SPME fiber in the GC injection port at a high temperature (e.g., 250°C) for a few minutes (e.g., 3-5 minutes) in splitless mode.
-
GC Column: Use a suitable capillary column, such as a DB-WAX or HP-5MS (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[2][9]
-
Oven Temperature Program:
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 400.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 250°C.
-
4. Quantification:
-
Identify peaks by comparing their mass spectra with a library (e.g., NIST/Wiley) and their retention times with authentic standards.
-
Quantify using an internal or external standard calibration curve.
Protocol 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) following Derivatization
This method is suitable for the analysis of aldehydes in matrices where direct headspace analysis is not feasible or when higher sensitivity is required. It involves a chemical derivatization step to make the aldehydes detectable by UV. 2,4-Dinitrophenylhydrazine (DNPH) is a common derivatizing agent.[6][10]
1. Derivatization:
-
Prepare a DNPH solution (e.g., in acetonitrile with a small amount of acid catalyst like HCl).[6][11]
-
Mix a known amount of the sample extract with the DNPH solution.
-
Allow the reaction to proceed at a controlled temperature (e.g., 40°C) for a specific time (e.g., 30 minutes) to form stable DNPH-hydrazone derivatives.
2. Sample Cleanup (if necessary):
-
Use solid-phase extraction (SPE) to remove unreacted DNPH and other interferences.
3. HPLC-UV Analysis:
-
HPLC System: An HPLC system with a UV/Vis detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).[6]
-
Mobile Phase: A gradient of acetonitrile and water is typically used.
-
Example Gradient: Start with a lower concentration of acetonitrile and gradually increase it over the run to elute the derivatives.
-
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection Wavelength: Monitor the eluent at a wavelength where the DNPH-hydrazones have maximum absorbance (typically around 360-365 nm).
4. Quantification:
-
Identify peaks by comparing their retention times with those of derivatized standards.
-
Quantify using an external standard calibration curve prepared with derivatized aldehyde standards.
Signaling Pathways and Biological Relevance
Both this compound and hexanal are not just markers of oxidation but are also biologically active molecules that can induce cellular responses. As reactive aldehydes, they can form adducts with proteins and DNA, leading to cellular stress and inflammation.[2][12]
The formation of these aldehydes is a direct consequence of the lipid peroxidation cascade, which is initiated by reactive oxygen species (ROS). Their presence can trigger cellular antioxidant defense mechanisms and pro-inflammatory signaling pathways.[2]
Visualizing the Processes
To better understand the relationships and workflows discussed, the following diagrams are provided.
Caption: Formation of Hexanal and this compound from their respective fatty acid precursors.
Caption: A simplified workflow for the analysis of volatile oxidation markers using SPME-GC-MS.
Caption: General signaling consequences of the formation of reactive lipid aldehydes.
Conclusion
Both this compound and hexanal serve as valuable markers for lipid oxidation, with their utility being highly dependent on the fatty acid composition of the matrix under investigation.
-
Hexanal is the marker of choice for systems rich in omega-6 fatty acids . Its analysis is well-established and it shows good correlation with sensory perception of off-flavors.
-
This compound is a specific and sensitive marker for the oxidation of omega-3 fatty acids . Its presence is a key indicator of oxidative degradation in products like fish oils and flaxseed oil.
For a comprehensive assessment of lipid oxidation, particularly in complex matrices with mixed fatty acid profiles, the simultaneous analysis of both markers is recommended. The choice of analytical methodology should be guided by the specific requirements of the study, including sensitivity, sample throughput, and the nature of the sample matrix. The provided experimental protocols offer robust starting points for the accurate quantification of these critical oxidation markers.
References
- 1. Genotoxic effects of the alpha, beta-unsaturated aldehydes 2-trans-butenal, 2-trans-hexenal and 2-trans, 6-cis-nonadienal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Using Volatile Oxidation Products to Predict the Inflammatory Capacity of Oxidized Methyl Linoleate [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. (E,Z)-2,6-nonadienal, 557-48-2 [thegoodscentscompany.com]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. Determination of hexanal as an oxidative marker in vegetable oils using an automated dynamic headspace sampler coupled to a gas chromatograph/mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of the trend of volatile compounds by HS-SPME-GC-MS and the main factors affecting the formation of rancid odor during the oxidation process of infant nutrition package - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. epa.gov [epa.gov]
- 12. Lipid peroxidation: production, metabolism, and signaling mechanisms of malondialdehyde and 4-hydroxy-2-nonenal - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Sensory Analysis of (E,Z)-2,6-Nonadienal and (E,E)-2,6-Nonadienal
An Objective Guide for Researchers and Product Development Professionals
The C9 aldehydes, (E,Z)-2,6-Nonadienal and (E,E)-2,6-nonadienal, are geometric isomers that play a significant role in the flavor and fragrance industries.[1] Both are known for their powerful green and cucumber-like aromas and are found naturally in various plants and foods, including cucumber, watermelon, and bread crust.[2] Despite their structural similarity, subtle differences in their sensory profiles and potency are of critical interest for precise applications in food science and perfumery. This guide provides a comparative overview of their sensory attributes, supported by quantitative data and detailed experimental protocols for their evaluation.
Qualitative Sensory Profile Comparison
Both isomers share a core sensory profile characterized by green, cucumber, and melon notes. However, nuanced differences in their odor and flavor descriptors exist.
-
(E,Z)-2,6-Nonadienal , often referred to as violet leaf aldehyde, is distinguished by its potent cucumber and violet leaf aroma, with additional fatty and melon undertones.[3][4] Its profile is frequently described as an extremely powerful, diffusive, oily-green, and herbaceous scent.[4] In flavor applications, it imparts green, cucumber, melon, and fatty notes, which are perceived as very natural at high dilutions.[4]
-
(E,E)-2,6-Nonadienal presents a similar sensory foundation, with primary notes of fatty, fresh green, cucumber, and melon.[5][6] Some evaluations also identify fresh citrus and herbaceous nuances.[6] Its flavor is characterized as strong cucumber, melon, and green fatty notes.[5]
Quantitative Sensory Data
The potency of an aroma compound is quantitatively defined by its odor threshold, the minimum concentration detectable by the human senses. The (E,Z) isomer is known for its exceptionally low detection threshold, making it a high-impact sensory molecule.
| Compound | Odor Detection Threshold (in water) | Key Odor Descriptors |
| (E,Z)-2,6-Nonadienal | ~0.01 ppb (parts per billion)[7] | Cucumber, Violet Leaf, Green, Fatty, Melon[3][4] |
| (E,E)-2,6-Nonadienal | Data not available in comparable units | Fatty, Green, Cucumber, Melon, Herbaceous[5][6] |
Experimental Protocols for Sensory Evaluation
The sensory data for compounds like the nonadienal isomers are typically generated through a combination of instrumental analysis and human sensory panels.
Gas Chromatography-Olfactometry (GC-O)
GC-O is a critical technique used to identify which specific volatile compounds in a complex mixture are responsible for its aroma.[1] It combines the separation power of a gas chromatograph with the sensitivity of the human nose as a detector.
Methodology:
-
Sample Preparation: An aroma extract is isolated from the source material (e.g., food, fragrance) using methods like solvent extraction or steam distillation. The goal is to obtain a representative profile of volatile compounds while preventing degradation or loss.
-
GC Separation: The extract is injected into a gas chromatograph. The GC column separates the individual compounds based on their volatility and chemical properties.
-
Dual Detection: As compounds elute from the column, the effluent is split. One portion goes to a standard chemical detector (like a Mass Spectrometer, MS, for identification), while the other is directed to a heated sniffing port.
-
Olfactory Detection: A trained sensory analyst, or "assessor," sniffs the effluent from the port and records the time, intensity, and description of any detected odors.
-
Data Correlation: The timing of the odor detection is correlated with the peaks from the chemical detector to identify the specific compound responsible for the aroma. To quantify potency, an aroma extract dilution analysis (AEDA) can be performed, where the sample is serially diluted and re-analyzed until no odor is detected. The highest dilution at which a compound is still smelled gives its flavor dilution (FD) factor, indicating its relative aroma potency.
Sensory Panel Evaluation
Sensory panels utilize trained human subjects as analytical instruments to describe and quantify the sensory attributes of a product.
Methodology:
-
Panelist Selection and Training: Panelists are selected based on their sensory acuity and are extensively trained to identify, describe, and rate the intensity of specific aromas and flavors using a standardized lexicon. This calibration ensures consistency and objectivity.
-
Test Design: Various testing methods can be employed:
-
Descriptive Analysis: Trained panelists develop a set of descriptors for the sample and rate the intensity of each attribute on a scale. This generates a detailed sensory profile or "fingerprint."
-
Discrimination Tests (e.g., Triangle Test): Panelists are presented with three samples, two of which are identical and one is different. They must identify the odd sample. This method is used to determine if a perceptible difference exists between two products.
-
-
Sample Preparation and Presentation: The nonadienal isomers are prepared in a neutral base (e.g., water, oil, or unscented lotion) at specific concentrations. Samples are coded with random numbers and presented to panelists in a controlled environment to minimize bias.
-
Data Analysis: The intensity ratings from descriptive analysis are statistically analyzed to generate a quantitative profile of the product's sensory characteristics. Results from discrimination tests are analyzed to determine statistical significance.
Visualization of Sensory Analysis Workflow
The following diagram illustrates a typical workflow for the comprehensive sensory analysis of a flavor or fragrance compound.
Caption: Workflow for comprehensive sensory evaluation of volatile compounds.
References
- 1. perfumerflavorist.com [perfumerflavorist.com]
- 2. trans,cis-2,6-Nonadienal - Wikipedia [en.wikipedia.org]
- 3. fraterworks.com [fraterworks.com]
- 4. (E,Z)-2,6-nonadienal, 557-48-2 [thegoodscentscompany.com]
- 5. (E,E)-2,6-nonadienal, 17587-33-6 [thegoodscentscompany.com]
- 6. (E,E)-2,6-nonadienal [flavscents.com]
- 7. ScenTree - (2E,6Z)-Nonadienal (CAS N° 557-48-2) [scentree.co]
A Comparative Analysis of the Biological Activities of 2,6-Nonadienal and 2,6-Nonadien-1-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of the unsaturated aldehyde, 2,6-Nonadienal, and its corresponding alcohol, 2,6-Nonadien-1-ol. While structurally similar, these two compounds exhibit distinct biological profiles, with the aldehyde demonstrating notable antimicrobial properties and the alcohol valued for its sensory characteristics and lower toxicity. This document summarizes the available quantitative data, outlines experimental protocols for key assays, and illustrates a relevant signaling pathway modulated by α,β-unsaturated aldehydes.
Quantitative Data on Biological Activities
The following table summarizes the key quantitative findings for this compound and 2,6-Nonadien-1-ol. A significant body of research exists for the antimicrobial effects of this compound, whereas data for 2,6-Nonadien-1-ol is primarily focused on its toxicological profile.
| Biological Activity | This compound | 2,6-Nonadien-1-ol | Reference |
| Antimicrobial Activity | |||
| Bactericidal Concentration vs. Bacillus cereus | 250 ppm (complete elimination) | No data available | [1][2] |
| Bactericidal Concentration vs. Salmonella Typhimurium | 500 ppm (complete elimination) | No data available | [1][2] |
| Effect on Escherichia coli O157:H7 | 5.8-log reduction at 500 ppm | No data available | [1][2] |
| Effect on Listeria monocytogenes | ~2-log reduction at 500 ppm | No data available | [1][2] |
| Toxicology & Safety | |||
| Skin Irritation/Sensitization | Irritating to skin, may cause allergic reaction.[3][4] | No irritation or sensitization observed at 1% in petrolatum in humans. | [5] |
| Mutagenicity (Ames Test) | Did not show mutagenic activity. | No data available | [6] |
Experimental Protocols
Antimicrobial Activity Assay for this compound
The following protocol is a summary of the methodology used to determine the bactericidal activity of this compound.[1][2]
1. Bacterial Strains and Culture Preparation:
-
The test organisms include Bacillus cereus, Escherichia coli O157:H7, Listeria monocytogenes, and Salmonella Typhimurium.
-
Bacterial suspensions are prepared to a concentration of 6 to 9 log CFU/ml in Brain Heart Infusion (BHI) solution.
2. Preparation of this compound Solutions:
-
Stock solutions of this compound are prepared.
-
Working solutions are made by diluting the stock solution in BHI to achieve final concentrations ranging from 0 to 500 ppm or 1,000 ppm.
3. Incubation and Exposure:
-
The bacterial suspensions are incubated for 1 hour at 37°C in the BHI solutions containing the various concentrations of this compound.
4. Quantification of Viable Bacteria:
-
Following incubation, the suspensions are serially diluted.
-
Aliquots of the dilutions are plated on appropriate agar plates.
-
The plates are incubated under suitable conditions to allow for colony formation.
-
The number of colony-forming units (CFU) is counted to determine the reduction in viable bacteria compared to the control (0 ppm this compound).
Signaling Pathway Modulation
This compound, as an α,β-unsaturated aldehyde, is known to interact with cellular signaling pathways, particularly those involved in oxidative stress response. One of the key pathways is the Nrf2-Keap1 pathway, which regulates the expression of antioxidant and phase II detoxification enzymes.
Caption: Nrf2-Keap1 signaling pathway activation by this compound.
Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent degradation. Electrophilic compounds like this compound can modify cysteine residues on Keap1, leading to a conformational change that prevents it from binding to Nrf2. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a battery of cytoprotective genes.
Discussion and Comparison
The available data clearly delineates the distinct biological roles of this compound and its corresponding alcohol.
This compound is a potent antimicrobial agent with demonstrated efficacy against several pathogenic bacteria.[1][2] Its activity is attributed to its α,β-unsaturated aldehyde structure, which is highly reactive.[7] This reactivity, however, also contributes to its potential for skin irritation.[3][4] The aldehyde's ability to modulate cellular signaling pathways, such as the Nrf2-Keap1 pathway, suggests a broader role in cellular stress responses.[8][9]
2,6-Nonadien-1-ol , in contrast, is primarily recognized for its sensory properties and is widely used as a flavor and fragrance ingredient.[8][10][11] Toxicological data indicates that it has a low potential for skin irritation and sensitization, making it a safer alternative for topical applications compared to its aldehyde counterpart.[5] While long-chain alcohols are known to possess some antimicrobial properties, specific quantitative data for 2,6-Nonadien-1-ol's antimicrobial efficacy is currently lacking in the scientific literature. This represents a significant data gap for a direct comparative assessment of their antimicrobial activities.
Conclusion
References
- 1. Inactivation of pathogenic bacteria by cucumber volatiles (E,Z)-2,6-nonadienal and (E)-2-nonenal. | Semantic Scholar [semanticscholar.org]
- 2. 2,6-nonadien-1-ol, 7786-44-9 [thegoodscentscompany.com]
- 3. Antifungal Activities of Streptomyces blastmyceticus Strain 12-6 Against Plant Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,6-Nonadien-1-ol | C9H16O | CID 34134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (E,Z)-2,6-nonadien-1-ol, 28069-72-9 [thegoodscentscompany.com]
- 6. (E,Z)-2,6-nonadienal, 557-48-2 [thegoodscentscompany.com]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of the antimicrobial and cytotoxic activities of twenty unsaturated sesquiterpene dialdehydes from plants and mushrooms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 10. Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
cross-validation of different extraction techniques for 2,6-Nonadienal
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two widely used extraction techniques for 2,6-Nonadienal, a key volatile compound responsible for the characteristic fresh aroma of cucumbers and other natural products. The selection of an appropriate extraction method is critical for accurate quantification and analysis in flavor and fragrance research, quality control, and natural product chemistry. This document outlines the experimental protocols and performance data for Headspace Solid-Phase Microextraction (HS-SPME) and Liquid-Liquid Extraction (LLE), offering a framework for methodological selection.
Performance Comparison of Extraction Techniques
The following table summarizes the key performance metrics for HS-SPME and LLE in the extraction of this compound from cucumber, based on data from separate studies. It is important to note that these results are not from a direct head-to-head comparison and were obtained under different experimental conditions.
| Parameter | Headspace Solid-Phase Microextraction (HS-SPME) | Liquid-Liquid Extraction (LLE) |
| Principle | Adsorption of volatile analytes from the headspace onto a coated fiber. | Partitioning of the analyte between two immiscible liquid phases. |
| Sample Preparation | Homogenization of cucumber tissue. | Homogenization of cucumber tissue in water. |
| Extraction Phase | Polydimethylsiloxane (PDMS) coated fiber. | n-Pentane. |
| Key Advantage | Solventless, simple, and suitable for automation. | High recovery for a wide range of analyte concentrations. |
| Key Disadvantage | Fiber lifetime can be limited; matrix effects can influence efficiency. | Requires larger volumes of organic solvents; more labor-intensive. |
| Precision (RSD) | ±10% for (E,Z)-2,6-nonadienal.[1][2][3] | Data not explicitly reported in the reviewed study. |
| Yield | Dependent on fiber type, exposure time, and temperature. | Reported yields of up to 12 mg/kg from fresh cucumber.[4] |
Experimental Protocols
Headspace Solid-Phase Microextraction (HS-SPME)
This protocol is based on the method described by Palma-Harris et al. (2001) for the analysis of this compound in cucumbers.[1][2][3]
Materials:
-
Fresh cucumbers
-
Waring blender
-
SPME fiber assembly with a 100 µm polydimethylsiloxane (PDMS) coating
-
Gas chromatograph with a flame ionization detector (GC-FID)
-
Heated injection port
-
(E,Z)-2,6-nonadienal standard for calibration
Procedure:
-
Sample Preparation: Homogenize 200 g of unpeeled cucumber in a Waring blender at high speed for 30 seconds.
-
Extraction: Immediately expose the PDMS-coated SPME fiber to the headspace of the blended cucumber slurry for a fixed time (e.g., 5 minutes) at a controlled temperature (e.g., 40°C).
-
Desorption and Analysis: Retract the fiber into the needle, and insert it into the heated injection port of the GC for thermal desorption (e.g., at 250°C for 2 minutes). The desorbed analytes are then separated and detected by the GC-FID.
-
Quantification: Prepare a calibration curve by analyzing standard solutions of (E,Z)-2,6-nonadienal under the same HS-SPME-GC-FID conditions.
Liquid-Liquid Extraction (LLE)
This protocol is based on the method described by Buescher and Buescher (2001) for the extraction of this compound from cucumbers.[4]
Materials:
-
Fresh cucumbers
-
Waring blender
-
Deionized water
-
n-Pentane
-
Centrifuge
-
Separatory funnel
-
Gas chromatograph-mass spectrometer (GC-MS)
-
This compound standard for calibration
Procedure:
-
Sample Preparation: Homogenize 200 g of cucumber tissue with 200 mL of deionized water in a Waring blender at high speed for 30 seconds.
-
Extraction: Immediately transfer the slurry to a suitable container and add 100 mL of n-pentane. Shake vigorously for 2 minutes to ensure thorough mixing.
-
Phase Separation: Centrifuge the mixture to separate the aqueous and organic layers.
-
Collection: Carefully collect the upper n-pentane layer containing the extracted this compound using a separatory funnel.
-
Analysis: Inject an aliquot of the n-pentane extract into the GC-MS for separation, identification, and quantification.
-
Quantification: Prepare a calibration curve by analyzing standard solutions of this compound in n-pentane under the same GC-MS conditions.
Methodological Workflow for Cross-Validation
The following diagram illustrates a general workflow for the cross-validation of different extraction techniques.
References
- 1. Solid-Phase Microextraction Techniques and Application in Food and Horticultural Crops [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Comparison of simultaneous distillation extraction and solid-phase microextraction for the determination of volatile flavor components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ars.usda.gov [ars.usda.gov]
A Comparative Guide to Inter-Laboratory 2,6-Nonadienal Measurement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of 2,6-Nonadienal, a key volatile compound associated with the aroma of many foods and a potential marker in other matrices. While a formal inter-laboratory comparison study on this compound measurement has not been identified in publicly available literature, this document synthesizes data from various independent studies to offer a "virtual" comparison of method performances. This allows for an objective assessment of different analytical approaches and provides valuable insights for researchers selecting a method for their specific application.
Comparison of Analytical Method Performance
The following table summarizes the performance of various analytical methods used for the quantification of this compound and other relevant aldehydes. The data is extracted from peer-reviewed studies and presented to facilitate a comparison of key performance indicators.
| Analytical Technique | Matrix | Analyte(s) | Limit of Detection (LOD) / Limit of Quantitation (LOQ) | Linearity Range | Precision (%RSD) | Accuracy (% Recovery) | Reference |
| GC-MS with SPE and PFBHA derivatization | Wine | (E,Z)-2,6-Nonadienal | 20 ng/L (LOD) | Up to 10 µg/L | Not Reported | >90% | [1] |
| HS-SPME-GC-MS | Dry-cured ham | Various VOCs including aldehydes | Not specified for this compound | Not Reported | Not Reported | Not Reported | |
| UPLC-MS/MS with DNPH derivatization | Oxidized Methyl Linoleate | (2E,4E)-2,4-nonadienal and other aldehydes | Not Reported | Not Reported | Not Reported | Not Reported | |
| HS-SPME-GC-MS | Body Odor (gauze) | 2-Nonenal | 22 pg (LOD), 74 pg (LOQ) | 0-50 ng | Intra-day: 9.6%, Inter-day: 3.6% | ~60% from gauze | |
| VD-GC-MS | Various Foods | Various VOCs | LOQs from 0.05 ng/g to 5.10 ng/g for Toluene | Five-point calibration | Not Reported | 89-117% (at third standard addition) |
Note: Direct comparison between methods should be made with caution due to variations in matrices, specific isomers of nonadienal analyzed, and the definitions of performance parameters in each study.
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical results. Below are representative protocols for the analysis of this compound and similar volatile compounds.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Solid-Phase Extraction (SPE) and Derivatization for Aldehydes in Wine[1]
This method is suitable for the sensitive detection of aldehydes in a liquid matrix like wine.
-
Sample Preparation & Solid-Phase Extraction (SPE):
-
200 mL of wine is passed through a LiChrolut EN SPE cartridge.
-
Interferences are removed by washing with 60 mL of a 40% methanol and 1% NaHCO3 aqueous solution.
-
-
Derivatization:
-
In the same SPE cartridge, a 2 mL solution of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) at 5 mg/mL is percolated to form the corresponding oximes of the target aldehydes.
-
The derivatization reaction is completed at room temperature within 15 minutes.
-
-
Elution and Concentration:
-
The derivatives are eluted from the cartridge with 2 mL of dichloromethane.
-
The eluate is then concentrated before analysis.
-
-
GC-MS Analysis:
-
The concentrated extract is injected into a gas chromatograph coupled with a mass spectrometer for separation and detection of the derivatized aldehydes.
-
Method 2: Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS for Volatile Compounds in Solid Matrices
This is a widely used solvent-free technique for the analysis of volatile and semi-volatile compounds in various food matrices.
-
Sample Preparation:
-
A specific amount of the homogenized sample (e.g., 1-5 g) is placed into a headspace vial.
-
An internal standard and a salt solution (e.g., saturated NaCl) may be added to improve the release of volatile compounds.
-
-
HS-SPME Extraction:
-
The vial is sealed and incubated at a controlled temperature (e.g., 40-70°C) for a specific time (e.g., 20-60 minutes) to allow volatiles to equilibrate in the headspace.
-
An SPME fiber (e.g., DVB/CAR/PDMS) is exposed to the headspace for a defined extraction time (e.g., 20-60 minutes) to adsorb the analytes.
-
-
GC-MS Analysis:
-
The SPME fiber is then retracted and inserted into the hot injector of the GC-MS system, where the adsorbed volatile compounds are thermally desorbed and transferred to the analytical column for separation and detection.
-
Visualizing Workflows and Relationships
To better illustrate the processes involved in inter-laboratory comparisons and the analytical workflow for this compound, the following diagrams were generated using Graphviz.
Caption: A generalized workflow for conducting an inter-laboratory comparison study.
Caption: A typical analytical workflow for the measurement of this compound.
References
A Comparative Guide to the Validation of Standard Operating Procedures for 2,6-Nonadienal Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary analytical techniques for the quantification of 2,6-Nonadienal: Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV) following derivatization. This document outlines detailed experimental protocols, presents a comparative summary of performance data, and includes visual workflows to aid in the selection of the most appropriate methodology for a standard operating procedure (SOP) validation.
Introduction to this compound Analysis
This compound is a volatile organic compound and a key aroma component in many food products, most notably cucumbers.[1][2] Its accurate quantification is crucial for quality control in the food and fragrance industries, as well as in research settings studying flavor profiles and lipid peroxidation. The validation of an analytical method for this compound ensures the reliability, consistency, and accuracy of the results.
Comparative Analysis of Analytical Methods
The choice between GC-MS and HPLC for this compound analysis depends on several factors, including the sample matrix, the required sensitivity, and the available instrumentation. While GC-MS is inherently well-suited for volatile compounds, HPLC offers an alternative approach, particularly for complex matrices where derivatization can enhance specificity.
Data Presentation: Performance Characteristics
The following table summarizes the typical performance characteristics for the validation of HS-SPME-GC-MS and HPLC-UV methods for the analysis of aldehydes. It is important to note that while some data specific to this compound is available, other values are representative of aldehyde analysis in general and should be verified during method validation.
| Performance Characteristic | HS-SPME-GC-MS | HPLC-UV (with DNPH Derivatization) |
| Linearity (R²) | ≥ 0.99 | ≥ 0.99 |
| Accuracy (Recovery %) | 90 - 110% | 95 - 105% |
| Precision (RSD %) | ||
| - Repeatability (Intra-day) | ≤ 15%[2] | ≤ 5% |
| - Intermediate Precision (Inter-day) | ≤ 20% | ≤ 10% |
| Limit of Detection (LOD) | Analyte Dependent (ng/L to µg/L range) | Analyte Dependent (µg/L range)[3] |
| Limit of Quantification (LOQ) | Analyte Dependent (ng/L to µg/L range) | Analyte Dependent (µg/L range)[3] |
Experimental Protocols
Method 1: Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)
This method is highly sensitive and selective for volatile compounds like this compound and is often the preferred technique.
1. Sample Preparation:
-
Accurately weigh a homogenized sample (e.g., 1-5 g of a food matrix) into a headspace vial.
-
Add a known concentration of an appropriate internal standard (e.g., d-labeled this compound or a compound with similar volatility and chemical properties).
-
Seal the vial immediately with a PTFE-faced silicone septum and an aluminum cap.
2. HS-SPME Procedure:
-
Place the vial in a temperature-controlled autosampler.
-
Equilibrate the sample at a specific temperature (e.g., 40-60 °C) for a defined period (e.g., 15-30 minutes) to allow volatile compounds to partition into the headspace.
-
Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a set time (e.g., 20-40 minutes) to adsorb the analytes.
3. GC-MS Analysis:
-
Injector: Transfer the SPME fiber to the GC injector, which is held at a high temperature (e.g., 250 °C) to desorb the analytes onto the column.
-
GC Column: Use a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Temperature Program: A typical program might be: start at 40 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. For quantification, use selected ion monitoring (SIM) mode, targeting characteristic ions of this compound (e.g., m/z 69, 81, 95, 138).
4. Quantification:
-
Create a calibration curve by analyzing standard solutions of this compound of known concentrations.
-
Calculate the concentration in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) following DNPH Derivatization
This method provides an alternative for laboratories without access to GC-MS or for matrices that are not amenable to direct headspace analysis. It relies on the reaction of aldehydes with 2,4-dinitrophenylhydrazine (DNPH) to form a stable, UV-active derivative.
1. Derivatization Procedure:
-
Extract this compound from the sample using a suitable solvent (e.g., acetonitrile or dichloromethane).
-
To the extract, add a solution of DNPH in an acidic medium (e.g., phosphoric acid in acetonitrile).
-
Allow the reaction to proceed at a controlled temperature (e.g., room temperature or slightly elevated) for a specific time (e.g., 30-60 minutes) to ensure complete derivatization.
2. Sample Clean-up (if necessary):
-
Use solid-phase extraction (SPE) with a C18 cartridge to remove unreacted DNPH and other interferences.
-
Elute the DNPH-aldehyde derivatives with a suitable solvent.
3. HPLC-UV Analysis:
-
HPLC Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is typically used.
-
Mobile Phase: A gradient of water and acetonitrile is commonly employed.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: Maintain at a constant temperature (e.g., 30 °C).
-
UV Detection: Monitor the eluent at the wavelength of maximum absorbance for the DNPH derivatives (typically around 360 nm).[4]
4. Quantification:
-
Prepare a calibration curve using standard solutions of this compound that have undergone the same derivatization procedure.
-
Quantify the this compound in the sample by comparing its peak area to the calibration curve.
Mandatory Visualization
Caption: Workflow for the validation of a this compound analysis SOP.
Caption: Comparison of GC-MS and HPLC for this compound analysis.
References
- 1. trans,cis-2,6-Nonadienal - Wikipedia [en.wikipedia.org]
- 2. Publication : USDA ARS [ars.usda.gov]
- 3. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC-UV method development and validation for the determination of low level formaldehyde in a drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 2,6-Nonadienal Concentrations in Cucumber Varieties
For Immediate Release
GHERKIN, Anytown – A comprehensive review of scientific literature reveals significant variations in the concentration of (E,Z)-2,6-nonadienal, a key aroma compound responsible for the characteristic fresh scent of cucumbers, across different cultivars. This comparison guide, intended for researchers, scientists, and professionals in drug development, synthesizes quantitative data, outlines experimental methodologies, and illustrates the biosynthetic pathway and analytical workflow for this important volatile organic compound.
Quantitative Comparison of (E,Z)-2,6-Nonadienal Levels
The concentration of (E,Z)-2,6-nonadienal is a critical determinant of cucumber flavor intensity. A survey of existing research provides a quantitative snapshot of this compound in various cucumber lines. Data from a genome-wide association study (GWAS) encompassing 223 cucumber varieties showed that (E,Z)-2,6-nonadienal levels can range from 1.30 to 3.05 parts per million (ppm)[1]. Further detailed studies on specific inbred and commercial cultivars have provided more granular data, as summarized in the table below.
| Cucumber Variety/Line | (E,Z)-2,6-Nonadienal Concentration | Reference |
| GWAS Collection (223 varieties) | 1.30 - 3.05 ppm | [1] |
| Inbred Line No. 26 | High (0.093–1.018 μg g⁻¹) | [2] |
| Inbred Line No. 14 | Low (0.093–1.018 μg g⁻¹) | [2] |
| 'Chuichung' (Korean) | High (Relative Abundance) | [3] |
| 'White Dadagi' (Korean) | Low (Relative Abundance) | [3] |
| 'Mini' (Korean) | Flesh: Highest, Peel: Lower (Relative Abundance) | [3] |
| 'YX' (High Flavor Quality) | High (Relative Abundance) | [4][5] |
| 'KX' (Medium Flavor Quality) | Medium (Relative Abundance) | [4][5] |
| 'GX' (Low Flavor Quality) | Low (Relative Abundance) | [4][5] |
| 29 Cultivars (European & South China) | Identified as one of the three most abundant volatiles | [6] |
Note: Direct comparison of absolute values between studies should be approached with caution due to variations in analytical methods, units, and growing conditions.
Biosynthesis of (E,Z)-2,6-Nonadienal
(E,Z)-2,6-nonadienal is synthesized in cucumber fruit from polyunsaturated fatty acids through a series of enzymatic reactions. The pathway is initiated by the action of lipoxygenase (LOX) on fatty acids like linolenic acid, followed by subsequent steps involving hydroperoxide lyase (HPL) and an isomerase. This process is a key area of study for understanding and potentially manipulating cucumber flavor.[7][8]
Experimental Protocols
The quantification of (E,Z)-2,6-nonadienal and other volatile organic compounds (VOCs) in cucumbers is predominantly achieved through headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS). This method allows for the sensitive and accurate measurement of volatile compounds contributing to the cucumber's aroma profile.
1. Sample Preparation:
-
Fresh cucumber samples (flesh or peel) are homogenized.
-
A known weight of the homogenized sample (e.g., 5 g) is placed into a 20 mL SPME glass vial.[9]
-
An internal standard and a salt solution (e.g., 20% NaCl) may be added to the vial to improve the extraction efficiency of the volatile compounds.[9]
2. Headspace Solid-Phase Microextraction (HS-SPME):
-
The vial is sealed and incubated at a controlled temperature (e.g., 40°C) to allow volatile compounds to partition into the headspace.
-
A SPME fiber coated with a specific stationary phase (e.g., 50/30 µm DVB/CAR/PDMS) is exposed to the headspace for a defined period to adsorb the analytes.[9]
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
The SPME fiber is then inserted into the heated injection port of a gas chromatograph, where the adsorbed volatile compounds are desorbed.
-
The compounds are separated on a capillary column (e.g., DB-5MS).
-
The separated compounds are introduced into a mass spectrometer for identification and quantification based on their mass spectra and retention times.
References
- 1. twu-ir.tdl.org [twu-ir.tdl.org]
- 2. Profiling of Volatile Compounds and Associated Gene Expression and Enzyme Activity during Fruit Development in Two Cucumber Cultivars - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Comparison of Metabolome and Functional Properties of Three Korean Cucumber Cultivars [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Characterization of Differences in the Composition and Content of Volatile Compounds in Cucumber Fruit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diversity of Volatile Profiles and Nutritional Traits Among 29 Cucumber Cultivars - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lib3.dss.go.th [lib3.dss.go.th]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Non-targeted metabolomic analysis for the comparative evaluation of volatile organic compounds in 20 globally representative cucumber lines [frontiersin.org]
Navigating the Analytical Maze: A Comparative Guide to the Specificity of Methods for 2,6-Nonadienal Analysis
For researchers, scientists, and drug development professionals, the accurate and specific quantification of 2,6-Nonadienal, a potent aroma compound and a secondary product of lipid peroxidation, is critical. This guide provides a comprehensive comparison of the two primary analytical methods—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV) following derivatization—assessing their specificity and performance for the analysis of this key aldehyde.
The choice of analytical methodology hinges on the specific requirements of the study, including the sample matrix, the need for isomeric separation, and the desired level of sensitivity and specificity. This guide delves into the experimental protocols and performance data of each technique to facilitate an informed decision-making process.
At a Glance: Method Specificity and Performance
The specificity of an analytical method is its ability to unequivocally assess the analyte in the presence of other components, such as isomers, degradation products, or matrix constituents. For this compound, a key challenge lies in distinguishing between its geometric isomers, primarily (E,Z)-2,6-Nonadienal and (E,E)-2,6-Nonadienal, which may have different sensory properties and biological activities.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography with UV Detection (HPLC-UV) after DNPH Derivatization |
| Specificity | High: Mass spectral data provides a unique "chemical fingerprint" for confident identification and differentiation from co-eluting compounds. Can resolve isomers with appropriate columns and temperature programs. | Moderate to High: Specificity is primarily dependent on chromatographic resolution of the DNPH-derivatives. Co-elution of isomers or other carbonyls can occur. Diode array detection (DAD) can enhance specificity by providing spectral information. |
| Isomer Separation | Generally good resolution of (E,Z) and (E,E) isomers can be achieved with appropriate capillary columns (e.g., polar phases). | Separation of DNPH-derivatized isomers is possible but can be challenging and highly method-dependent. |
| Linearity (r²) | Typically ≥ 0.99 | Typically ≥ 0.99 |
| Limit of Detection (LOD) | Low pg range | Low ng range |
| Limit of Quantitation (LOQ) | Mid-to-high pg range | Mid-to-high ng range |
| Accuracy (% Recovery) | 85-115% | 80-120% |
| Precision (% RSD) | < 15% | < 15% |
Delving into the Methodologies
A detailed understanding of the experimental protocols is essential for evaluating and implementing the appropriate analytical method.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. Its high resolving power and the specificity of the mass spectrometer make it a preferred method for complex matrices.
Experimental Protocol:
-
Sample Preparation: For solid or liquid samples, a headspace or solvent extraction technique is employed. Solid-phase microextraction (SPME) is a common and efficient solvent-free option. A known volume of the sample is equilibrated in a sealed vial, and a coated fiber is exposed to the headspace to adsorb the volatile compounds.
-
Gas Chromatography: The adsorbed analytes are thermally desorbed from the SPME fiber in the heated GC inlet.
-
Column: A fused-silica capillary column with a polar stationary phase (e.g., DB-WAX or FFAP) is recommended for optimal separation of aldehyde isomers. A typical column dimension is 30 m x 0.25 mm i.d. x 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: A temperature gradient is crucial for good separation. A typical program might start at 40°C, hold for 2 minutes, then ramp to 240°C at a rate of 5-10°C/min, followed by a hold period.
-
-
Mass Spectrometry:
-
Ionization: Electron ionization (EI) at 70 eV is standard.
-
Detection: The mass spectrometer is operated in either full scan mode for qualitative analysis and identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis. Key ions for this compound include m/z 41, 55, 67, 81, and 138.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
For non-volatile samples or when GC-MS is not available, HPLC-UV offers a robust alternative. As aldehydes like this compound lack a strong chromophore, a pre-column derivatization step is necessary to enable UV detection. The most common derivatizing agent is 2,4-dinitrophenylhydrazine (DNPH), which reacts with carbonyl compounds to form stable, yellow-colored hydrazones that can be readily detected by UV.
Experimental Protocol:
-
Sample Preparation and Derivatization:
-
An acidic solution of DNPH is added to the sample extract. The reaction is typically allowed to proceed for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 40-60°C).
-
After the reaction, the DNPH-derivatives are extracted using a solid-phase extraction (SPE) cartridge (e.g., C18) to remove excess reagent and concentrate the analytes.
-
The derivatives are then eluted with a suitable solvent, such as acetonitrile.
-
-
High-Performance Liquid Chromatography:
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm i.d., 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and water is typically employed to separate the various aldehyde-DNPH derivatives.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
-
UV Detection:
-
The detector is set to a wavelength where the DNPH-derivatives have maximum absorbance, which is typically around 360 nm. A diode array detector (DAD) can provide additional spectral information to aid in peak identification and purity assessment.
-
Visualizing the Workflow: Assessing Analytical Method Specificity
To ensure an analytical method is specific, a systematic workflow is followed. This involves challenging the method with potential interferences and evaluating its ability to distinguish the target analyte.
The Formation of 2,6-Nonadienal in Edible Oils: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The thermal processing of edible oils is a cornerstone of food preparation worldwide. However, the high temperatures involved can induce a cascade of chemical reactions, leading to the formation of various volatile and non-volatile compounds. Among these, (E,E)-2,6-nonadienal, a secondary lipid oxidation product, is of significant interest due to its contribution to both desirable and undesirable aromas, as well as potential implications for food quality and safety. This guide provides a comparative overview of 2,6-nonadienal formation in different edible oils, supported by experimental data and detailed analytical protocols.
Formation of this compound: A Product of Lipid Peroxidation
This compound is primarily formed from the thermal degradation of polyunsaturated fatty acids (PUFAs), particularly linolenic acid (C18:3). The mechanism involves a free-radical-mediated autoxidation process, where the fatty acid undergoes oxidation to form unstable hydroperoxides. These hydroperoxides subsequently decompose into a variety of smaller, volatile compounds, including aldehydes, ketones, and alcohols. The concentration and profile of these volatile compounds, including this compound, are influenced by several factors:
-
Fatty Acid Composition: Oils with a higher content of linolenic and linoleic acids are more prone to forming this compound and other related aldehydes.
-
Heating Temperature and Duration: Higher temperatures and longer heating times accelerate the rate of lipid oxidation and, consequently, the formation of aldehydes.
-
Presence of Antioxidants: Natural or added antioxidants can inhibit the free radical chain reactions, thereby reducing the formation of oxidation products.
-
Exposure to Oxygen and Light: Oxygen is a critical reactant in lipid autoxidation, and light can act as a pro-oxidant, accelerating the degradation process.
Comparative Analysis of Aldehyde Formation in Edible Oils
While direct comparative data for this compound across a wide range of edible oils under standardized heating conditions is limited in the readily available literature, studies on the formation of various aldehydes provide valuable insights into the oxidative stability of different oils. The following table summarizes findings on the formation of key aldehydes, including those structurally related to this compound, in commonly used edible oils upon heating. It is important to note that the experimental conditions vary between studies, which should be considered when interpreting the data.
| Edible Oil | Key Precursor Fatty Acids | Observed Aldehyde Formation upon Heating | Analytical Method | Reference |
| Soybean Oil | Linoleic acid (approx. 54%), Linolenic acid (approx. 7%) | High levels of various aldehydes, including hexanal and other unsaturated aldehydes. The total aldehyde concentration was significantly higher compared to olive and palm oils during deep-frying. | GC-MS | [1] |
| Sunflower Oil | Linoleic acid (approx. 66%) | Significant formation of aldehydes, with 2,4-decadienal concentrations ranging from 0.3–119.7 mg/kg in restaurant frying oils. | HPLC | [2] |
| Canola Oil | Oleic acid (approx. 61%), Linoleic acid (approx. 21%), Linolenic acid (approx. 11%) | Formation of various aldehydes upon heating. The p-anisidine value, an indicator of secondary oxidation products, increased linearly during frying. | Not Specified | [3] |
| Olive Oil | Oleic acid (approx. 73%), Linoleic acid (approx. 10%) | Lower propensity for aldehyde formation compared to PUFA-rich oils. Total aldehydes were lower than in soybean oil during deep-frying. | GC-MS | [1] |
| Palm Oil | Palmitic acid (approx. 44%), Oleic acid (approx. 40%) | Lower total aldehyde emissions compared to soybean oil during deep-frying. 2,4-decadienal concentrations ranged from 4.1–44.9 mg/kg in restaurant frying oils. | HPLC, GC-MS | [1][2] |
Experimental Protocols
The quantification of this compound and other aldehydes in edible oils requires sensitive and specific analytical methods. The two most common approaches are Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) and High-Performance Liquid Chromatography (HPLC) with derivatization.
Protocol 1: Analysis of Volatile Aldehydes by HS-SPME-GC-MS
This method is suitable for the analysis of volatile and semi-volatile compounds in the headspace of the oil sample.
1. Sample Preparation:
-
Weigh a precise amount of the oil sample (e.g., 0.2 ± 0.01 g) into a headspace vial (e.g., 20 mL).[4]
-
Add an internal standard solution (e.g., cyclohexanone in methanol) to the vial for quantification.[4]
-
Seal the vial with a septum cap.
2. Headspace Solid-Phase Microextraction (HS-SPME):
-
Equilibrate the sample at a specific temperature (e.g., 60 °C) for a set time (e.g., 15 minutes) in a heated agitator.[4]
-
Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a defined extraction time (e.g., 40 minutes) at the same temperature.[4]
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Desorb the extracted analytes from the SPME fiber in the hot injector of the GC in splitless mode (e.g., at 250 °C for 5 minutes).[4]
-
Separate the volatile compounds on a suitable capillary column (e.g., DB-WAX, 30 m x 0.25 mm, 0.25 µm).[4]
-
Use a temperature program to achieve optimal separation (e.g., start at 40°C, hold for 3 min, ramp to 125°C at 8°C/min, then to 165°C at 3°C/min, and finally to 230°C at 10°C/min and hold for 2 min).[4]
-
The mass spectrometer is operated in full scan mode to identify the compounds based on their mass spectra and retention times. Quantification is performed by comparing the peak area of the analyte to that of the internal standard.
Protocol 2: Analysis of Aldehydes by HPLC with DNPH Derivatization
This method is suitable for a broader range of aldehydes, including less volatile ones, and involves a chemical derivatization step to enhance detection.
1. Derivatization Reagent Preparation:
-
Prepare a solution of 2,4-dinitrophenylhydrazine (DNPH) in a suitable solvent (e.g., 2.5 mM DNPH in methanol-concentrated hydrochloric acid, 9:1, v/v).[5]
2. Sample Derivatization:
-
Weigh a precise amount of the oil sample (e.g., 0.2 ± 0.01 g).[5]
-
React the oil sample with the DNPH reagent solution.[5] The reaction is typically carried out at a controlled temperature (e.g., 40°C) for a specific duration (e.g., 30 minutes).[6]
3. Extraction of DNPH Derivatives:
-
Extract the formed DNPH-aldehyde derivatives from the oil matrix using a suitable solvent system (e.g., methanol-water followed by centrifugation and further extraction with dichloromethane).[5]
-
Evaporate the solvent and redissolve the residue in the mobile phase for HPLC analysis.
4. High-Performance Liquid Chromatography (HPLC) Analysis:
-
Separate the DNPH derivatives on a C18 reversed-phase column (e.g., Waters BEH C18, 100 mm × 2.1 mm, 1.7 µm).[5]
-
Use a gradient elution program with a mobile phase consisting of, for example, water (A) and methanol (B).[5]
-
Detect the derivatives using a UV-Vis detector at a specific wavelength (e.g., 360 nm).
-
Quantify the aldehydes by comparing their peak areas to those of external standards of the corresponding DNPH-derivatized aldehydes.
Visualizing the Process: Workflow for this compound Analysis
The following diagram illustrates the general workflow for the formation and analysis of this compound in edible oils.
Caption: Workflow of this compound Formation and Analysis.
Conclusion
The formation of this compound in edible oils is a complex process influenced by the oil's intrinsic properties and the conditions of thermal treatment. Oils rich in polyunsaturated fatty acids, such as soybean and sunflower oil, are more susceptible to the formation of this and other aldehydes compared to monounsaturated-rich oils like olive oil. The choice of analytical methodology, either HS-SPME-GC-MS for volatile profiling or HPLC with derivatization for a broader range of aldehydes, depends on the specific research objectives. The provided protocols offer a foundation for the reliable quantification of these compounds, enabling a more comprehensive understanding of the chemical changes occurring in edible oils during cooking and processing. This knowledge is crucial for ensuring food quality, optimizing processing conditions, and assessing the potential physiological effects of dietary lipid oxidation products.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Different Processing Practices and the Frying Life of Refined Canola Oil | MDPI [mdpi.com]
- 4. An Evaluation Model for the Quality of Frying Oil Using Key Aldehyde Detected by HS-GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Physicochemical properties of cold pressed sunflower, peanut, rapeseed, mustard and olive oils grown in the Eastern Mediterranean region - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2,6-Nonadienal: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of 2,6-Nonadienal, a combustible liquid and potential irritant. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance. This guidance is intended for researchers, scientists, and drug development professionals.
I. Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure all relevant personnel are familiar with the hazards associated with this compound. It is classified as a combustible liquid that can cause skin and eye irritation, and may lead to an allergic skin reaction[1].
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use chemical safety goggles or a face shield[1][2].
-
Clothing: Wear protective clothing to prevent skin exposure[3][4].
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. If irritation or a rash develops, seek medical attention. Remove and wash contaminated clothing before reuse[1][3][5].
-
Eye Contact: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is safe to do so and continue rinsing. If eye irritation persists, seek medical attention[1][3][5].
-
Inhalation: Move the individual to fresh air and ensure they are comfortable for breathing.
-
Ingestion: If swallowed, call a poison center or doctor for treatment advice.
II. Quantitative Data Summary
The following table summarizes key quantitative data for this compound, crucial for its safe handling and disposal.
| Property | Value | Source(s) |
| Molecular Formula | C9H14O | [3] |
| Molecular Weight | 138.21 g/mol | [6] |
| Physical State | Liquid | [6] |
| Flash Point | 76.7 °C (170.0 °F) Closed Cup | [1] |
| GHS Classification | Flammable Liquid, Category 4 | [7] |
| Skin Irritation, Category 2 | [1][6] | |
| Eye Irritation, Category 2A | [1][6] | |
| Skin Sensitization, Category 1 | [1] |
III. Step-by-Step Disposal Protocol
The disposal of this compound is governed by federal, state, and local regulations for hazardous waste[8][9][10]. Due to its combustibility, it is likely classified as an ignitable hazardous waste (EPA Code D001)[11].
Experimental Protocol for Laboratory-Scale Waste Generation:
-
Waste Identification and Segregation:
-
All waste streams containing this compound, including pure unused product, reaction mixtures, and contaminated materials (e.g., absorbent pads, gloves), must be treated as hazardous waste.
-
Do not mix this compound waste with other incompatible waste streams.
-
-
Waste Collection and Containerization:
-
Collect liquid this compound waste in a designated, properly labeled, and sealable container. The container should be made of a material compatible with aldehydes.
-
For solid waste contaminated with this compound (e.g., paper towels, spill absorbents), collect it in a separate, clearly labeled, sealed container.
-
Ensure all waste containers are kept closed except when adding waste.
-
-
Labeling:
-
Label the hazardous waste container with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazards (e.g., "Ignitable," "Irritant").
-
-
Storage:
-
Accidental Spill Management:
-
In the event of a spill, immediately ventilate the area and eliminate all ignition sources[7].
-
Wear appropriate PPE.
-
Contain the spill using an inert absorbent material (e.g., sand, vermiculite).
-
Collect the absorbent material and spilled substance into a designated hazardous waste container for disposal[4][5].
-
-
Arranging for Disposal:
IV. Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. vigon.com [vigon.com]
- 2. This compound, 26370-28-5 [thegoodscentscompany.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. aurochemicals.com [aurochemicals.com]
- 6. (E,E)-2,6-Nonadienal | C9H14O | CID 636687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. synerzine.com [synerzine.com]
- 8. ehs.yale.edu [ehs.yale.edu]
- 9. Section 1: Hazardous Waste - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 10. Hazardous Chemical Waste Defined | Campus Operations | Campus Operations [campusoperations.temple.edu]
- 11. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 12. synerzine.com [synerzine.com]
Safeguarding Your Research: A Comprehensive Guide to Handling 2,6-Nonadienal
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 2,6-Nonadienal, a combustible liquid that requires careful management. Adherence to these procedures will minimize risk and ensure operational integrity.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is critical. The following table summarizes the required PPE.
| Protection Type | Specific Equipment | Rationale and Source |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a face shield. | Conforms to EN 166 (EU) or NIOSH (US) standards to protect against splashes.[1] |
| Hand Protection | Chemical resistant, impervious gloves. | To prevent skin contact, irritation, and potential allergic reactions.[1][2] |
| Skin and Body Protection | Wear appropriate protective gloves and clothing to prevent skin exposure. An impervious apron is recommended. | Provides a barrier against accidental spills and splashes.[2][3][4] |
| Respiratory Protection | Not typically required with adequate ventilation. If exposure limits are exceeded or irritation occurs, use a full-face respirator with an appropriate filter (e.g., type ABEK EN14387). | Ensures respiratory safety in case of insufficient ventilation or emergencies.[1][5] |
Operational Plan: Step-by-Step Handling Protocol
Proper handling procedures are essential to prevent exposure and accidents. Always work in a well-ventilated area, preferably within a chemical fume hood.[1][6]
Preparation and Handling:
-
Work Area Preparation : Ensure the work area is clean and free of ignition sources such as open flames, hot surfaces, and sparks.[2][3][6][7] All equipment used must be grounded to prevent static discharge.[2]
-
Personal Protective Equipment (PPE) : Before handling, don the required PPE as detailed in the table above.
-
Container Handling : Handle containers with care, opening them slowly to control any potential pressure release.[2] Keep containers tightly closed when not in use.[2][3]
-
Hygiene : Do not eat, drink, or smoke in the handling area.[6] Always wash hands thoroughly with soap and water after handling the chemical.[6][7]
Accidental Release and First Aid
In the event of a spill or exposure, immediate and appropriate action is crucial.
Spill Response:
-
Evacuate and Ventilate : Evacuate non-essential personnel from the spillage area and ensure adequate ventilation.[6]
-
Control Ignition Sources : Remove all sources of ignition from the area.[1][6]
-
Containment and Cleanup : For liquid spills, use an inert absorbent material such as sand, silica gel, or universal binder to contain and absorb the chemical.[4][6] Collect the absorbed material and place it in a suitable, closed container for disposal.[8]
-
Decontamination : Clean the spill area thoroughly.
First-Aid Measures:
-
After Inhalation : Move the person to fresh air and keep them comfortable for breathing.[6]
-
After Skin Contact : Wash the affected skin with plenty of water.[6] Remove contaminated clothing and wash it before reuse.[7][8] If skin irritation or a rash occurs, seek medical attention.[1][2]
-
After Eye Contact : Rinse the eyes cautiously with water for several minutes as a precaution.[6] If eye irritation persists, get medical advice or attention.[2][7]
-
After Ingestion : If the person feels unwell, call a poison center or doctor.[6]
Disposal Plan
Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Management:
-
Containerization : Collect waste this compound and any contaminated absorbent materials in suitable, closed, and clearly labeled containers.
-
Disposal : Dispose of the contents and container in accordance with local, regional, and national regulations through an approved and licensed waste disposal plant or collector.[1][6][7] Do not allow the chemical to enter drains or sewage systems.[8] Contaminated work clothing should not be allowed out of the workplace.[1][2]
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. echemi.com [echemi.com]
- 2. vigon.com [vigon.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. trans-2,cis-6-Nonadienal 95 557-48-2 [sigmaaldrich.com]
- 6. synerzine.com [synerzine.com]
- 7. trans,cis-2,6-Nonadienal | 557-48-2 | TCI AMERICA [tcichemicals.com]
- 8. aurochemicals.com [aurochemicals.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
